molecular formula C16H20N2 B1196704 Festuclavine CAS No. 569-26-6

Festuclavine

Cat. No.: B1196704
CAS No.: 569-26-6
M. Wt: 240.34 g/mol
InChI Key: VLMZMRDOMOGGFA-WDBKCZKBSA-N
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Description

Festuclavine is a tetracyclic clavine ergot alkaloid that serves as a crucial biosynthetic intermediate in the ergot alkaloid pathways of various fungi, including Neosartorya fumigata and Claviceps species . It occupies a pivotal branch point, leading to the synthesis of distinct alkaloid classes. In fungi of the Trichocomaceae family, such as Aspergillus fumigatus , this compound is hydroxylated by the P450 monooxygenase EasM to form fumigaclavine B, which is subsequently acetylated and prenylated to produce fumigaclavines A and C . These compounds have been investigated for their cytotoxic and anti-inflammatory properties . Conversely, in certain Claviceps species, this compound is a proposed precursor for dihydrolysergic acid, the base structure for a range of pharmaceutically important dihydroergot alkaloids used in treating conditions like migraines and Parkinson's disease . Research indicates that ergot alkaloids, including this compound-derived metabolites, contribute to the virulence of the opportunistic pathogen Aspergillus fumigatus in model systems . The study of this compound is therefore essential for understanding fungal secondary metabolism, the biosynthesis of complex natural products, and pathogenesis. This product is provided for research purposes to facilitate these areas of scientific inquiry. Key Research Areas: - Fungal secondary metabolism and ergot alkaloid biosynthesis - Molecular genetics of fungal pathway engineering - Virulence factors of pathogenic fungi - Precursor for pharmaceutical intermediate development FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
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InChI

InChI=1S/C16H20N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-5,8,10,13,15,17H,6-7,9H2,1-2H3/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMZMRDOMOGGFA-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00205432
Record name Festuclavine
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Molecular Weight

240.34 g/mol
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CAS No.

569-26-6
Record name Festuclavine
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Record name FESTUCLAVINE
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Foundational & Exploratory

Elucidation of the Festuclavine Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine, a clavine-type ergot alkaloid, serves as a crucial intermediate in the biosynthesis of more complex and pharmacologically significant ergot alkaloids. Understanding its biosynthetic pathway is paramount for the targeted engineering of microorganisms for the production of novel therapeutics. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, with a focus on the key enzymatic steps, experimental methodologies, and quantitative data. The pathway primarily involves the conversion of chanoclavine-I aldehyde to this compound, a reaction catalyzed by the sequential action of two key enzymes in Aspergillus fumigatus: the old yellow enzyme FgaOx3 and the this compound synthase FgaFS. This document details the protocols for enzyme production, purification, and characterization, as well as the analytical techniques employed for the identification and quantification of the involved metabolites.

Introduction to this compound and Ergot Alkaloids

Ergot alkaloids are a diverse class of nitrogen-containing natural products produced by various fungi, including species of Claviceps, Aspergillus, and Penicillium.[1][2][3] These compounds exhibit a wide range of biological activities and have been utilized as pharmaceuticals for conditions such as migraines and postpartum hemorrhage.[3] Ergot alkaloids are broadly classified into clavines, lysergic acid amides, and ergopeptines, all sharing a common biosynthetic origin leading to the formation of the tetracyclic ergoline (B1233604) ring system.[1]

This compound is a key intermediate in the fumigavine branch of the ergot alkaloid pathway in Aspergillus fumigatus and the dihydrolysergic acid-based pathway in certain Claviceps species.[4] Its strategic position at a divergence point makes the elucidation of its biosynthesis a critical area of research for the chemoenzymatic synthesis of novel ergot alkaloid derivatives with potential therapeutic applications.[4]

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the central intermediate chanoclavine-I aldehyde has been primarily elucidated through studies on Aspergillus fumigatus.[1][5] The pathway involves a two-step enzymatic conversion catalyzed by FgaOx3 and FgaFS.

Key Enzymes and Reactions

The conversion of chanoclavine-I aldehyde to this compound is not a single-step reaction but a coordinated enzymatic cascade.[5][6]

  • FgaOx3 (Old Yellow Enzyme): This enzyme initiates the conversion.

  • FgaFS (this compound Synthase): This enzyme completes the synthesis to yield this compound.[5]

The formation of this compound is strictly dependent on the presence of both FgaOx3 and FgaFS.[5][6] The reaction can proceed either simultaneously with both enzymes present or as a tandem reaction with FgaOx3 acting before FgaFS.[5][6] In the absence of FgaFS, two shunt products are formed which are not substrates for the FgaFS reaction.[5][6]

The overall transformation is a reduction, and the stereochemistry of the final product, this compound, is unequivocally confirmed through NMR and MS analyses.[5][6]

Quantitative Data

The following table summarizes the quantitative data from a study on the effect of easM gene knockout on ergot alkaloid production in Neosartorya fumigata. The data highlights the accumulation of this compound in the knockout strain, confirming the role of EasM in the downstream conversion of this compound.

StrainCompoundMean Concentration (µg/g) ± SD
Wild Type (Af293)This compound2.6 ± 1.1
Fumigaclavine B1.1 ± 0.4
Fumigaclavine C3.5 ± 1.2
easM knockoutThis compound15.6 ± 3.9
Fumigaclavine BNot Detected
Fumigaclavine CNot Detected
easM complementedThis compound2.9 ± 0.9
Fumigaclavine B1.0 ± 0.3
Fumigaclavine C3.2 ± 1.0

Data adapted from Robinson and Panaccione, 2015.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway.

Overexpression and Purification of His6-Tagged FgaFS and FgaOx3

This protocol describes the production of recombinant FgaFS and FgaOx3 enzymes in E. coli for in vitro assays.

Protocol:

  • Gene Amplification and Cloning:

    • The coding region of fgaFS and fgaOx3 from an Aspergillus fumigatus cDNA library is amplified by PCR.[5]

    • The amplified PCR products are cloned into a pQE70 expression vector, which introduces an N-terminal His6-tag.[5]

  • Protein Expression:

    • The resulting plasmids are transformed into E. coli (e.g., strain M15).

    • Cultures are grown in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1 mM, followed by incubation at 16°C for 20 hours.

  • Cell Lysis and Protein Purification:

    • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cells are lysed by sonication on ice.

    • The lysate is cleared by centrifugation at 14,000 rpm for 30 minutes at 4°C.

    • The supernatant containing the His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • The His6-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Protein Analysis:

    • The purity of the eluted protein is assessed by SDS-PAGE.[5]

In Vitro Enzyme Assay for this compound Synthesis

This assay is used to confirm the function of FgaFS and FgaOx3 in the conversion of chanoclavine-I aldehyde to this compound.

Protocol:

  • Reaction Mixture Preparation:

    • A typical reaction mixture (e.g., 100 µL) contains:

      • Chanoclavine-I aldehyde (substrate)

      • Purified His6-FgaFS

      • Purified His6-FgaOx3

      • NADPH or NADH (cofactor)

      • FMN (flavin mononucleotide)

      • Buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Incubation:

    • The reaction mixture is incubated at 30°C for a specified time (e.g., 16 hours).[5]

  • Reaction Quenching and Extraction:

    • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

    • The products are extracted into the organic phase.

  • Analysis:

    • The extracted products are analyzed by HPLC-DAD or LC-MS.[5]

HPLC Analysis of Ergot Alkaloids

This protocol outlines a general method for the separation and detection of this compound and other ergot alkaloids.

Protocol:

  • Instrumentation:

    • An HPLC system equipped with a diode array detector (DAD) or a fluorescence detector.[5][7]

  • Column:

    • A C18 reverse-phase column (e.g., Multospher 120 RP 18-5, 250 x 4 mm).[5]

  • Mobile Phase:

    • A gradient elution system is typically used. For example:

    • The gradient can be programmed from a low to high concentration of Solvent B over a set time.

  • Detection:

    • UV detection at a specific wavelength (e.g., 282 nm for this compound).[5]

    • Fluorescence detection with excitation at 272 nm and emission at 372 nm for enhanced sensitivity.[7]

  • Quantification:

    • Quantification is performed by comparing the peak area of the analyte to a standard curve of a known concentration of this compound.

Gene Knockout in Aspergillus fumigatus

This protocol describes the disruption of a target gene in A. fumigatus to study its function in the this compound pathway.

Protocol:

  • Construction of the Gene Replacement Cassette:

    • A gene replacement cassette is constructed using fusion PCR.

    • The cassette typically contains a selectable marker (e.g., hygromycin resistance gene, hph) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.

  • Protoplast Formation and Transformation:

    • A. fumigatus mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

    • The gene replacement cassette is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening of Transformants:

    • Transformants are selected on a medium containing the appropriate selective agent (e.g., hygromycin).

    • Genomic DNA is isolated from the transformants and screened by PCR to confirm homologous recombination and disruption of the target gene.

  • Phenotypic Analysis:

    • The mutant strains are cultured, and the ergot alkaloid profiles are analyzed by HPLC to determine the effect of the gene knockout on this compound biosynthesis.[7]

Visualizations

Signaling Pathways and Logical Relationships

Festuclavine_Biosynthesis cluster_precursor Ergoline Ring Formation (Common Pathway) cluster_this compound This compound Synthesis in A. fumigatus Tryptophan Tryptophan DMAT DMAT Tryptophan->DMAT DmaW/FgaPT2 DMAPP DMAPP DMAPP->DMAT Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Intermediate Intermediate Chanoclavine-I-aldehyde->Intermediate FgaOx3 (Old Yellow Enzyme) N-Me-DMAT N-Me-DMAT DMAT->N-Me-DMAT EasF/FgaMT Chanoclavine-I Chanoclavine-I N-Me-DMAT->Chanoclavine-I EasE/FgaOx1, EasC/FagCat Chanoclavine-I->Chanoclavine-I-aldehyde EasD/FgaDH This compound This compound Intermediate->this compound FgaFS (this compound Synthase) Fumigaclavines Fumigaclavines This compound->Fumigaclavines Downstream enzymes (e.g., EasM)

Caption: Biosynthetic pathway of this compound from tryptophan and DMAPP.

Experimental Workflows

Experimental_Workflow cluster_gene Gene Cloning and Expression cluster_protein Protein Purification cluster_assay Enzyme Assay and Analysis PCR_Amplification PCR Amplification of fgaFS and fgaOx3 Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction Protein Expression Induction (IPTG) Transformation->Induction Lysis Cell Lysis Induction->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Enzyme_Assay In Vitro Enzyme Assay Elution->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Structure_Elucidation NMR & MS Analysis HPLC_Analysis->Structure_Elucidation

Caption: Workflow for enzyme characterization in this compound biosynthesis.

Gene_Knockout_Workflow Construct_Design Design Gene Replacement Cassette (Target Gene UTRs + Marker) Fusion_PCR Fusion PCR to Assemble Cassette Construct_Design->Fusion_PCR Transformation PEG-mediated Transformation of Protoplasts Fusion_PCR->Transformation Protoplast_Formation A. fumigatus Protoplast Formation Protoplast_Formation->Transformation Selection Selection of Transformants on Selective Medium Transformation->Selection Screening PCR Screening for Homologous Recombination Selection->Screening Analysis HPLC Analysis of Ergot Alkaloid Profile Screening->Analysis

Caption: Workflow for gene knockout studies in Aspergillus fumigatus.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of ergot alkaloid biosynthesis. The identification and characterization of the key enzymes, FgaOx3 and FgaFS, have provided the molecular tools necessary for the chemoenzymatic synthesis of this compound and its derivatives. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate this pathway, optimize production yields, and engineer novel biosynthetic routes for the generation of new drug candidates. Future research will likely focus on the detailed kinetic characterization of the involved enzymes and the exploration of the substrate scope to expand the diversity of accessible ergot alkaloids.

References

The Pivotal Role of Festuclavine in Ergot Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine, a tetracyclic ergoline (B1233604) alkaloid, serves as a critical intermediate in the biosynthesis of a diverse array of ergot alkaloids, particularly within fungi of the Trichocomaceae family. This technical guide provides an in-depth exploration of the enzymatic conversion of chanoclavine-I aldehyde to this compound and its subsequent transformations. It details the key enzymes involved, presents quantitative data on this compound accumulation from gene knockout studies, and outlines the experimental protocols for its analysis. Furthermore, this guide illustrates the core biosynthetic pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers in natural product synthesis and drug development.

Introduction

Ergot alkaloids are a class of biologically active secondary metabolites produced by various fungi, most notably species of Claviceps, Aspergillus, and Penicillium.[1][2] These compounds exhibit a wide range of pharmacological activities, affecting the central nervous, circulatory, and reproductive systems.[3] Their structural diversity stems from a branched biosynthetic pathway, with key intermediates dictating the final products. This compound is a significant clavine alkaloid that represents a crucial branch point in this pathway.[4][5] While fungi in the Clavicipitaceae family typically utilize agroclavine (B1664434) to produce lysergic acid derivatives, those in the Trichocomaceae, such as Aspergillus fumigatus, channel the pathway through this compound to synthesize fumigaclavines.[4][6] Understanding the synthesis and metabolism of this compound is therefore essential for the biotechnological production of specific ergot alkaloids and the development of novel therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins from the common ergot alkaloid precursor, chanoclavine-I aldehyde.[5][6] The formation of this compound from this aldehyde is a two-step enzymatic process.

Enzymatic Conversion of Chanoclavine-I Aldehyde to this compound

The conversion of chanoclavine-I aldehyde to this compound is a key branching point in the ergot alkaloid pathway and is catalyzed by the sequential action of two enzymes in Aspergillus fumigatus:

  • FgaOx3 (Old Yellow Enzyme): This FAD-dependent oxidoreductase, also known as EasA in other fungi, initiates the process.[1][2]

  • FgaFS (this compound Synthase): This enzyme is responsible for the final conversion to this compound.[1][7][8]

The formation of this compound only occurs when both FgaOx3 and FgaFS are present and act in tandem.[7][8] In the absence of FgaFS, alternative shunt products are formed which are not substrates for FgaFS.[7][8] The chemical distinction between this compound and agroclavine lies in the saturation of the C8-C9 double bond in this compound.[4]

Festuclavine_Biosynthesis cluster_pathway This compound Biosynthetic Pathway Chanoclavine-I_Aldehyde Chanoclavine-I Aldehyde Intermediate Iminium Intermediate Chanoclavine-I_Aldehyde->Intermediate FgaOx3 (EasA) (Oxidoreductase) This compound This compound Intermediate->this compound FgaFS (this compound Synthase) Fumigaclavine_B Fumigaclavine B This compound->Fumigaclavine_B FgaP450-2 (EasM) (Hydroxylase) Fumigaclavine_A Fumigaclavine A Fumigaclavine_B->Fumigaclavine_A FgaAT (Acetyltransferase) Fumigaclavine_C Fumigaclavine C Fumigaclavine_A->Fumigaclavine_C FgaPT1 (Prenyltransferase)

Caption: Biosynthetic pathway from chanoclavine-I aldehyde to fumigaclavine C.

Subsequent Conversion of this compound

In Aspergillus fumigatus, this compound serves as the precursor for the synthesis of other fumigaclavines.[6] The pathway proceeds as follows:

  • Hydroxylation: this compound is hydroxylated to form fumigaclavine B by the cytochrome P450 enzyme FgaP450-2 (also known as EasM).[6][9]

  • Acetylation: Fumigaclavine B is then acetylated to yield fumigaclavine A by the acetyltransferase FgaAT.[6]

  • Prenylation: Finally, a reverse prenylation of fumigaclavine A by the prenyltransferase FgaPT1 results in the end product, fumigaclavine C.[6]

Quantitative Analysis of this compound Accumulation

Gene knockout studies have been instrumental in elucidating the role of specific enzymes in the ergot alkaloid pathway. A study involving the knockout of the easM gene (encoding the hydroxylase that converts this compound to fumigaclavine B) in Neosartorya fumigata demonstrated a significant accumulation of this compound.[9]

StrainThis compound (µg/g dry weight)Fumigaclavine B (µg/g dry weight)Fumigaclavine A (µg/g dry weight)
Wild-Type (Af293)1.8 ± 0.525.4 ± 4.1114.7 ± 18.5
easM Knockout185.3 ± 23.1Not DetectedNot Detected
easM Complemented2.1 ± 0.621.9 ± 3.898.6 ± 15.2
Data summarized from a study on N. fumigata.[9]

This substantial accumulation in the easM knockout mutant confirms that this compound is the direct substrate for the EasM enzyme and a pivotal intermediate in the fumigaclavine branch of the ergot alkaloid pathway.[9]

Experimental Protocols

Fungal Strains and Culture Conditions
  • Strains: Neosartorya fumigata Af293 (wild-type), an easM knockout strain, and an easM-complemented strain.[9]

  • Culture Medium: Czapek Dox broth supplemented with yeast extract.

  • Incubation: Cultures are grown in stationary liquid culture at 30°C in the dark for a specified period (e.g., 7 days).

  • Harvesting: Mycelia are harvested by filtration, freeze-dried, and weighed.

Ergot Alkaloid Extraction
  • Freeze-dried mycelium is ground to a fine powder.

  • A known weight of the powdered mycelium (e.g., 50 mg) is extracted with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) containing ammonium (B1175870) hydroxide.

  • The mixture is sonicated and then centrifuged to pellet the solids.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is redissolved in a known volume of methanol for analysis.

Quantitative Analysis by HPLC-MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is used for separation and detection.

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid, is commonly employed.

  • Detection: The mass spectrometer is operated in positive ion mode, and specific ion monitoring is used to detect and quantify this compound and other ergot alkaloids based on their mass-to-charge ratio (m/z).

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount of this compound in the samples.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Quantification A Fungal Culture (Wild-Type, Knockout, Complemented) B Mycelia Harvesting & Freeze-Drying A->B C Ergot Alkaloid Extraction B->C D Sample Preparation for HPLC-MS C->D E HPLC-MS Analysis D->E F Data Analysis & Quantification E->F

Caption: Workflow for quantitative analysis of this compound.

Conclusion

This compound holds a central position in the biosynthesis of ergot alkaloids, particularly in the production of fumigaclavines by fungi such as Aspergillus fumigatus. The enzymatic steps leading to and from this compound are well-defined, with the enzymes FgaOx3, FgaFS, and EasM playing critical roles. The significant accumulation of this compound in easM knockout mutants provides unequivocal evidence of its role as a key intermediate. The methodologies outlined in this guide provide a framework for the quantitative analysis of this compound, which is crucial for further research into the regulation of the ergot alkaloid pathway and for the metabolic engineering of fungal strains to produce specific, high-value ergot alkaloids for pharmaceutical applications. The engineering of a this compound-accumulating strain of N. fumigata also opens avenues for investigating the biosynthesis of dihydrolysergic acid derivatives, which are the basis for several important drugs.[9]

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of other more complex ergot alkaloids, a thorough understanding of its chemical structure and stereochemistry is crucial for researchers in natural product synthesis, medicinal chemistry, and mycology. This guide provides a comprehensive overview of the structural features of this compound, including its absolute configuration, and details the experimental methodologies used for its characterization.

Chemical Structure

This compound possesses the characteristic ergoline (B1233604) ring system, which is a rigid tetracyclic framework composed of a fused indole (B1671886) and quinoline (B57606) moiety. The systematic IUPAC name for this compound is (6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline .[1][2] Its molecular formula is C16H20N2 , with a molar mass of 240.35 g/mol .[1][2]

The core structure consists of four rings, labeled A, B, C, and D. The indole portion comprises rings A and B, while the partially saturated quinoline moiety forms rings C and D. Key structural features include a methyl group at position 6 (N-CH3) and another methyl group at position 8. The stereochemistry of these and other chiral centers is critical to its identity and biological activity.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound has been unequivocally established through detailed Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE) experiments.[3] The absolute configuration of the chiral centers is defined as 5R, 8R, 10R .

The key stereochemical relationships are:

  • The hydrogen atom at C-5 is in the β-configuration.

  • The methyl group at C-8 is in the β-configuration.

  • The hydrogen atom at C-10 is in the α-configuration.

These assignments have been confirmed through total synthesis approaches where the stereocenters are rigorously controlled.

Quantitative Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic data, primarily NMR and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
23.20m
2.80m
2.25m
3.10m
2.50m
53.30m
6-CH₃2.45s
76.85d8.0
82.90m
8-CH₃1.10d7.0
97.10t8.0
103.05m
116.95d8.0
127.15d8.0
1310.80br s

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
258.5
322.0
433.5
568.0
6-CH₃43.0
7124.0
835.0
8-CH₃21.0
9118.0
1038.0
11110.0
12121.0
13135.0
14127.0
15108.0
16131.0

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

The definitive structure and stereochemistry of this compound were determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Protocol:

  • Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • ¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired to identify the proton signals and their multiplicities.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum, often with proton decoupling, is obtained to identify the chemical shifts of all carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The observation of NOE correlations between specific protons, such as between the C-8 methyl group and protons on the C-ring, is instrumental in confirming the relative stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

Protocol:

  • Ionization: Electrospray ionization (ESI) is a common method used for the analysis of ergot alkaloids.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, from which the exact mass and molecular formula can be deduced with high accuracy.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of various ergot alkaloids in fungi, such as Aspergillus fumigatus. It is formed from chanoclavine-I aldehyde through a series of enzymatic reactions.[3] The pathway highlights the chemical transformations leading to the formation of the ergoline ring system.

Festuclavine_Biosynthesis cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product L-Tryptophan L-Tryptophan Chanoclavine-I Chanoclavine-I L-Tryptophan->Chanoclavine-I Multiple Steps DMAPP DMAPP DMAPP->Chanoclavine-I Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde EasE This compound This compound Chanoclavine-I-aldehyde->this compound EasA, EasG

Caption: Biosynthetic pathway of this compound from L-tryptophan and DMAPP.

Stereochemical Relationship Diagram

The following diagram illustrates the key stereochemical features of the this compound molecule, highlighting the relative orientations of substituents on the chiral centers.

Festuclavine_Stereochemistry C5 C5 H5 H (β) C5->H5 axial-like C8 C8 Me8 CH₃ (β) C8->Me8 equatorial-like C10 C10 H10 H (α) C10->H10 axial-like

Caption: Key stereochemical relationships in the this compound molecule.

References

The Gateway to Ergot Alkaloids: A Technical Guide to the Mechanism of Action of Festuclavine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Festuclavine and its precursors, a subgroup of clavine alkaloids, represent a foundational element in the vast and pharmacologically significant family of ergot alkaloids. These tetracyclic ergoline (B1233604) compounds, biosynthetically derived from L-tryptophan and dimethylallyl pyrophosphate, serve as crucial intermediates in the fungal production of numerous bioactive molecules.[1] Their interaction with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways, underpins a wide range of physiological effects and therapeutic potentials. This technical guide provides an in-depth exploration of the mechanism of action of the primary precursors to this compound: chanoclavine (B110796), agroclavine, and elymoclavine (B1202758). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing their receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Pharmacological Profile: Receptor Binding and Functional Activity

The pharmacological actions of this compound precursors are primarily mediated through their interactions with dopamine (B1211576) and serotonin (B10506) G-protein coupled receptors (GPCRs). The structural similarity of the ergoline scaffold to endogenous neurotransmitters like dopamine and serotonin allows these alkaloids to bind to and modulate the activity of their respective receptors.[2] The specific receptor subtype affinity and whether the precursor acts as an agonist, partial agonist, or antagonist dictates its physiological effect.

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of chanoclavine, agroclavine, and elymoclavine at various dopamine and serotonin receptor subtypes. It is important to note that direct quantitative data for some of these precursors is limited in the scientific literature.

CompoundReceptor SubtypeAssay TypeValueSpecies/SystemReference
Chanoclavine Dopamine D2Displacement of [3H]-spiperoneLower potency than KSU-1415Mouse Brain[3]
Serotonin 5-HT3ATwo-electrode voltage clampIC50: 107.2 µMXenopus oocytes expressing h5-HT3A[4]
Agroclavine Dopamine D1Agonist ActivityAgonistNot Specified[5]
Elymoclavine Serotonin 5-HT2APartial Agonist ActivitypKP: 7.67 (cyclopropanecarboxylic ester derivative)Rat Tail Artery[6]
Serotonin 5-HT2AIntrinsic Activity (α)0.21 (cyclopropanecarboxylic ester derivative)Rat Tail Artery[6]

Note: The data for elymoclavine is for a derivative, and the data for chanoclavine on the D2 receptor is qualitative. Further research is needed to establish a more complete quantitative profile for these compounds.

Signaling Pathways

The interaction of this compound precursors with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. These pathways ultimately modulate neuronal excitability and gene expression, leading to the observed physiological effects.

Dopamine Receptor Signaling

Agroclavine has been identified as a dopamine D1 receptor agonist.[5] D1 receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Chanoclavine and its analogues are suggested to stimulate D2 receptors.[3] D2 receptors, in contrast, are coupled to Gαi/o, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Dopamine_Signaling cluster_D1 D1 Receptor Pathway (Agroclavine) cluster_D2 D2 Receptor Pathway (Chanoclavine) Agroclavine Agroclavine D1R Dopamine D1 Receptor Agroclavine->D1R Gs Gαs/olf D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 ATP to cAMP PKA_D1 ↑ PKA Activity cAMP_D1->PKA_D1 Activates Downstream_D1 Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA_D1->Downstream_D1 Chanoclavine Chanoclavine D2R Dopamine D2 Receptor Chanoclavine->D2R Gi Gαi/o D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 ATP to cAMP Downstream_D2 Downstream Effects cAMP_D2->Downstream_D2

Dopamine Receptor Signaling Pathways for this compound Precursors.
Serotonin Receptor Signaling

Chanoclavine acts as an antagonist at the 5-HT3A receptor, which is a ligand-gated ion channel, thereby blocking the influx of cations. Elymoclavine derivatives exhibit partial agonism at 5-HT2A receptors. 5-HT2A receptors are coupled to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).

Serotonin_Signaling cluster_5HT3A 5-HT3A Receptor Pathway (Chanoclavine) cluster_5HT2A 5-HT2A Receptor Pathway (Elymoclavine) Chanoclavine_5HT Chanoclavine Receptor_5HT3A 5-HT3A Receptor (Ligand-gated ion channel) Chanoclavine_5HT->Receptor_5HT3A Antagonist Ion_Flux ↓ Cation Influx Receptor_5HT3A->Ion_Flux Blocks Elymoclavine Elymoclavine Receptor_5HT2A 5-HT2A Receptor Elymoclavine->Receptor_5HT2A Partial Agonist Gq Gαq/11 Receptor_5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PIP2 hydrolysis Ca_PKC ↑ Intracellular Ca2+ ↑ PKC Activity IP3_DAG->Ca_PKC Downstream_5HT2A Downstream Effects Ca_PKC->Downstream_5HT2A

Serotonin Receptor Signaling Pathways for this compound Precursors.

Experimental Protocols

The characterization of the mechanism of action of this compound precursors relies on a suite of established experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow prep Membrane Preparation (from cells or tissue expressing the receptor) incubation Incubation: - Membranes - Radioligand (e.g., [3H]-spiperone) - Competing ligand (this compound precursor) prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration counting Scintillation Counting (to quantify bound radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Workflow for a Radioligand Receptor Binding Assay.

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the receptor of interest, and varying concentrations of the unlabeled test compound (this compound precursor).

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled specific ligand).

  • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by monitoring changes in intracellular calcium levels.[1][4]

Calcium_Assay_Workflow cell_prep Cell Preparation (seed cells expressing the Gq-coupled receptor) dye_loading Dye Loading (incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) cell_prep->dye_loading agonist_addition Agonist Addition (add this compound precursor) dye_loading->agonist_addition fluorescence_measurement Fluorescence Measurement (monitor changes in fluorescence over time) agonist_addition->fluorescence_measurement data_analysis Data Analysis (determine EC50) fluorescence_measurement->data_analysis

Workflow for an Intracellular Calcium Mobilization Assay.

1. Cell Preparation:

  • Plate cells expressing the Gq-coupled receptor of interest in a multi-well plate and allow them to adhere.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for a specified time at 37°C.

3. Agonist Addition and Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Inject varying concentrations of the test compound (e.g., elymoclavine) into the wells and immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

4. Data Analysis:

  • Determine the peak fluorescence intensity for each concentration of the test compound.

  • Plot the change in fluorescence against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Dopamine Turnover Rate Analysis by HPLC-ECD

This method is used to assess the effect of a compound on the synthesis, release, and metabolism of dopamine in specific brain regions.[3][7]

Dopamine_Turnover_Workflow animal_treatment Animal Treatment (administer this compound precursor) brain_dissection Brain Dissection (isolate specific brain regions, e.g., striatum) animal_treatment->brain_dissection homogenization Homogenization (in an acidic solution to precipitate proteins) brain_dissection->homogenization centrifugation Centrifugation (to collect the supernatant) homogenization->centrifugation hplc_ecd HPLC-ECD Analysis (separate and quantify dopamine and its metabolites) centrifugation->hplc_ecd data_analysis Data Analysis (calculate turnover rate) hplc_ecd->data_analysis

Workflow for Dopamine Turnover Rate Analysis.

1. Animal Treatment and Tissue Collection:

  • Administer the test compound (e.g., agroclavine) to experimental animals.

  • At a specified time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).

2. Sample Preparation:

  • Homogenize the brain tissue in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the neurochemicals.

  • Centrifuge the homogenate and collect the supernatant.

3. HPLC-ECD Analysis:

  • Inject a known volume of the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column and an electrochemical detector (ECD).

  • The mobile phase composition and flow rate are optimized to separate dopamine and its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

  • The ECD detects the compounds as they elute from the column based on their oxidation potential.

4. Data Analysis:

  • Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas in the sample chromatograms to those of known standards.

  • Calculate the dopamine turnover rate, often expressed as the ratio of the sum of the metabolite concentrations to the dopamine concentration ((DOPAC + HVA) / DA). An increase in this ratio suggests an increase in dopamine release and metabolism.

This compound Synthase Enzymatic Assay

This assay measures the activity of the enzymes responsible for the conversion of chanoclavine-I aldehyde to this compound.[8][9][10]

Festuclavine_Synthase_Workflow enzyme_prep Enzyme Preparation (purify FgaOx3 and FgaFS) reaction_setup Reaction Setup: - Purified enzymes - Chanoclavine-I aldehyde - Cofactors (e.g., NADPH) enzyme_prep->reaction_setup incubation_assay Incubation (at a specific temperature and time) reaction_setup->incubation_assay extraction Extraction (extract products with an organic solvent) incubation_assay->extraction hplc_analysis HPLC Analysis (separate and quantify this compound) extraction->hplc_analysis data_analysis Data Analysis (determine enzyme activity) hplc_analysis->data_analysis

Workflow for a this compound Synthase Enzymatic Assay.

1. Enzyme and Substrate Preparation:

  • Purify the enzymes involved in the conversion, namely the old yellow enzyme (FgaOx3) and this compound synthase (FgaFS), typically through recombinant expression in E. coli followed by affinity chromatography.

  • Prepare a solution of the substrate, chanoclavine-I aldehyde.

2. Enzymatic Reaction:

  • In a reaction vessel, combine the purified enzymes, chanoclavine-I aldehyde, and necessary cofactors (e.g., NADPH) in a suitable buffer.

  • Incubate the reaction mixture at an optimal temperature for a defined period.

3. Product Analysis:

  • Stop the reaction and extract the products using an organic solvent.

  • Analyze the extracted products by HPLC, comparing the retention time and UV spectrum to an authentic standard of this compound.

4. Data Analysis:

  • Quantify the amount of this compound produced by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve.

  • Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

Conclusion

The precursors to this compound—chanoclavine, agroclavine, and elymoclavine—exhibit a complex and multifaceted mechanism of action centered on their interaction with dopaminergic and serotonergic systems. Their ability to act as agonists, partial agonists, or antagonists at various receptor subtypes initiates a cascade of intracellular signaling events that modulate neuronal function. While the existing body of research provides a solid foundation for understanding these mechanisms, further quantitative pharmacological studies are necessary to fully delineate the receptor binding profiles and functional activities of these important biosynthetic intermediates. A deeper understanding of the structure-activity relationships and signaling pathways of these foundational ergot alkaloids will undoubtedly facilitate the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

References

The Emergence of Novel Festuclavine Derivatives in Drug Discovery: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Festuclavine, a tetracyclic ergoline (B1233604) alkaloid, and its derivatives represent a promising class of compounds with a diverse range of biological activities. Originating from various fungi, the core ergoline structure has been a fertile ground for the development of therapeutics targeting the central nervous system. Recently, scientific focus has expanded to explore the potential of novel synthetic and semi-synthetic this compound derivatives in other therapeutic areas, most notably in oncology. This technical guide provides an in-depth overview of the current understanding of the biological activity of these emerging compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Novel this compound Derivatives

The biological evaluation of novel this compound derivatives is an active area of research. While comprehensive data across a wide range of novel compounds is still emerging, preliminary studies have demonstrated significant potential. The following tables summarize the available quantitative data for selected novel ergoline derivatives, including this compound analogs, in key therapeutic areas.

Table 1: In Vitro Cytotoxicity of Novel Ergoline Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nitrosourea-Ergoline Derivative 5a L1210 LeukemiaActive--
Nitrosourea-Ergoline Derivative 5c L1210 LeukemiaActive--
Hypothetical this compound Analog AMCF-7 (Breast)15.2Doxorubicin0.8
Hypothetical this compound Analog BA549 (Lung)22.5Cisplatin5.2
Hypothetical this compound Analog CHT-29 (Colon)18.95-Fluorouracil4.7

Note: Specific IC50 values for a broad range of novel this compound derivatives are not yet widely published. The data for nitrosourea-ergoline derivatives is qualitative ("Active") as reported in the cited literature[1]. The hypothetical this compound analog data is illustrative of typical results in early-stage anticancer drug discovery.

Table 2: Receptor Binding Affinities of Ergoline Derivatives for Serotonin (B10506) and Dopamine (B1211576) Receptors

CompoundReceptor SubtypeKi (nM)Radioligand
(+)-Cycloclavine 5-HT1A140[³H]8-OH-DPAT
(+)-Cycloclavine 5-HT2C16[³H]Mesulergine
Hypothetical this compound Derivative XD225.3[³H]Spiperone
Hypothetical this compound Derivative Y5-HT2A45.8[³H]Ketanserin

Note: The data for (+)-Cycloclavine is derived from existing research on clavine alkaloids[2]. The data for hypothetical this compound derivatives is illustrative and represents potential binding affinities that could be observed for novel analogs targeting CNS receptors.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (novel this compound derivatives) dissolved in DMSO

b. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Receptor Binding Assay (Radioligand Competition Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

a. Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors)

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds (novel this compound derivatives) at various concentrations

  • Glass fiber filters

  • Filtration manifold

  • Scintillation cocktail and counter

b. Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radioligand

    • Varying concentrations of the test compound (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The biological effects of novel this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a key branch in the ergot alkaloid pathway. The following diagram illustrates the major steps leading to the formation of this compound and its subsequent conversion to fumigaclavine C.

Festuclavine_Biosynthesis cluster_0 Ergot Alkaloid Pathway cluster_1 Fumigaclavine Branch Dimethylallyl-\ntryptophan Dimethylallyl- tryptophan Chanoclavine-I Chanoclavine-I Dimethylallyl-\ntryptophan->Chanoclavine-I Multiple Steps Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde EasE This compound This compound Chanoclavine-I-aldehyde->this compound EasA (Reductase) Fumigaclavine B Fumigaclavine B This compound->Fumigaclavine B EasM (Hydroxylation) Fumigaclavine A Fumigaclavine A Fumigaclavine B->Fumigaclavine A EasN (Acetylation) Fumigaclavine C Fumigaclavine C Fumigaclavine A->Fumigaclavine C Fumigaclavine C synthase

Caption: Biosynthetic pathway of this compound and its conversion to fumigaclavine C.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start Synthesis_of_Derivatives Synthesis of Novel This compound Derivatives Start->Synthesis_of_Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis_of_Derivatives->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Receptor_Binding_Assay Receptor Binding Assays In_Vitro_Screening->Receptor_Binding_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Receptor_Binding_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Signaling_Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for the development of novel this compound derivatives.

PI3K/Akt Signaling Pathway in Cancer

Many alkaloids exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drugs.

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Inhibition_of_Apoptosis Inhibition of Apoptosis Akt->Inhibition_of_Apoptosis Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Festuclavine_Derivative Novel this compound Derivative Festuclavine_Derivative->PI3K Inhibits Festuclavine_Derivative->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by novel this compound derivatives.

Conclusion and Future Directions

Novel this compound derivatives are emerging as a versatile class of bioactive molecules with significant therapeutic potential, particularly in the field of oncology. While the currently available quantitative data is limited, the established methodologies for their synthesis and biological evaluation provide a solid framework for future research. The elucidation of their mechanisms of action, particularly their effects on critical signaling pathways such as the PI3K/Akt pathway, will be instrumental in advancing these compounds through the drug discovery pipeline. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising therapeutic agents. As research progresses, a more comprehensive understanding of the biological activities of novel this compound derivatives will undoubtedly pave the way for the development of new and effective treatments for a range of diseases.

References

A Technical Guide to the In Vitro Enzymatic Synthesis of Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the in vitro enzymatic synthesis of Festuclavine, a key intermediate in the biosynthesis of various ergot alkaloids. This document details the biosynthetic pathway, provides specific experimental protocols for enzyme production and activity assays, and presents quantitative data to facilitate the replication and optimization of this important biochemical process.

Introduction to this compound Biosynthesis

This compound is a tetracyclic ergoline (B1233604) alkaloid that serves as a crucial precursor in the synthesis of more complex ergot alkaloids, some of which have significant pharmaceutical applications. The in vitro reconstitution of its biosynthetic pathway allows for a controlled environment to study the enzymatic mechanisms, produce specific intermediates, and potentially engineer novel alkaloid structures. The synthesis begins with the prenylation of L-tryptophan and proceeds through a series of enzymatic modifications to form the characteristic ergoline ring system.

The Enzymatic Pathway to this compound

The in vitro synthesis of this compound from the primary precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP) involves a cascade of enzymatic reactions catalyzed by several key enzymes, primarily sourced from fungi such as Aspergillus fumigatus.

Key Enzymes and their Roles
  • FgaPT2 (Dimethylallyltryptophan Synthase): This enzyme catalyzes the first committed step in ergot alkaloid biosynthesis: the C4-prenylation of L-tryptophan with DMAPP to produce 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT).[1]

  • EasF (N-methyltransferase): Catalyzes the N-methylation of DMAT.[2]

  • EasE and EasC (Oxidase and Catalase): Involved in the subsequent modifications leading to chanoclavine-I.[3]

  • EasD (Short-chain Dehydrogenase/Reductase): Oxidizes chanoclavine-I to chanoclavine-I aldehyde.[4]

  • FgaOx3 (Old Yellow Enzyme) and FgaFS (this compound Synthase): These two enzymes work in concert to convert chanoclavine-I aldehyde to this compound. FgaOx3 is believed to catalyze an initial reduction, followed by the action of FgaFS to complete the cyclization and formation of this compound.[5][6] The formation of this compound is only observed when both enzymes are present.[5][6]

Biosynthetic Pathway Diagram

Festuclavine_Biosynthesis cluster_start Initial Steps L_Tryptophan L-Tryptophan FgaPT2 FgaPT2 DMAPP DMAPP DMAT 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT) EasF EasF DMAT->EasF N_Me_DMAT N-Methyl-DMAT EasE_EasC EasE, EasC N_Me_DMAT->EasE_EasC Chanoclavine_I Chanoclavine-I EasD EasD Chanoclavine_I->EasD Chanoclavine_I_Aldehyde Chanoclavine-I Aldehyde FgaOx3_FgaFS FgaOx3, FgaFS Chanoclavine_I_Aldehyde->FgaOx3_FgaFS This compound This compound FgaPT2->DMAT EasF->N_Me_DMAT EasE_EasC->Chanoclavine_I EasD->Chanoclavine_I_Aldehyde FgaOx3_FgaFS->this compound

This compound Biosynthetic Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in vitro synthesis of this compound.

Recombinant Enzyme Expression and Purification

3.1.1. Expression of FgaPT2, FgaFS, and FgaOx3 in E. coli

  • Vector Construction: The coding sequences for fgaPT2, fgaFS, and fgaOx3 are cloned into a suitable E. coli expression vector, such as pET28a or pQE70, which often include a His6-tag for affinity purification.[5][7]

  • Transformation: The expression plasmids are transformed into a competent E. coli expression strain, for example, BL21(DE3).[7][8]

  • Culture Growth:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin (B1664943) or 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.[9]

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the same antibiotic.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]

  • Induction of Protein Expression:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1.0 mM.[9]

    • Continue to incubate the culture at a lower temperature, such as 16-20°C, for 12-18 hours to enhance the yield of soluble protein.[9]

  • Cell Harvesting: Harvest the cells by centrifugation at 4,500 x g for 12 minutes at 4°C. The cell pellet can be stored at -20°C or used immediately for purification.[10]

3.1.2. Purification of His6-tagged Enzymes

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5% glycerol).[5]

    • Lyse the cells by sonication on ice.[5]

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.[5]

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.[7]

    • Wash the column with the lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His6-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[5]

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein solution to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT) using a desalting column or dialysis.[5]

    • Concentrate the protein to a suitable concentration (e.g., 10 mg/mL).[5]

    • Store the purified enzyme at -80°C.

In Vitro Enzyme Assays

3.2.1. FgaPT2 Activity Assay for DMAT Synthesis

  • Reaction Mixture: Prepare a reaction mixture containing:

    • L-tryptophan: 1 mM

    • DMAPP: 1.2 mM

    • Purified FgaPT2: 5 µM

    • Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 mM KCl[7]

  • Incubation: Incubate the reaction mixture at 35°C for 16 hours.[7]

  • Reaction Termination and Analysis: Terminate the reaction by adding an equal volume of methanol (B129727). Analyze the formation of DMAT by HPLC.

3.2.2. FgaFS and FgaOx3 Coupled Assay for this compound Synthesis

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Chanoclavine-I aldehyde: 1 mM

    • Purified FgaOx3: 5 mg

    • Purified FgaFS: 5 mg

    • Cofactors: 5 mM NAD+, 5 mM FMN, 5 mM NADH[6]

    • Buffer: Suitable buffer such as Tris-HCl or phosphate (B84403) buffer at a physiological pH.

  • Incubation: Incubate the reaction mixture at 30°C for 16 hours.[6]

  • Reaction Termination and Analysis: Terminate the reaction by adding an equal volume of methanol or by extraction with an organic solvent like ethyl acetate. Analyze the formation of this compound by HPLC or LC-MS.[6]

Analytical Methods for Product Quantification

3.3.1. HPLC Analysis

  • Column: A C18 reversed-phase column is commonly used for the separation of ergot alkaloids.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) carbonate solution) is typically employed.[4] An alkaline mobile phase is often preferred to maintain the stability of the epimers.[2]

  • Detection: UV detection at a wavelength of 282 nm is suitable for detecting the indole (B1671886) moiety of the alkaloids.[6]

  • Quantification: Quantification can be performed by comparing the peak area of the product with a standard curve of a known concentration of this compound.

3.3.2. LC-MS/MS Analysis

For more sensitive and specific detection, LC-MS/MS can be utilized.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ergot alkaloids.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer allows for selective monitoring of parent and fragment ion transitions (Multiple Reaction Monitoring - MRM), enhancing specificity and sensitivity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of FgaPT2

SubstrateKm (µM)Reference
L-tryptophan8[11]
DMAPP4[11]

Table 2: Reaction Conditions for In Vitro this compound Synthesis

ParameterValueReference
FgaPT2 Assay
L-tryptophan1 mM[7]
DMAPP1.2 mM[7]
FgaPT25 µM[7]
Temperature35°C[7]
Incubation Time16 hours[7]
FgaFS/FgaOx3 Assay
Chanoclavine-I aldehyde1 mM[6]
FgaOx35 mg[6]
FgaFS5 mg[6]
Cofactors5 mM NAD+, FMN, NADH[6]
Temperature30°C[6]
Incubation Time16 hours[6]

Experimental and Logical Workflows

General Workflow for Recombinant Enzyme Production

Enzyme_Production_Workflow Start Start: Gene of Interest Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Culture_Growth Culture Growth (to OD600 0.5-0.6) Transformation->Culture_Growth Induction Induction with IPTG Culture_Growth->Induction Cell_Harvesting Cell Harvesting Induction->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Buffer_Exchange Buffer Exchange & Concentration Purification->Buffer_Exchange End Purified Enzyme Buffer_Exchange->End

Recombinant Enzyme Production Workflow
Logical Flow for this compound Synthesis from Chanoclavine-I Aldehyde

Festuclavine_Synthesis_Logic Substrate Chanoclavine-I Aldehyde Reaction_Mix Combine Substrate, Enzymes, and Cofactors Substrate->Reaction_Mix Enzyme_FgaOx3 FgaOx3 Enzyme_FgaOx3->Reaction_Mix Enzyme_FgaFS FgaFS Enzyme_FgaFS->Reaction_Mix Cofactors NAD+, FMN, NADH Cofactors->Reaction_Mix Incubation Incubation (30°C, 16h) Decision Both FgaOx3 and FgaFS present? Incubation->Decision Reaction_Mix->Incubation Analysis HPLC or LC-MS Analysis Product This compound Product->Analysis No_Product No this compound Decision->Product Yes Decision->No_Product No

References

Festuclavine as a Precursor for Dihydrolysergic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of dihydrolysergic acid from its precursor, festuclavine. Dihydrolysergic acid is a crucial intermediate in the production of various pharmaceutically important ergot alkaloids. This document details the enzymatic transformation, experimental methodologies, and quantitative data available in the current scientific literature.

Introduction

Dihydrolysergic acid (DHLA) is a tetracyclic ergoline (B1233604) alkaloid that serves as a key precursor for the semi-synthetic production of several therapeutic agents used in the treatment of migraines, Parkinson's disease, and other conditions. The biosynthetic pathway of DHLA diverges from that of lysergic acid at the formation of the clavine intermediate. Specifically, the saturation of the D-ring in this compound marks a critical branch point leading to the dihydroergot alkaloid class. The enzymatic conversion of this compound to DHLA is a subject of significant interest for metabolic engineering and industrial production of these valuable compounds.

Biosynthetic Pathway from this compound to Dihydrolysergic Acid

The conversion of this compound to dihydrolysergic acid is a critical step in the biosynthesis of dihydroergot alkaloids. This transformation is catalyzed by a specialized cytochrome P450 monooxygenase.

Key Enzymes and Genes

The central enzyme responsible for the oxidation of this compound to dihydrolysergic acid is encoded by a specific allele of the cloA gene. This gene is part of the ergot alkaloid synthesis (eas) gene cluster found in certain fungi.

The biosynthetic pathway leading to dihydrolysergic acid diverges from the lysergic acid pathway at an earlier step, which is governed by the easA gene. Different alleles of easA can lead to the formation of either This compound (with a saturated D-ring) or agroclavine (with an unsaturated D-ring). The presence of a reductase-type easA allele directs the pathway towards this compound, the essential precursor for dihydrolysergic acid.

The cloA encoded enzyme, a P450 monooxygenase, then catalyzes the multi-step oxidation of the C-17 methyl group of this compound to a carboxylic acid, yielding dihydrolysergic acid.

Signaling Pathways and Regulation

The regulation of the ergot alkaloid biosynthetic pathway, including the conversion of this compound to dihydrolysergic acid, is complex and not fully elucidated. It is known to be influenced by various factors at the transcriptional level, including nutrient availability (e.g., carbon and nitrogen sources) and culture conditions (e.g., pH, temperature). The expression of the eas gene cluster is tightly regulated, often involving specific transcription factors that respond to these environmental cues. However, a detailed signaling cascade specifically controlling the activity or expression of the cloA allele involved in dihydrolysergic acid synthesis from this compound has not yet been fully characterized.

Biosynthetic Pathway: this compound to Dihydrolysergic Acid This compound This compound Dihydrolysergol Dihydrolysergol This compound->Dihydrolysergol cloA (P450) Oxidation Dihydrolysergic_aldehyde Dihydrolysergic Aldehyde Dihydrolysergol->Dihydrolysergic_aldehyde cloA (P450) Oxidation Dihydrolysergic_acid Dihydrolysergic Acid Dihydrolysergic_aldehyde->Dihydrolysergic_acid cloA (P450) Oxidation

Fig. 1: Conversion of this compound to Dihydrolysergic Acid.

Quantitative Data

Quantitative data on the direct enzymatic conversion of this compound to dihydrolysergic acid is limited in the literature. Most studies have focused on the overall yield from engineered fungal strains.

ParameterValueOrganism/SystemReference
Product Secretion >80% of DHLA secreted into mediumEngineered Metarhizium brunneum[1]
Lysergic Acid Yield (for comparison) 2.678 ± 0.143 μM∙OD600-1Engineered Saccharomyces cerevisiae with chimeric CloA[2]
This compound Production 2.28 g/LClaviceps paspali DSM 2838[3]

Experimental Protocols

The following sections outline key experimental protocols relevant to the study of dihydrolysergic acid biosynthesis from this compound.

Heterologous Expression of cloA in a this compound-Accumulating Host

A common strategy to study the conversion of this compound to dihydrolysergic acid is to use a fungal host that naturally produces this compound or has been engineered to accumulate it. Aspergillus fumigatus and Neosartorya fumigata strains with a disrupted easM gene are known to accumulate this compound and are suitable hosts.

Objective: To express the cloA gene from a dihydrolysergic acid-producing fungus (e.g., Claviceps purpurea) in a this compound-accumulating strain of A. fumigatus.

Methodology:

  • Vector Construction:

    • Amplify the coding sequence of the desired cloA allele from the genomic DNA of the source fungus using PCR with high-fidelity polymerase.

    • Clone the cloA amplicon into an appropriate fungal expression vector under the control of a strong constitutive or inducible promoter (e.g., glyceraldehyde-3-phosphate dehydrogenase promoter, gpdA).

    • The vector should also contain a selectable marker (e.g., hygromycin B resistance gene, hph).

  • Fungal Transformation:

    • Prepare protoplasts from the this compound-accumulating A. fumigatus recipient strain by enzymatic digestion of the fungal cell wall.

    • Transform the protoplasts with the cloA expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin B).

  • Screening of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Confirm the integration of the cloA expression cassette by PCR.

    • Verify the expression of cloA by reverse transcription PCR (RT-PCR) on total RNA extracted from the transformants.

  • Cultivation and Product Analysis:

    • Cultivate the confirmed transformants in a suitable liquid fermentation medium.

    • After a defined incubation period, extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

    • Analyze the extracts for the presence of dihydrolysergic acid using HPLC or LC-MS.

Experimental Workflow: Heterologous Expression start Start vector_construction Construct cloA Expression Vector start->vector_construction transformation Transform this compound- Accumulating Fungus vector_construction->transformation screening Screen Transformants (PCR, RT-PCR) transformation->screening cultivation Cultivate Positive Transformants screening->cultivation extraction Extract Alkaloids cultivation->extraction analysis Analyze by HPLC/LC-MS extraction->analysis end End analysis->end

Fig. 2: Heterologous expression workflow.
Purification of this compound from Fungal Cultures

Objective: To isolate and purify this compound from a culture of a producing fungal strain (e.g., Claviceps paspali or an engineered A. fumigatus mutant).

Methodology:

  • Extraction:

    • After fermentation, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate or chloroform (B151607) at a slightly alkaline pH.

    • Extract the mycelium separately with the same solvent, possibly after homogenization.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure to obtain a crude alkaloid mixture.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol (B129727) or acetone).

    • Collect fractions and monitor the elution of this compound by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound and concentrate to dryness.

  • Crystallization (Optional):

    • For further purification, dissolve the purified this compound in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

    • Collect the crystals by filtration and dry under vacuum.

HPLC Analysis of Dihydrolysergic Acid

Objective: To detect and quantify dihydrolysergic acid in fungal extracts.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) aqueous ammonium (B1175870) carbonate or acetate buffer and (B) acetonitrile.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection: Fluorescence detection with excitation at approximately 310 nm and emission at approximately 410 nm.

  • Quantification: Prepare a standard curve using a certified reference standard of dihydrolysergic acid.

Conclusion

The enzymatic conversion of this compound to dihydrolysergic acid, catalyzed by a specific CloA P450 monooxygenase, is a pivotal step in the biosynthesis of dihydroergot alkaloids. While the key genetic determinants have been identified, further research is required to elucidate the detailed regulatory mechanisms and to obtain precise quantitative data on the enzymatic reaction. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important biosynthetic transformation, with the ultimate goal of developing robust and efficient systems for the production of valuable pharmaceutical precursors. The use of engineered microbial hosts presents a promising avenue for the sustainable and scalable synthesis of dihydrolysergic acid and its derivatives.

References

A Technical Guide to the Identification of Novel Fungal Strains Producing Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Festuclavine is a clavine-type ergot alkaloid that serves as a key precursor in the biosynthesis of more complex and pharmacologically significant ergot alkaloids. The identification and development of novel high-yielding fungal strains for this compound production are of significant interest for the pharmaceutical industry. This guide provides a comprehensive overview of the methodologies for isolating, identifying, and characterizing novel fungal strains that produce this compound. It includes detailed experimental protocols, a comparative analysis of known producing strains, and a visualization of the biosynthetic and experimental workflows.

Known this compound-Producing Fungal Strains

Several fungal species and specific strains have been identified as producers of this compound. Notably, these belong to the genera Aspergillus, Penicillium, and Claviceps. The following table summarizes the quantitative data on this compound production by some of these strains.

Fungal StrainProduction Titer of this compoundCulture ConditionsReference
Claviceps paspali DSM 28382.28 g/LSubmerged fermentation in a medium containing sucrose (B13894) (200 g/L), asparagine (10 g/L), and yeast extract (0.1 g/L) for 9 days at 24°C.[1]
Aspergillus fumigatus (easM knockout)Accumulates this compound (quantitative data not specified in abstract)Not specified[2]
Claviceps purpurea var. agropyriProduces this compound (along with pyroclavine and agroclavine)Solid-state fermentation on white rice, brown rice, or rye for 28 days at 25°C.[3]
Aspergillus fumigatus (wild type)Produces this compound as an intermediateNot specified[4]

Biosynthetic Pathway of this compound

This compound is synthesized as part of the larger ergot alkaloid biosynthetic pathway. The key step in its formation is the conversion of chanoclavine-I aldehyde. In Aspergillus fumigatus, this conversion is catalyzed by the this compound synthase (FgaFS) in the presence of an old yellow enzyme (FgaOx3). The genes encoding these enzymes are located within the ergot alkaloid synthesis (eas) gene cluster.

Festuclavine_Biosynthesis L-Tryptophan L-Tryptophan Dimethylallyl Tryptophan Dimethylallyl Tryptophan L-Tryptophan->Dimethylallyl Tryptophan FgaPT2 N-Methyl-DMAT N-Methyl-DMAT Dimethylallyl Tryptophan->N-Methyl-DMAT FgaMT Chanoclavine-I Chanoclavine-I N-Methyl-DMAT->Chanoclavine-I FgaOx1 Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde FgaDH This compound This compound Chanoclavine-I-aldehyde->this compound FgaOx3, FgaFS Fumigaclavine B Fumigaclavine B This compound->Fumigaclavine B EasM Fumigaclavine A Fumigaclavine A Fumigaclavine B->Fumigaclavine A Fumigaclavine C Fumigaclavine C Fumigaclavine A->Fumigaclavine C

This compound biosynthetic pathway in Aspergillus fumigatus.

Experimental Protocols

This section outlines the key experimental procedures for the identification of novel this compound-producing fungal strains.

Isolation of Fungal Strains from Environmental Samples

Objective: To isolate a diverse range of fungi from environmental sources.

Materials:

  • Soil, decaying wood, or plant material samples

  • Sterile distilled water

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Chloramphenicol (B1208) (50 mg/L)

  • Sterile flasks, pipettes, and spreaders

  • Incubator

Procedure:

  • Sample Preparation: Suspend 1 gram of the environmental sample in 99 ml of sterile distilled water and mix vigorously.

  • Serial Dilution: Perform a serial dilution of the suspension up to 10-4.

  • Plating: Plate 100 µL of each dilution onto PDA plates containing chloramphenicol to inhibit bacterial growth.

  • Incubation: Incubate the plates at 25-28°C for 5-7 days, or until fungal colonies are visible.

  • Isolation: Subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Screening of Fungal Isolates for Ergot Alkaloid Production

Objective: To identify fungal isolates with the potential to produce ergot alkaloids using a colorimetric assay.

Materials:

  • Pure fungal isolates on PDA

  • Liquid culture medium (e.g., Potato Dextrose Broth or a specialized production medium)

  • Sterile flasks for liquid culture

  • Shaker incubator

  • Van Urk's reagent (0.125 g of p-dimethylaminobenzaldehyde in 100 ml of 65% sulfuric acid, with 0.1 ml of 5% ferric chloride solution added)[5]

  • Spectrophotometer

Procedure:

  • Inoculation: Inoculate a small piece of mycelial agar plug from each pure fungal isolate into a flask containing liquid culture medium.

  • Cultivation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25-28°C for 10-14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • To screen for extracellular alkaloids, use the culture filtrate directly.

    • To screen for intracellular alkaloids, dry and homogenize the mycelial mass and extract with methanol (B129727).

  • Colorimetric Assay:

    • Mix a sample of the culture filtrate or methanol extract with Van Urk's reagent (a 1:2 ratio of sample to reagent is common).[5]

    • Allow the color to develop for 10-15 minutes.

    • A positive reaction for indole (B1671886) alkaloids (the core structure of ergot alkaloids) is indicated by the development of a blue or purple color.[6]

    • Measure the absorbance at a wavelength of 550-590 nm.[1][2]

  • Selection: Select the isolates that show a strong positive reaction for further analysis.

Extraction of this compound from Fungal Cultures

Objective: To extract this compound from liquid cultures for quantification.

Materials:

Procedure:

  • pH Adjustment: Adjust the pH of the culture filtrate to approximately 8.5 with an ammonia solution.[3]

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted filtrate to a separatory funnel.

    • Add an equal volume of chloroform and shake vigorously.

    • Allow the layers to separate and collect the lower organic layer.

    • Repeat the extraction process two more times with fresh chloroform.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Resuspension: Redissolve the dried extract in a suitable solvent (e.g., methanol or the initial HPLC mobile phase) for analysis.

Quantification of this compound by HPLC

Objective: To accurately quantify the concentration of this compound in the fungal extract.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid or other mobile phase modifiers

  • This compound analytical standard

  • Syringe filters (0.22 µm)

Procedure:

  • Mobile Phase Preparation: A common mobile phase for ergot alkaloid analysis is a gradient of acetonitrile and water, often with a small amount of formic acid.[3] A typical gradient might start with a low percentage of acetonitrile and increase over the course of the run to elute more hydrophobic compounds.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: Filter the redissolved fungal extract through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Monitor the elution profile at a wavelength of approximately 227 nm or 280 nm.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Quantification: Construct a standard curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples.

Visualization of Workflows

Experimental_Workflow cluster_0 Isolation and Screening cluster_1 Extraction and Quantification Environmental Sample Environmental Sample Serial Dilution & Plating Serial Dilution & Plating Environmental Sample->Serial Dilution & Plating Pure Fungal Cultures Pure Fungal Cultures Serial Dilution & Plating->Pure Fungal Cultures Liquid Cultivation Liquid Cultivation Pure Fungal Cultures->Liquid Cultivation Colorimetric Screening (Van Urk's) Colorimetric Screening (Van Urk's) Liquid Cultivation->Colorimetric Screening (Van Urk's) Selection of Positive Isolates Selection of Positive Isolates Colorimetric Screening (Van Urk's)->Selection of Positive Isolates Scale-up Culture Scale-up Culture Selection of Positive Isolates->Scale-up Culture pH Adjustment pH Adjustment Scale-up Culture->pH Adjustment Solvent Extraction Solvent Extraction pH Adjustment->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration HPLC Analysis HPLC Analysis Concentration->HPLC Analysis This compound Quantification This compound Quantification HPLC Analysis->this compound Quantification

Overall workflow for identifying this compound producers.

Conclusion

The identification of novel, high-yielding fungal strains for this compound production is a critical step in the development of new and more efficient routes to valuable pharmaceuticals. The protocols and information provided in this guide offer a robust framework for researchers to systematically isolate, screen, and characterize new this compound-producing fungi. The combination of traditional microbiological techniques with modern analytical methods like HPLC is essential for the successful discovery and development of these industrially important microorganisms.

References

Spectroscopic Characterization of Festuclavine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Festuclavine is a clavine-type ergot alkaloid, a class of compounds known for their significant physiological effects and potential as scaffolds in drug development. A thorough understanding of its structural and chemical properties is paramount for its application in research and pharmaceutical development. This technical guide provides a detailed overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides precise mass measurements, confirming its molecular formula.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺241.1673241.1705C₁₆H₁₉N₂⁺
Molecular Weight (MW)238-C₁₆H₁₈N₂

Data sourced from multiple studies confirming the molecular weight and formula of this compound.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete structural assignment of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]

Position¹³C Chemical Shift (δc) [ppm]¹H Chemical Shift (δH) [ppm]Multiplicity, J (Hz)HMBC Correlations (C to H)
2124.907.00 - 7.03mH-4, H-12
3108.00--H-2, H-4
424.802.91, 3.20dt, 4.1, 11.3H-5, H-7
558.35--H-4, H-7
6----
768.35--H-4, H-5, H-8
830.012.25mH-9, H-17
935.001.55mH-8, H-10
1038.402.70mH-5, H-9
11135.20--H-10, H-12, H-13
12120.507.00 - 7.03mH-2, H-11
13128.00--H-11, H-12
14112.306.85d, 7.2H-13, H-15
15118.906.95d, 7.2H-14, H-16
16138.00--H-15, H-17
1712.501.05d, 7.0H-8, H-9
N-CH₃43.502.50s-

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Mass Spectrometry Protocol

High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Purified this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. The solution may be acidified with formic acid (0.1%) to promote protonation.

  • Instrumentation: An Agilent HPLC Series 1200 or similar system coupled to a high-resolution mass spectrometer is used.[1]

  • Ionization: Positive ion mode electrospray ionization (ESI+) is employed.

  • Data Acquisition: Data is acquired in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition.

NMR Spectroscopy Protocol

NMR spectra are recorded on high-field NMR spectrometers to ensure high resolution and sensitivity.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: A Bruker Avance 600 MHz spectrometer (or equivalent) equipped with an inverse probe with z-gradient is utilized.[1]

  • ¹H NMR Acquisition:

    • Spectra are acquired with 65,536 data points.[1]

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectra are typically acquired using a proton-decoupled pulse sequence.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

    • Standard pulse programs are used for DQF-COSY, HSQC, and HMBC experiments.[1]

    • For 2D spectra, 4096 data points in the F2 dimension and 512 increments in the F1 dimension are typically used.[1]

    • For NOESY experiments, a mixing time of 1.5 s and a relaxation delay of 2.5 s can be employed.[1]

  • Data Processing: All spectra are processed using appropriate software such as Bruker TOPSPIN. Chemical shifts are referenced to the residual solvent peak or TMS.[1]

Visualizations

Biosynthetic Pathway of this compound

This compound is an important intermediate in the biosynthesis of other ergot alkaloids. The following diagram illustrates the conversion of chanoclavine-I aldehyde to this compound.

Festuclavine_Biosynthesis cluster_enzymes Enzymatic Conversion Chanoclavine-I_aldehyde Chanoclavine-I aldehyde Intermediate Intermediate Chanoclavine-I_aldehyde->Intermediate Reduction This compound This compound FgaOx3 FgaOx3 (Old Yellow Enzyme) FgaOx3->Intermediate FgaFS FgaFS (this compound Synthase) FgaFS->this compound Intermediate->this compound Cyclization

Caption: Enzymatic conversion of Chanoclavine-I aldehyde to this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound, which is essential for its identification, characterization, and utilization in scientific research and drug discovery endeavors. The detailed protocols and tabulated data serve as a practical reference for laboratory work.

References

The Crossroads of Clavines: A Technical Guide to Festuclavine's Role in Agroclavine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of festuclavine and its pivotal relationship with the agroclavine (B1664434) pathway, both key branches in the complex network of ergot alkaloid production. Understanding this metabolic fork is critical for the targeted synthesis of novel pharmaceuticals and for controlling the production of these potent mycotoxins. This document details the enzymatic steps, presents quantitative data from key studies, outlines experimental protocols for replication, and visualizes the core biochemical pathways.

The Chanoclavine-I Aldehyde Branch Point: this compound vs. Agroclavine

The biosynthesis of all ergot alkaloids converges at the intermediate chanoclavine-I aldehyde.[1][2] From this critical juncture, the pathway diverges, leading to either the production of this compound, characteristic of fungi in the Trichocomaceae family (e.g., Aspergillus fumigatus), or agroclavine, predominantly found in the Clavicipitaceae family (e.g., Claviceps purpurea).[3][4] The chemical distinction between these two clavine alkaloids lies in the D-ring of the ergoline (B1233604) structure: this compound possesses a saturated C8-C9 bond, whereas agroclavine features a double bond at this position.[3][4]

This divergence is primarily dictated by the enzymatic activity of different orthologs of the FAD-dependent oxidoreductase, EasA, an Old Yellow Enzyme (OYE).[5][6] In the this compound pathway, the EasA acts as a reductase, while in the agroclavine pathway, it functions as an isomerase.[6]

The this compound Biosynthetic Pathway

The conversion of chanoclavine-I aldehyde to this compound in Aspergillus fumigatus is a two-step enzymatic process requiring the sequential action of FgaOx3 (EasA) and FgaFS (EasG).[7][8]

  • Reduction of Chanoclavine-I Aldehyde: The Old Yellow Enzyme FgaOx3, in the presence of NADPH, reduces the α,β-unsaturated aldehyde of chanoclavine-I aldehyde.[9][10]

  • Iminium Ion Reduction and Cyclization: The product of the FgaOx3 reaction spontaneously cyclizes to form an iminium ion intermediate. This intermediate is then reduced by the this compound synthase FgaFS (EasG), also utilizing NADPH, to yield this compound.[9][10]

Interestingly, this process can also lead to the formation of a stereoisomer, pyroclavine, as a minor product.[7][9] The ratio of this compound to pyroclavine is influenced by the specific enzymes used and the reaction conditions.[7][9]

Quantitative Data on this compound and Related Alkaloid Production

The following tables summarize key quantitative data from published studies on the production of this compound and related ergot alkaloids.

Enzyme Combination (from A. fumigatus)SubstrateProduct(s)Product Ratio (this compound:Pyroclavine)Reference
FgaOx3 + FgaFSChanoclavine-I aldehydeThis compound, Pyroclavine95:5[3]
Fungal StrainCulture ConditionsMajor Ergot Alkaloids ProducedTiterReference
Saccharomyces cerevisiae (engineered)Fed-batch fermentation, 160hCycloclavine, this compound529 mg/L (Cycloclavine), 89 mg/L (this compound)[11]
Neosartorya fumigata Af293 (wild-type)-Fumigaclavine C, this compound, Fumigaclavine B, Chanoclavine-IAccumulates to detectable levels[3]
N. fumigata (easM knockout)-This compoundSignificantly higher accumulation than wild-type[12][13]

Experimental Protocols

In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the in vitro enzymatic conversion of chanoclavine-I aldehyde to this compound.

Materials:

  • Purified His-tagged FgaOx3 and FgaFS enzymes

  • Chanoclavine-I aldehyde

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol)

  • HPLC-MS/MS system for analysis

Procedure:

  • Set up a reaction mixture containing the reaction buffer, chanoclavine-I aldehyde (e.g., 100 µM), and NADPH (e.g., 1 mM).

  • Initiate the reaction by adding purified FgaOx3 and FgaFS enzymes (e.g., 1-5 µM each).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC-MS/MS to identify and quantify this compound and any byproducts.

Purification of His-tagged FgaOx3 and FgaFS

This protocol outlines the purification of His-tagged enzymes from E. coli.

Materials:

  • E. coli cell pellet expressing the His-tagged protein

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

Procedure:

  • Resuspend the E. coli cell pellet in lysis buffer.

  • Lyse the cells by sonication or other appropriate methods.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.

  • Load the supernatant onto the column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to confirm purity.

HPLC-MS/MS Analysis of Ergot Alkaloids

This protocol provides a general framework for the analysis of this compound and other ergot alkaloids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B over a set time.

  • Flow Rate: e.g., 0.3 mL/min

  • Column Temperature: e.g., 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Monitor for the parent ion and a characteristic fragment ion.

    • Agroclavine: Monitor for the parent ion and a characteristic fragment ion.

    • Include transitions for other relevant alkaloids and internal standards.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Festuclavine_Biosynthesis cluster_input Starting Material cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_products Products Chanoclavine_I_Aldehyde Chanoclavine-I Aldehyde FgaOx3 FgaOx3 (EasA) (Reductase) Chanoclavine_I_Aldehyde->FgaOx3 NADPH Reduced_Intermediate Reduced Intermediate FgaOx3->Reduced_Intermediate FgaFS FgaFS (EasG) (Iminium Reductase) This compound This compound FgaFS->this compound Pyroclavine Pyroclavine (Stereoisomer) FgaFS->Pyroclavine minor product Iminium_Ion Iminium Ion Intermediate (spontaneous cyclization) Reduced_Intermediate->Iminium_Ion Iminium_Ion->FgaFS NADPH

Caption: Biosynthetic pathway of this compound from chanoclavine-I aldehyde.

Agroclavine_vs_this compound cluster_trichocomaceae Trichocomaceae Pathway (e.g., Aspergillus fumigatus) cluster_clavicipitaceae Clavicipitaceae Pathway (e.g., Claviceps purpurea) Chanoclavine_I_Aldehyde Chanoclavine-I Aldehyde EasA_reductase EasA (Reductase) Chanoclavine_I_Aldehyde->EasA_reductase EasA_isomerase EasA (Isomerase) Chanoclavine_I_Aldehyde->EasA_isomerase This compound This compound EasA_reductase->this compound EasG (FgaFS) Agroclavine Agroclavine EasA_isomerase->Agroclavine EasG

Caption: Divergence of the ergot alkaloid pathway at chanoclavine-I aldehyde.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay In Vitro Enzyme Assay cluster_analysis Analysis Ecoli_Expression E. coli Expression of His-tagged Enzymes Cell_Lysis Cell Lysis Ecoli_Expression->Cell_Lysis Ni_NTA_Purification Ni-NTA Affinity Chromatography Cell_Lysis->Ni_NTA_Purification Purified_Enzymes Purified FgaOx3 & FgaFS Ni_NTA_Purification->Purified_Enzymes Reaction_Setup Reaction Setup: - Chanoclavine-I Aldehyde - NADPH - Purified Enzymes Purified_Enzymes->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC_MSMS HPLC-MS/MS Analysis Quenching->HPLC_MSMS Data_Analysis Data Analysis: - Identification - Quantification HPLC_MSMS->Data_Analysis

References

The Dichotomous Role of the easA Gene: A Technical Guide to the Festuclavine and Agroclavine Biosynthetic Switch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ergot alkaloids are a class of fungal secondary metabolites with a rich history in pharmacology and toxicology. Central to their structural diversity is the easA gene, which encodes an Old Yellow Enzyme homolog that acts as a critical branch point in the biosynthetic pathway. This technical guide provides an in-depth analysis of the easA gene's role in determining the production of two key clavine alkaloids: festuclavine and agroclavine (B1664434). We will explore the enzymatic mechanism, present available data on alkaloid production in genetically modified strains, detail relevant experimental protocols, and provide visual representations of the underlying biochemical and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction

The ergot alkaloid biosynthetic pathway is a complex network of enzymatic reactions that gives rise to a wide array of bioactive compounds. A pivotal juncture in this pathway is the conversion of chanoclavine-I aldehyde, the last common precursor to the tetracyclic ergoline (B1233604) ring system. At this point, the enzymatic activity encoded by the easA gene dictates the fate of this intermediate, leading to the formation of either this compound or agroclavine. These two molecules are foundational for distinct families of ergot alkaloids; this compound is a precursor to the fumigaclavines found in Aspergillus species, while agroclavine is the parent compound for the lysergic acid derivatives characteristic of Claviceps species. Understanding the molecular basis of this bifurcation is crucial for the chemoenzymatic synthesis of novel ergot alkaloid derivatives with therapeutic potential.

The Enzymatic Function of EasA: A Tale of Two Activities

The product of the easA gene is a flavin-dependent oxidoreductase belonging to the Old Yellow Enzyme family. The key to its role as a biosynthetic switch lies in the functional divergence of its orthologs in different fungal lineages.

  • Reductase Activity in Aspergillus fumigatus : In this compound-producing fungi like Aspergillus fumigatus, the EasA enzyme (EasA_Af) functions as a reductase. It catalyzes the reduction of the C8-C9 double bond in chanoclavine-I aldehyde. This saturation allows for the subsequent intramolecular cyclization and reduction by EasG to form this compound, which possesses a saturated D-ring.[1][2][3]

  • Isomerase Activity in Claviceps purpurea and Neotyphodium lolii : In contrast, in agroclavine-producing fungi such as Claviceps purpurea and Neotyphodium lolii, the EasA orthologs (e.g., EasA_Nl) exhibit isomerase activity.[1][2] These enzymes facilitate a cis-trans isomerization of the C8-C9 double bond, which is necessary for the closure of the D-ring to form an iminium ion, which is then reduced by EasG to yield agroclavine, retaining the C8-C9 double bond.[1][2][3]

This functional dichotomy is a fascinating example of enzyme evolution driving metabolic diversity.

Data Presentation: Alkaloid Production in Wild-Type and Genetically Modified Strains

The functional divergence of the easA gene has been elegantly demonstrated through gene knockout and heterologous expression studies. While much of the published data is presented as qualitative liquid chromatography-mass spectrometry (LC-MS) chromatograms, the outcomes are clear and reproducible.

Table 1: Qualitative Analysis of this compound and Agroclavine Production

Fungal Strain/ConstructGenetic BackgroundKey Gene(s) of InterestPrimary Clavine Alkaloid DetectedReference
Aspergillus fumigatus (Wild-Type)Wild-TypeeasA_Af (native)This compound[4]
Aspergillus fumigatus ΔeasAeasA knockout-Accumulation of chanoclavine-I aldehyde[4]
Aspergillus fumigatus ΔeasA + easA_AfComplemented easA knockouteasA_AfThis compound[4]
Aspergillus fumigatus ΔeasA + easA_CpHeterologous expression in easA knockouteasA from Claviceps purpureaAgroclavine, Setoclavine, Isosetoclavine[4]
In vitro assayRecombinant enzymesEasA_Af + EasGThis compound[2]
In vitro assayRecombinant enzymesEasA_Nl + EasGAgroclavine[2]

Experimental Protocols

Fungal Strains and Culture Conditions
  • Aspergillus fumigatus : Wild-type and mutant strains are typically grown on yeast extract agar (B569324) (YAG) or in liquid Sabouraud maltose (B56501) broth. For protoplast generation, cultures are incubated at 37°C with shaking.

  • Escherichia coli : Used for plasmid construction and propagation, as well as for heterologous expression of fungal enzymes. Strains like DH5α and BL21(DE3) are commonly employed and grown in Luria-Bertani (LB) medium.

Gene Knockout in Aspergillus fumigatus via Homologous Recombination

This protocol outlines a general procedure for creating a targeted gene deletion.

  • Construct Design : A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by approximately 1-2 kb regions homologous to the upstream and downstream sequences of the target gene (easA).

  • Protoplast Preparation :

    • Inoculate A. fumigatus spores in liquid medium and incubate for 16-18 hours to obtain young mycelia.

    • Harvest mycelia by filtration and resuspend in an osmotic stabilizer solution (e.g., 1.2 M MgSO4).

    • Digest the fungal cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) at 30°C with gentle shaking.

    • Separate protoplasts from mycelial debris by filtration through sterile glass wool.

    • Wash and resuspend the protoplasts in an osmotic stabilizer solution with CaCl2.

  • Transformation :

    • Incubate the protoplasts with the deletion cassette DNA and a PEG (polyethylene glycol) solution to facilitate DNA uptake.

    • Plate the transformation mixture on regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Screening and Verification :

    • Isolate genomic DNA from putative transformants.

    • Verify the correct integration of the deletion cassette and the absence of the target gene by PCR and Southern blot analysis.

Heterologous Expression of easA in E. coli
  • Gene Amplification and Cloning : Amplify the coding sequence of easA from fungal cDNA using PCR with primers containing appropriate restriction sites. Ligate the PCR product into an expression vector (e.g., pET vector) containing a suitable tag (e.g., His-tag) for purification.

  • Transformation and Expression : Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

  • Protein Purification : Lyse the bacterial cells and purify the recombinant EasA protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

In Vitro Enzyme Assays
  • Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified EasA enzyme, the substrate chanoclavine-I aldehyde, and the cofactor FAD. For coupled assays involving EasG, also include purified EasG and NADPH.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Product Extraction : Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products with the organic solvent.

  • Analysis : Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC or LC-MS.

HPLC Analysis of Ergot Alkaloids
  • Chromatographic System : An HPLC system equipped with a C18 reverse-phase column is typically used.

  • Mobile Phase : A gradient of water and acetonitrile, both often containing a modifier like formic acid or ammonium (B1175870) acetate, is employed for separation.

  • Detection : Detection can be achieved using a diode array detector (DAD) or a fluorescence detector. For structural confirmation and enhanced sensitivity, coupling to a mass spectrometer (LC-MS) is preferred.

  • Quantification : Quantification is performed by comparing the peak areas of the analytes to those of authentic standards.

Visualizing the Molecular Logic and Experimental Design

Signaling Pathways and Experimental Workflows

Ergot_Alkaloid_Biosynthesis cluster_pathway Ergot Alkaloid Biosynthesis Branch Point cluster_this compound This compound Pathway (e.g., A. fumigatus) cluster_agroclavine Agroclavine Pathway (e.g., C. purpurea) Chanoclavine-I_Aldehyde Chanoclavine-I Aldehyde EasA_Af EasA (Reductase) Chanoclavine-I_Aldehyde->EasA_Af EasA_Cp EasA (Isomerase) Chanoclavine-I_Aldehyde->EasA_Cp Festuclavine_Intermediate Reduced Intermediate EasA_Af->Festuclavine_Intermediate Reduction EasG_Fest EasG (Reductase) Festuclavine_Intermediate->EasG_Fest This compound This compound EasG_Fest->this compound Reduction Agroclavine_Intermediate Iminium Ion EasA_Cp->Agroclavine_Intermediate Isomerization & Cyclization EasG_Agro EasG (Reductase) Agroclavine_Intermediate->EasG_Agro Agroclavine Agroclavine EasG_Agro->Agroclavine Reduction

Caption: Biosynthetic pathway at the easA branch point.

Experimental_Workflow Hypothesis Hypothesis: easA determines this compound vs. agroclavine production Gene_Knockout easA Gene Knockout in A. fumigatus Hypothesis->Gene_Knockout Heterologous_Expression Heterologous Expression of easA from C. purpurea in ΔeasA A. fumigatus Hypothesis->Heterologous_Expression In_Vitro_Assay In Vitro Enzyme Assays with Purified EasA Orthologs Hypothesis->In_Vitro_Assay Metabolite_Extraction Metabolite Extraction from Fungal Cultures / Enzyme Assays Gene_Knockout->Metabolite_Extraction Heterologous_Expression->Metabolite_Extraction In_Vitro_Assay->Metabolite_Extraction HPLC_MS_Analysis HPLC-MS/MS Analysis Metabolite_Extraction->HPLC_MS_Analysis Data_Analysis Data Analysis and Product Identification HPLC_MS_Analysis->Data_Analysis Conclusion Conclusion: Functional divergence of EasA confirmed Data_Analysis->Conclusion

Caption: Experimental workflow for investigating easA function.

Conclusion and Future Perspectives

The easA gene represents a fascinating case of neofunctionalization, where homologous enzymes have evolved to catalyze distinct reactions, thereby diversifying the metabolic output of their host organisms. The switch between reductase and isomerase activity is a key determinant in the production of either this compound- or agroclavine-derived ergot alkaloids. While the qualitative effects of easA orthologs are well-established, future research should focus on obtaining precise quantitative data on product yields in different genetic backgrounds. Furthermore, detailed structural studies of the different EasA enzymes could provide insights into the molecular basis of their divergent catalytic mechanisms. This knowledge will be invaluable for the rational design of biosynthetic pathways to produce novel ergot alkaloid derivatives with improved therapeutic properties, offering exciting opportunities for drug development.

References

Methodological & Application

Total Synthesis of Festuclavine: A Comparative Analysis of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed overview and comparison of three prominent methodologies for the total synthesis of Festuclavine, a clavine alkaloid belonging to the ergot alkaloid family. These compounds are of significant interest to researchers and drug development professionals due to their diverse biological activities. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to aid in the understanding and application of these synthetic strategies.

Introduction

This compound and its congeners exhibit a wide range of pharmacological effects, making them attractive targets for synthetic chemists. The development of efficient and stereoselective total syntheses is crucial for enabling further investigation into their therapeutic potential. This note details and compares the synthetic approaches developed by the research groups of Jia (2017), Bisai (2017), and Wipf (2023), each employing a unique strategy to construct the tetracyclic ergoline (B1233604) core of this compound.

Methodologies at a Glance

Three distinct and innovative approaches to the total synthesis of this compound are presented:

  • Jia's Palladium-Catalyzed Cascade: This methodology features a palladium-catalyzed intramolecular Larock indole (B1671886) annulation followed by a Tsuji-Trost allylation cascade to rapidly assemble the core structure.[1]

  • Bisai's Asymmetric Nitro-Michael Reaction: This enantioselective approach utilizes a catalytic asymmetric nitro-Michael reaction to establish key stereocenters early in the synthesis.

  • Wipf's Streamlined Synthesis from Lysergol: This strategy leverages a readily available starting material, lysergol, to achieve a concise synthesis of this compound.[2]

Quantitative Data Summary

The following tables provide a comparative summary of the key quantitative data for each of the three synthetic methodologies.

Table 1: Overall Yield and Step Count

MethodologyKey StrategyOverall Yield (%)Number of Steps
Jia et al. (2017)Pd-Catalyzed CascadeNot explicitly stated for this compound aloneMultistep
Bisai et al. (2017)Asymmetric Nitro-Michael Reaction~19%~10 steps from known starting material
Wipf et al. (2023)From Lysergol93% (for the final reduction step)2 steps from Lysergine

Table 2: Key Reaction Conditions and Yields

MethodologyKey StepReagents and ConditionsYield (%)
Jia et al. (2017)Pd-catalyzed cascadePd(OAc)2, P(o-tol)3, K2CO3, DMF, 100 °C62%
Bisai et al. (2017)Asymmetric Nitro-Michael ReactionThiourea (B124793) catalyst, K2CO3, CH2Cl2, -20 °C95% (up to 97% ee)
Wipf et al. (2023)Reduction of LysergineH2, Pd/C, EtOH/THF93%

Experimental Protocols

Detailed experimental protocols for the key transformations in each synthesis are provided below.

Protocol 1: Jia's Palladium-Catalyzed Intramolecular Annulation/Allylation Cascade[1]

Synthesis of the Tetracyclic Core

  • To a solution of the acyclic precursor (1.0 equiv) in DMF were added K2CO3 (3.0 equiv), Pd(OAc)2 (10 mol %), and P(o-tol)3 (20 mol %).

  • The reaction mixture was heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.

Protocol 2: Bisai's Catalytic Asymmetric Nitro-Michael Reaction[2]

Enantioselective Cyclization

  • To a solution of the nitro-alkene precursor (1.0 equiv) in CH2Cl2 at -20 °C was added the thiourea catalyst (10 mol %).

  • Potassium carbonate (2.0 equiv) was added, and the reaction mixture was stirred at -20 °C for 24 hours.

  • The reaction was quenched with saturated aqueous NH4Cl and extracted with CH2Cl2.

  • The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product was purified by column chromatography to yield the desired cyclized product.

Protocol 3: Wipf's Reduction of Lysergine to this compound[3]

Final Reduction Step

  • A solution of (±)-lysergine (1.0 equiv) in a 1:1 mixture of ethanol (B145695) and tetrahydrofuran (B95107) was treated with 10% palladium on carbon (10 wt %).

  • The reaction mixture was stirred under an atmosphere of hydrogen gas (1 atm) at room temperature for 12 hours.

  • The mixture was then filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

  • The residue was purified by chromatography on silica gel to furnish (±)-festuclavine.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies.

jia_synthesis Acyclic_Precursor Acyclic Precursor Tetracyclic_Core Tetracyclic Core Acyclic_Precursor->Tetracyclic_Core Pd-catalyzed Cascade This compound This compound Tetracyclic_Core->this compound Further Transformations bisai_synthesis Nitro_Alkene Nitro-alkene Precursor Cyclized_Intermediate Cyclized Intermediate Nitro_Alkene->Cyclized_Intermediate Asymmetric Nitro-Michael This compound This compound Cyclized_Intermediate->this compound Multi-step Conversion wipf_synthesis Lysergol Lysergol Lysergine Lysergine Lysergol->Lysergine Mesylation, Reduction This compound This compound Lysergine->this compound Pd/C, H2

References

Application Note: Quantitative Analysis of Festuclavine using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Festuclavine in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using either QuEChERS or Solid-Phase Extraction (SPE) to the specific parameters for chromatographic separation and mass spectrometric detection. The method is designed to offer high selectivity and sensitivity, making it suitable for various research and drug development applications where accurate quantification of this compound is critical.

Introduction

This compound is a tetracyclic ergoline (B1233604) alkaloid produced by various fungi, including species of Aspergillus and Penicillium. As a member of the clavine alkaloid family, it is a biosynthetic precursor to more complex ergot alkaloids.[1][2] The accurate quantification of this compound is essential for understanding its biosynthesis, its potential pharmacological effects, and for monitoring its presence in fungal cultures and other biological matrices. HPLC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of trace-level compounds in complex mixtures, making it the ideal technique for this application.[3][4] This document provides a detailed protocol for the quantification of this compound, adaptable for different sample types.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two effective methods for the extraction and cleanup of ergot alkaloids are presented below: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, ideal for solid samples like grains, and a Solid-Phase Extraction (SPE) protocol, suitable for liquid samples or for further cleanup of initial extracts.[5][6]

2.1.1. QuEChERS Method for Solid Samples (e.g., Cereal Grains)

  • Homogenization: Homogenize a representative 5-gram sample to a fine powder.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4,000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Sample Dilution: Take an aliquot of the clear supernatant, dilute it with the initial mobile phase, and transfer it to an HPLC vial for analysis.

2.1.2. Solid-Phase Extraction (SPE) for Liquid Samples or Extract Cleanup

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., liquid culture filtrate or a reconstituted extract) onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase and transfer to an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

2.2.1. Liquid Chromatography (LC) Parameters

ParameterCondition
LC System UHPLC or HPLC system
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2.2. Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The MRM transitions for this compound need to be optimized experimentally. Based on its structure and common fragmentation patterns of clavine alkaloids, the following transitions are proposed for method development.[7][8]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Collision Gas Argon

Predicted MRM Transitions for this compound:

This compound has a molecular formula of C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol .[9][10] In positive ESI mode, it will be detected as the protonated molecule [M+H]⁺ with an m/z of 241.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV) (Starting Point)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Starting Point)
This compound241.2197.125182.130

Note: The optimal collision energies should be determined by infusing a standard solution of this compound and varying the collision energy to maximize the signal for each product ion.

Data Presentation

The following tables summarize the expected performance characteristics of the method. This data is representative of typical validated methods for ergot alkaloids and should be confirmed for each specific application.[11][12]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Precision (%RSD) < 15%
Accuracy (Recovery %) 85-110%

Table 2: Quantitative Data Summary (Example)

Sample IDMatrixThis compound Concentration (µg/kg)
Sample 1Wheat15.2
Sample 2Rye45.8
Sample 3Fungal Culture120.5
BlankWheatNot Detected

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Grain, Culture) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS or SPE Homogenization->Extraction Cleanup d-SPE or SPE Wash Extraction->Cleanup FinalExtract Final Extract in Mobile Phase Cleanup->FinalExtract HPLC HPLC Separation (C18 Column) FinalExtract->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification.

This compound Biosynthesis Pathway

G Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Multiple Steps Chanoclavine_aldehyde Chanoclavine-I-aldehyde Chanoclavine->Chanoclavine_aldehyde This compound This compound Chanoclavine_aldehyde->this compound Agroclavine Agroclavine Chanoclavine_aldehyde->Agroclavine Fumigaclavines Fumigaclavines This compound->Fumigaclavines Oxidation

Caption: Simplified ergot alkaloid biosynthesis pathway.

References

Application Notes and Protocols for the Purification of Festuclavine from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine, a clavine-type ergot alkaloid, has garnered interest within the scientific community due to its potential pharmacological activities. Produced by various fungi, particularly species of Aspergillus and Claviceps, efficient purification of this secondary metabolite is crucial for further research and development.[1][2] This document provides a detailed protocol for the purification of this compound from fungal cultures, encompassing fermentation, extraction, and chromatographic separation techniques. Additionally, methods for purity assessment and a summary of expected yields are presented.

Introduction

Ergot alkaloids are a diverse class of mycotoxins produced by several fungal genera, including Aspergillus, Penicillium, Claviceps, and Epichloë.[3] this compound is a key intermediate in the biosynthesis of other more complex ergot alkaloids.[4][5] Its purification from complex fungal culture broths presents a challenge that can be addressed through a multi-step process involving solvent extraction and various chromatographic techniques. This protocol outlines a general yet detailed workflow for the isolation of high-purity this compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Purification

Purification StageParameterValueFungal SourceReference
FermentationThis compound Concentration in Culture Filtrate2.28 g/LClaviceps paspali DSM 2838[2]
FermentationTotal Alkaloid Yield from Rye Grains315 mg (from 1.5 L)Aspergillus fumigatus[1]
Purity AssessmentPurity of Commercial Ergot Alkaloid Standards>98% (most standards)N/A[6]
Purity AssessmentPurity of this compound after HPLC Purification>95% (typical)N/AGeneral Knowledge
RecoverySPE Recovery of Ergot Alkaloids79.1% to 95.9%Wheat Spiked Sample[7]

Experimental Protocols

Fungal Culture and Fermentation

This protocol is based on the cultivation of Claviceps paspali or Aspergillus fumigatus.

1.1. Media Preparation and Inoculation:

  • Subculture Medium (for Claviceps paspali):

    • Sucrose: 100 g/L

    • Peptone: 20 g/L

    • Potassium dihydrogen phosphate: 1 g/L

    • Magnesium sulfate (B86663) heptahydrate: 250 mg/L

  • Main Culture Medium (for Claviceps paspali):

    • Sucrose: 100 g/L

    • Asparagine: 10 g/L

    • Yeast extract: 0.1 g/L

    • Potassium dihydrogen phosphate: 250 mg/L

    • Magnesium sulfate heptahydrate: 250 mg/L

    • Potassium chloride: 120 mg/L

    • Calcium nitrate (B79036) tetrahydrate: 1 g/L

    • Iron sulfate heptahydrate: 20 mg/L

    • Zinc sulfate: 15 mg/L

    • Adjust pH to 5.1.[2]

  • Inoculation: Inoculate the subculture medium with a piece of mycelium (approx. 1 cm²) from a slant culture.[2]

1.2. Fermentation Conditions:

  • Cultivate the subculture on a circular vibrator for 4 days at 24°C and 220 rpm.[2]

  • Transfer an aliquot (e.g., 5 mL) of the subculture to the main culture medium and incubate for 7-9 days at 24°C on a circular vibrator at 240 rpm under strictly aerobic conditions.[2]

Extraction of Crude this compound

2.1. Mycelium and Culture Filtrate Separation:

  • After fermentation, separate the fungal mycelium from the culture broth by filtration.[2]

2.2. Mycelium Extraction (if this compound is intracellular):

  • Macerate the mycelium with a 2% tartaric acid solution in 3:7 aqueous acetone (B3395972).[1]

  • Filter the mixture and remove the acetone from the filtrate under reduced pressure.[1]

2.3. Liquid-Liquid Extraction:

  • Combine the aqueous concentrate from the mycelial extract with the culture filtrate.

  • To remove pigments and fats, perform an initial extraction with a nonpolar solvent like ether.[1]

  • Make the aqueous phase alkaline with aqueous ammonia (B1221849) to a pH of approximately 9.

  • Extract the alkaline solution multiple times with an organic solvent immiscible with water, such as ethyl acetate, methyl isobutyl ketone, dichloromethane, or chloroform (B151607).[2]

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude alkaloid extract.

Purification of this compound

3.1. Solid-Phase Extraction (SPE) - Optional Cleanup Step:

  • For a cleaner crude extract, a solid-phase extraction step can be employed.

  • Cartridge: Strong Cation Exchange (SCX).

  • Conditioning: Condition the SCX cartridge with acetonitrile (B52724)/water (84:16, v/v).[1]

  • Loading: Dissolve the crude extract in a suitable solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with acetonitrile/water (84:16, v/v) to remove neutral and acidic impurities.[1]

  • Elution: Elute the retained ergot alkaloids with a solvent mixture containing a counter-ion, such as sodium hexanesulfonate in acetonitrile/water.[1]

3.2. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (60-200 µm).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into a glass column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude or SPE-purified extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient could be a mixture of chloroform and methanol (B129727), starting with a low percentage of methanol and gradually increasing the concentration. The exact solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a modifier like ammonium (B1175870) carbonate or a small amount of acid (e.g., formic acid) to improve peak shape. A typical gradient could be from 20% to 80% acetonitrile in water over 30 minutes.

  • Detection: UV detection at a wavelength of approximately 282 nm.[8]

  • Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain pure this compound.

Purity Assessment and Identification

4.1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent, a polar solvent, and a base. For example, toluene:acetone:ethanol:25% ammonia (45:45:7:3 v/v/v/v).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol), which gives a characteristic color for indole (B1671886) alkaloids.[1]

4.2. High-Performance Liquid Chromatography (HPLC):

  • Column: Analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Similar to the preparative HPLC method, but with a faster gradient to reduce analysis time.

  • Detection: UV or Diode Array Detector (DAD) to check for peak purity.

  • Quantification: Determine the purity by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

4.3. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For unequivocal identification, analyze the purified compound by MS to determine its molecular weight and fragmentation pattern, and by NMR to elucidate its chemical structure.

Diagrams

Experimental_Workflow Experimental Workflow for this compound Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., Aspergillus fumigatus) Fermentation Submerged Fermentation Fungal_Culture->Fermentation Harvesting Harvesting & Filtration Fermentation->Harvesting Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Purity_Assessment Purity Assessment (Analytical HPLC, TLC) Prep_HPLC->Purity_Assessment Structure_Elucidation Structure Elucidation (MS, NMR) Prep_HPLC->Structure_Elucidation Pure_this compound Pure this compound Purity_Assessment->Pure_this compound Structure_Elucidation->Pure_this compound

Caption: Workflow for this compound Purification.

Festuclavine_Biosynthesis Simplified Biosynthetic Pathway to this compound Tryptophan L-Tryptophan DMAT Dimethylallyl-L-tryptophan (DMAT) Tryptophan->DMAT DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->DMAT N_Me_DMAT N-Methyl-DMAT DMAT->N_Me_DMAT Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I Chanoclavine_I_Aldehyde Chanoclavine-I-aldehyde Chanoclavine_I->Chanoclavine_I_Aldehyde This compound This compound Chanoclavine_I_Aldehyde->this compound

Caption: Biosynthesis of this compound.

References

Application Notes and Protocols for the Use of Festuclavine as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Festuclavine as a standard in chromatographic analysis. The information is intended to guide researchers, scientists, and drug development professionals in establishing accurate and reliable analytical methods for the quantification of this compound and related ergot alkaloids.

Introduction to this compound

This compound is a tetracyclic ergot alkaloid and a key intermediate in the biosynthesis of several other ergot alkaloids, including fumigaclavines and dihydroergot alkaloids.[1] Its chemical formula is C₁₆H₂₀N₂ with a molar mass of 240.35 g/mol . Due to its significance as a biosynthetic precursor and its potential presence in various fungal cultures and agricultural commodities, accurate quantification using a reliable standard is essential for research and quality control purposes.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

This compound as a Chromatographic Standard

Preparation of Standard Solutions

2.1.1. Stock Standard Solution (1 mg/mL)

  • Accurately weigh approximately 5 mg of this compound certified reference material using a calibrated analytical balance.

  • Quantitatively transfer the weighed this compound into a 5 mL amber volumetric flask.

  • Add a small amount of HPLC-grade methanol (B129727) to dissolve the solid.

  • Once dissolved, bring the solution to volume with HPLC-grade methanol.

  • Cap the flask and mix thoroughly by inversion.

  • This stock solution should be stored at -20°C in the dark.

2.1.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a solvent compatible with the analytical method. The concentration range for the calibration curve will depend on the sensitivity of the instrument and the expected concentration of this compound in the samples. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Table 1: Example of Working Standard Solution Preparation

Working Standard Concentration (ng/mL)Volume of Stock Solution (1 mg/mL) to take (µL)Final Volume (mL)Diluent
10001010Mobile Phase
500510Mobile Phase
2502.510Mobile Phase
100110Mobile Phase
500.510Mobile Phase
100.110Mobile Phase
10.1 of 10 µg/mL intermediate dilution10Mobile Phase
Stability of Standard Solutions

The stability of this compound in solution is crucial for accurate quantification. As a general guideline for ergot alkaloids, stock solutions in methanol stored at -20°C are generally stable for several months. Working solutions prepared in the mobile phase should ideally be prepared fresh daily.[2] A formal stability study should be conducted by analyzing the standard solutions at regular intervals and comparing the results to a freshly prepared standard.

High-Performance Liquid Chromatography (HPLC) Method

This section provides a general HPLC method for the analysis of this compound. Method optimization will be necessary based on the specific instrumentation and sample matrix.

Chromatographic Conditions

Table 2: HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution See Table 3 for an example gradient program
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Detection Wavelength 280 nm

Table 3: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability.

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%
Resolution (Rs) between this compound and adjacent peaks > 1.5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

LC-MS/MS Parameters

The LC conditions can be similar to the HPLC method described above, but with a lower flow rate (e.g., 0.4 mL/min) if using a smaller internal diameter column.

Table 5: Mass Spectrometry Parameters for this compound

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 241.2
Product Ions (m/z) To be determined by infusion of the standard. Likely fragments would result from the loss of methyl groups or fragmentation of the ergoline (B1233604) ring structure.
Collision Energy (eV) To be optimized for each transition
Dwell Time 100 ms

Note: The specific product ions and collision energies need to be optimized for the instrument being used. This is typically done by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Sample Preparation

The choice of sample preparation method will depend on the matrix. For fungal cultures or plant material, a solid-liquid extraction followed by a clean-up step is typically required.

Example Protocol for Fungal Culture Extraction
  • Homogenize a known amount of fungal mycelium.

  • Extract with a suitable solvent, such as a mixture of acetonitrile and water (e.g., 84:16 v/v) with 0.1% formic acid.

  • Vortex or sonicate the mixture for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

  • Evaporate the cleaned extract to dryness under a stream of nitrogen and reconstitute in the mobile phase before injection.

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.

Table 6: Method Validation Parameters

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. A minimum of 5 concentration levels should be used.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

This compound Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of various ergot alkaloids. The following diagram illustrates its position in the pathway.

Festuclavine_Biosynthesis cluster_0 Common Pathway cluster_1 Branch Point cluster_2 Downstream Products L-Tryptophan L-Tryptophan Dimethylallyl Tryptophan Dimethylallyl Tryptophan L-Tryptophan->Dimethylallyl Tryptophan DmaW Chanoclavine-I Chanoclavine-I Dimethylallyl Tryptophan->Chanoclavine-I EasF, EasC Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde EasE This compound This compound Chanoclavine-I-aldehyde->this compound EasA, EasG Fumigaclavines Fumigaclavines This compound->Fumigaclavines Hydroxylation, etc. Dihydrolysergic Acid Dihydrolysergic Acid This compound->Dihydrolysergic Acid Oxidation

Caption: Biosynthetic pathway of this compound and its downstream products.

Analytical Workflow for Using this compound as a Standard

The following diagram outlines the general workflow for using this compound as a standard in a chromatographic analysis.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Calibration Generate Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample (Extraction, Clean-up) Sample_Analysis Analyze Samples Sample_Prep->Sample_Analysis System_Suitability System Suitability Test System_Suitability->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Sample_Analysis->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for chromatographic analysis using this compound as a standard.

Conclusion

These application notes provide a comprehensive guide for the use of this compound as a chromatographic standard. Adherence to these protocols, along with proper method validation, will ensure the generation of accurate and reliable data for research, drug development, and quality control applications. Researchers are encouraged to adapt and optimize these methods for their specific needs and instrumentation.

References

Large-Scale Fermentation Protocol for Festuclavine Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine, a clavine-type ergot alkaloid, serves as a key intermediate in the biosynthesis of more complex ergot alkaloids with significant pharmaceutical applications. This document provides a detailed protocol for the large-scale production of this compound via fermentation of Claviceps purpurea. The protocol outlines the inoculum preparation, large-scale fermentation parameters, and a comprehensive downstream processing strategy for the isolation and purification of high-purity this compound. Additionally, this guide includes a summary of the this compound biosynthetic pathway and a workflow for the production process.

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi of the genus Claviceps, which parasitize various grasses and cereals. This compound is a tetracyclic ergoline (B1233604) alkaloid that represents a crucial branch-point intermediate in the biosynthesis of other important ergot alkaloids. The industrial production of this compound is primarily achieved through submerged fermentation of selected high-yielding strains of Claviceps purpurea. Optimization of fermentation conditions and downstream processing are critical for achieving high yields and purity of the final product. This protocol provides a comprehensive guide for the large-scale fermentation and purification of this compound.

This compound Biosynthesis Pathway

This compound is synthesized from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The biosynthetic pathway involves a series of enzymatic reactions catalyzed by a cluster of genes known as the ergot alkaloid synthesis (eas) cluster. The initial steps involve the prenylation of tryptophan, followed by a series of oxidations, cyclizations, and reductions to form the ergoline ring system. Chanoclavine-I aldehyde is a key intermediate that is converted to this compound.[1][2] In some fungi, such as Aspergillus fumigatus, this conversion is catalyzed by the enzymes FgaFS and FgaOx3.[2]

Festuclavine_Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyl- tryptophan tryptophan->dmat DmaW dmapp DMAPP dmapp->dmat n_me_dmat N-methyl-DMAT dmat->n_me_dmat EasF chanoclavine_I Chanoclavine-I n_me_dmat->chanoclavine_I EasC, EasE chanoclavine_I_aldehyde Chanoclavine-I aldehyde chanoclavine_I->chanoclavine_I_aldehyde EasD This compound This compound chanoclavine_I_aldehyde->this compound EasA (reductase), FgaFS/FgaOx3 agroclavine Agroclavine chanoclavine_I_aldehyde->agroclavine EasA (isomerase) fumigaclavines Fumigaclavines This compound->fumigaclavines easM

Figure 1: Simplified biosynthetic pathway of this compound.

Large-Scale Fermentation Protocol

This protocol is designed for a 1000 L fermentation vessel. Adjust volumes and quantities accordingly for different scales.

Microorganism

A high-yielding strain of Claviceps purpurea var. agropyri capable of producing this compound is recommended.

Inoculum Development

A two-stage inoculum development is employed to ensure a healthy and active starter culture for the production fermenter.

3.2.1. Stage 1: Shake Flask Culture

  • Prepare T2 agar (B569324) slants with the composition outlined in Table 1.

  • Inoculate the slants with a cryopreserved culture of C. purpurea and incubate at 25°C for 14-21 days until sufficient mycelial growth is observed.

  • Aseptically transfer two pieces of the cultured agar (approximately 1 x 2 cm²) into 500 mL Erlenmeyer flasks containing 100 mL of Seed Culture Medium (Table 1).

  • Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 6 days.

3.2.2. Stage 2: Seed Fermenter

  • Prepare 100 L of Seed Culture Medium in a 150 L seed fermenter and sterilize.

  • Aseptically transfer the contents of 10 shake flasks (1 L total) into the seed fermenter.

  • Incubate at 25°C with an agitation of 150-200 rpm and an aeration rate of 0.5-1.0 vvm (volume of air per volume of medium per minute) for 3-4 days.

Production Fermentation
  • Prepare 800 L of Production Medium (Table 1) in a 1000 L production fermenter and sterilize.

  • Aseptically transfer the 100 L of seed culture into the production fermenter.

  • Maintain the fermentation parameters as detailed in Table 2.

  • The fermentation is typically carried out for 10-14 days. Monitor the production of this compound periodically by HPLC.

Fermentation Media Compositions
ComponentT2 Agar (g/L)Seed Culture Medium (g/L)Production Medium (g/L)
Sucrose100100300
L-Asparagine10--
Citric Acid-1015
Yeast Extract0.10.10.1
Ca(NO₃)₂111
KH₂PO₄0.250.50.5
MgSO₄·7H₂O0.250.250.25
KCl0.120.120.12
FeSO₄·7H₂O0.020.0070.007
ZnSO₄·7H₂O0.0150.0060.006
Agar20--
pH5.2 (with NH₄OH)5.2 (with NH₄OH)5.2 (with NH₄OH)
Table 1: Composition of media for inoculum development and production fermentation.[3]
Production Fermentation Parameters
ParameterValue
Temperature24-26°C
pH5.2-6.0 (control with NH₄OH)
Agitation100-150 rpm
Aeration0.3-0.5 vvm
Fermentation Time10-14 days
Table 2: Operating parameters for large-scale this compound production.[4]

Downstream Processing and Purification

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Downstream_Processing fermentation_broth Fermentation Broth filtration Mycelial Filtration fermentation_broth->filtration mycelia Mycelial Cake filtration->mycelia filtrate Culture Filtrate filtration->filtrate alkalinization pH Adjustment to 8.5 (with Na₂CO₃) filtrate->alkalinization extraction Liquid-Liquid Extraction (with Chloroform) alkalinization->extraction organic_phase Chloroform (B151607) Extract extraction->organic_phase aqueous_phase Aqueous Phase (Waste) extraction->aqueous_phase evaporation Evaporation to Dryness organic_phase->evaporation crude_extract Crude this compound Extract evaporation->crude_extract chromatography Silica (B1680970) Gel Chromatography crude_extract->chromatography fractions Fraction Collection chromatography->fractions hplc Purity Analysis (HPLC) fractions->hplc pooling Pooling of Pure Fractions hplc->pooling crystallization Crystallization pooling->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

Figure 2: Workflow for downstream processing of this compound.
Mycelial Separation

  • At the end of the fermentation, harvest the broth.

  • Separate the mycelia from the culture broth by filtration using a filter press or by centrifugation.

  • The mycelial cake can be discarded, while the filtrate containing the extracellular this compound is collected for further processing.

Extraction
  • Adjust the pH of the culture filtrate to 8.5 with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[3]

  • Perform a liquid-liquid extraction of the alkalinized filtrate with an equal volume of chloroform. Repeat the extraction twice to ensure complete recovery of the alkaloids.[3]

  • Combine the chloroform extracts.

Concentration
  • Concentrate the chloroform extract to dryness under reduced pressure using a rotary evaporator.

Purification
  • Dissolve the crude extract in a minimal amount of chloroform.

  • Purify the crude extract using silica gel column chromatography.

    • Stationary phase: Silica gel (60-120 mesh).

    • Mobile phase: A gradient of chloroform and methanol (B129727) (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualization with van Urk's reagent.

  • Analyze the fractions containing the compound of interest by High-Performance Liquid Chromatography (HPLC) for purity.

Crystallization
  • Pool the pure fractions and evaporate the solvent.

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the strain, fermentation conditions, and scale. The following table provides an example of reported yields for clavine-type alkaloids produced by C. purpurea var. agropyri.

Culture MethodMediumMajor Alkaloids ProducedTotal Alkaloid Yield (µg per flask/g of medium)Reference
Liquid CultureT25 Liquid MediumPyroclavine, this compound, Agroclavine~65 µg per 190 mL flask[5]
Solid-State CultureWhite RicePyroclavine, this compound, Agroclavine2220.5 ± 564.1 µg per 150g[5]
Solid-State CultureBrown RicePyroclavine, this compound, Agroclavine920.0 ± 463.6 µg per 150g[5]
Solid-State CultureRyePyroclavine, this compound, Agroclavine595.4 ± 52.1 µg per 150g[5]
Table 3: Example yields of clavine alkaloids from Claviceps purpurea var. agropyri culture.

Conclusion

The protocol described provides a comprehensive framework for the large-scale production of this compound. Successful implementation requires careful attention to sterile techniques, optimization of fermentation parameters for the specific high-yielding strain, and efficient downstream processing. The provided methodologies and data serve as a valuable resource for researchers and professionals in the field of natural product synthesis and drug development. Further optimization of media components and process parameters may lead to enhanced yields of this compound.

References

Application Notes and Protocols for the Genetic Engineering of Claviceps purpurea for Festuclavine Overproduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claviceps purpurea is a filamentous fungus renowned for its production of a diverse array of ergot alkaloids, many of which are of significant pharmaceutical interest. Among these are the clavine alkaloids, a group of tetracyclic ergoline (B1233604) compounds that serve as precursors to more complex ergot alkaloids like ergotamine and are also investigated for their own biological activities. Festuclavine is a prominent clavine alkaloid. This document provides a detailed guide to the genetic engineering of Claviceps purpurea with the goal of overproducing this compound. The strategies outlined are based on current knowledge of the ergot alkaloid biosynthetic pathway and established genetic manipulation techniques for this fungus.

The core of the proposed strategy involves a two-pronged approach: firstly, the overexpression of a key early pathway gene to increase the overall flux towards ergot alkaloid biosynthesis, and secondly, the disruption of a competing pathway branch to channel metabolic intermediates specifically towards this compound production. While overexpression of genes such as dmaW (encoding dimethylallyltryptophan synthase, the first committed step in the pathway) has been shown to increase total ergot alkaloid yield by up to seven-fold, specific data on this compound overproduction is limited.[1] The protocols provided herein are based on established methodologies for C. purpurea, including protoplast-mediated transformation and HPLC-based metabolite analysis.[2]

Data Presentation

The following table presents hypothetical, yet plausible, quantitative data illustrating the potential outcomes of the proposed genetic engineering strategies. These values are for illustrative purposes to demonstrate the expected trends following successful genetic modification.

Fungal StrainGenetic ModificationThis compound Titer (mg/L)Agroclavine (B1664434) Titer (mg/L)Total Clavine Alkaloids (mg/L)
Wild-Type (WT)None50150200
OE-dmaWOverexpression of dmaW150450600
ΔeasGDeletion of easG180< 5185
OE-dmaW ΔeasGOverexpression of dmaW and Deletion of easG550< 5555

Signaling and Biosynthetic Pathways

The biosynthesis of this compound is embedded within the larger ergot alkaloid pathway. A key branch point occurs at the intermediate chanoclavine-I aldehyde. In C. purpurea, the enzyme EasG converts this intermediate to agroclavine, leading to the production of lysergic acid and its derivatives.[3] In other fungi, such as Aspergillus fumigatus, a homologous enzyme acts as a this compound synthase. By knocking out the easG gene in C. purpurea, it is hypothesized that the metabolic flux can be redirected away from the agroclavine branch, leading to an accumulation of intermediates that can then be converted to this compound.

Ergot_Alkaloid_Biosynthesis cluster_0 Early Pathway cluster_1 Clavine Branch Point cluster_2 Late Pathway tryptophan L-Tryptophan dmat Dimethylallyltryptophan tryptophan->dmat dmaW (Overexpression Target) dmapp DMAPP dmapp->dmat chanoclavine_aldehyde Chanoclavine-I-aldehyde dmat->chanoclavine_aldehyde Multiple Steps (eas genes) This compound This compound chanoclavine_aldehyde->this compound This compound Synthase (putative) agroclavine Agroclavine chanoclavine_aldehyde->agroclavine easG (Knockout Target) elymoclavine Elymoclavine agroclavine->elymoclavine lysergic_acid Lysergic Acid elymoclavine->lysergic_acid ergopeptines Ergopeptines lysergic_acid->ergopeptines

Caption: Ergot alkaloid biosynthetic pathway highlighting genetic targets.

Experimental Workflow

The overall workflow for generating a this compound-overproducing strain involves the design and construction of gene cassettes for overexpression and knockout, transformation of C. purpurea protoplasts, selection of transformants, and finally, analytical verification of the desired metabolic profile.

Experimental_Workflow cluster_construct Plasmid Construction cluster_transform Fungal Transformation cluster_analysis Analysis of Transformants dmaW_cassette dmaW Overexpression Cassette Construction transformation PEG-mediated Protoplast Transformation dmaW_cassette->transformation easG_cassette easG Knockout Cassette Construction easG_cassette->transformation protoplast_prep Protoplast Preparation from C. purpurea Mycelia protoplast_prep->transformation regeneration Regeneration of Transformants on Selective Medium transformation->regeneration gDNA_pcr Genomic DNA Extraction & PCR Verification regeneration->gDNA_pcr fermentation Submerged Fermentation of Verified Mutants gDNA_pcr->fermentation hplc HPLC Analysis of Clavine Alkaloids fermentation->hplc selection Selection of High-Yield This compound Producer hplc->selection

Caption: Workflow for engineering and screening of C. purpurea.

Experimental Protocols

Protocol 1: Protoplast Preparation from Claviceps purpurea

This protocol is adapted from established methods for C. purpurea.[2]

Materials:

  • C. purpurea strain

  • CD liquid medium

  • SDB medium

  • Solution 1: 1.2 M sorbitol, 0.1 M KH2PO4, pH 5.5

  • Lysing enzymes from Trichoderma harzianum (e.g., Sigma-Aldrich)

  • Sterilized Miracloth

  • Solution 2: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2

  • Hemocytometer

Procedure:

  • Inoculate 100 mL of CD liquid medium with mature conidia of C. purpurea.

  • Incubate at 28°C with shaking for 3 days.

  • Collect the mycelia by filtration and wash with Solution 1.

  • Suspend the mycelia in 20 mL of Solution 1 containing 12.5 mg/mL lysing enzymes.

  • Incubate at 28°C for 2-3 hours with gentle agitation (50 rpm).

  • Monitor protoplast release periodically using a microscope.

  • Separate the protoplasts from the mycelial debris by filtering through sterilized Miracloth.

  • Pellet the protoplasts by centrifugation at 1,500 x g for 10 minutes.

  • Gently wash the protoplast pellet twice with Solution 2.

  • Resuspend the protoplasts in Solution 2 to a final concentration of 1 x 10^7 protoplasts/mL, as determined by a hemocytometer.

  • Keep the protoplast suspension on ice until ready for transformation.

Protocol 2: PEG-Mediated Protoplast Transformation

Materials:

  • C. purpurea protoplast suspension (from Protocol 1)

  • Plasmid DNA (overexpression and/or knockout cassettes, 5-10 µg)

  • Solution 3: 40% (w/v) PEG 4000, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2

  • Regeneration medium (e.g., CD medium with 1.2 M sorbitol and appropriate antibiotic, e.g., 1.5 mg/mL hygromycin B)

Procedure:

  • To a 15 mL sterile tube, add 200 µL of the protoplast suspension.

  • Add 5-10 µg of the desired plasmid DNA to the protoplasts.

  • Incubate the mixture on ice for 20 minutes.

  • Gently add 2 mL of Solution 3 to the protoplast-DNA mixture and mix by inverting the tube several times.

  • Incubate at room temperature for 30 minutes.

  • Add 4 mL of Solution 2 to the mixture to dilute the PEG.

  • Pour the entire mixture into 50 mL of molten (cooled to ~45°C) regeneration medium containing the appropriate selection antibiotic.

  • Gently mix and pour into three sterile petri dishes.

  • Incubate the plates at 28°C for 7-10 days until transformant colonies appear.

  • Pick individual colonies and transfer them to fresh selective plates for further analysis.

Protocol 3: Construction of an Overexpression Cassette for dmaW

This protocol describes the general steps for creating a plasmid to overexpress the dmaW gene.

Materials:

  • C. purpurea genomic DNA

  • High-fidelity DNA polymerase

  • Primers for dmaW amplification

  • A fungal expression vector (e.g., containing a strong constitutive promoter like PgpdA and a terminator like TtrpC, and a selection marker like hph for hygromycin resistance)

  • Restriction enzymes and T4 DNA ligase (or a seamless cloning kit)

  • E. coli competent cells

Procedure:

  • Amplification of dmaW : Amplify the coding sequence of the dmaW gene from C. purpurea genomic DNA using high-fidelity PCR. Design primers to add appropriate restriction sites (or overhangs for seamless cloning) to the ends of the gene.

  • Vector Preparation : Digest the fungal expression vector with the corresponding restriction enzymes to create compatible ends for ligation.

  • Ligation/Cloning : Ligate the amplified dmaW fragment into the prepared vector downstream of the constitutive promoter. Alternatively, use a seamless cloning method according to the manufacturer's instructions.

  • Transformation of E. coli : Transform the ligation product into competent E. coli cells for plasmid propagation.

  • Verification : Select transformed E. coli colonies and verify the correct insertion of the dmaW gene by restriction digest and Sanger sequencing.

  • Plasmid Purification : Purify the confirmed overexpression plasmid from a large-scale E. coli culture for use in fungal transformation.

Protocol 4: HPLC Analysis of Clavine Alkaloids

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Methanol

  • This compound and agroclavine analytical standards

  • HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

  • Extraction :

    • Take a 10 mL sample of the fungal culture broth.

    • Adjust the pH to 8-9 with the sodium bicarbonate solution.

    • Extract the alkaloids three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure.

  • Sample Preparation :

    • Re-dissolve the dried extract in 1 mL of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and 10 mM ammonium (B1175870) carbonate. For example, a linear gradient from 15% to 95% acetonitrile over 50 minutes.[2]

    • Flow Rate : 0.8 mL/min.

    • Detection : UV detection at 320 nm or fluorescence detection (e.g., excitation at 310 nm, emission at 410 nm).

    • Quantification : Create a standard curve using analytical standards of this compound and agroclavine to quantify the concentrations in the samples.

Hypothetical Regulatory Pathway

The regulation of ergot alkaloid biosynthesis is complex and not fully elucidated. However, it is known to be influenced by environmental factors such as phosphate (B84403) concentration. A simplified hypothetical regulatory pathway can be envisioned where a global regulatory protein, potentially a transcription factor, responds to low phosphate levels and activates the expression of the entire ergot alkaloid synthesis (eas) gene cluster. Targeting such regulators could be an alternative strategy for enhancing production.

Regulatory_Pathway phosphate High Phosphate tf_active Active Transcription Factor phosphate->tf_active Inhibition tf_inactive Inactive Transcription Factor eas_cluster eas Gene Cluster (dmaW, easA, easG, etc.) tf_active->eas_cluster Activation ergot_alkaloids Ergot Alkaloid Biosynthesis eas_cluster->ergot_alkaloids This compound This compound ergot_alkaloids->this compound

Caption: Hypothetical regulatory pathway for ergot alkaloid synthesis.

References

Application Notes and Protocols for the Analytical Detection of Festuclavine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Festuclavine, a key intermediate in the ergot alkaloid biosynthetic pathway, in various complex matrices. The protocols outlined below are intended to serve as a comprehensive guide for researchers in natural product analysis, food safety, and pharmaceutical development.

Introduction to this compound and its Analytical Importance

This compound is a tetracyclic ergoline (B1233604) alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of several bioactive compounds, including the fumigaclavine class of mycotoxins and pharmaceutically relevant dihydroergot alkaloids.[1] Its detection and quantification in various matrices are essential for several reasons:

  • Mycotoxin Research: Monitoring this compound levels can provide insights into the metabolic pathways of toxigenic fungi.

  • Food and Feed Safety: As a precursor to potentially toxic ergot alkaloids, its presence in agricultural commodities may indicate fungal contamination.[2][3]

  • Pharmaceutical Development: Strains of fungi engineered to accumulate this compound can be utilized in the semisynthesis of novel ergot-based drugs.[1]

Analytical Techniques Overview

The primary analytical techniques for the determination of this compound and other ergot alkaloids are High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.[5]

Sample Preparation Protocols

Effective sample preparation is critical for accurate and reproducible analysis of this compound, aiming to extract the analyte from the matrix and remove interfering substances.

Protocol for Fungal Cultures

This protocol is suitable for the extraction of this compound from fungal mycelia grown on solid or in liquid media.

Materials:

Procedure:

  • Harvest a defined amount of fungal mycelium (e.g., 1 g) from the culture.

  • Transfer the mycelium to a 50 mL centrifuge tube.

  • Add 10 mL of methanol or ethyl acetate to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the fungal debris.

  • Carefully collect the supernatant containing the extracted alkaloids.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-FLD or LC-MS/MS analysis.

Protocol for Animal Feed and Grain (QuEChERS-based)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting a wide range of analytes from complex matrices like animal feed and grain.[5][6][7][8][9]

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA and C18 sorbents)

  • Centrifuge tubes (50 mL)

  • High-speed grinder

  • Vortex mixer

  • Centrifuge

Procedure:

  • Grind a representative sample of the animal feed or grain to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add the QuEChERS extraction salts, cap the tube tightly, and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

  • Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

  • Filter the purified supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-FLD Analytical Protocol

HPLC with fluorescence detection is a robust and sensitive method for the quantification of this compound, which exhibits natural fluorescence.[10]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 272 nm, Emission: 372 nm

LC-MS/MS Analytical Protocol

LC-MS/MS provides superior selectivity and sensitivity for the analysis of this compound in complex matrices by utilizing Multiple Reaction Monitoring (MRM).[12][13]

Instrumentation and Conditions:

ParameterSpecification
LC System Waters ACQUITY UPLC or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500)[14]
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions for this compound:

This compound has a molecular weight of 242.34 g/mol . The protonated molecule [M+H]⁺ is m/z 243.3.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
243.3 Fragment 1 (Quantifier)To be optimizedTo be optimized
243.3 Fragment 2 (Qualifier)To be optimizedTo be optimized

Note: The specific product ions and optimal collision energies for this compound need to be determined by direct infusion of a pure standard into the mass spectrometer.

Method Validation and Data Presentation

Method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data.[15] Key validation parameters are summarized in the table below.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; acceptable precision and accuracy[15][16]
Accuracy (% Recovery) 80 - 120%[17][18]
Precision (% RSD) < 15%
Specificity No interfering peaks at the retention time of the analyte

Table 2: Hypothetical Quantitative Data for this compound Analysis

MatrixMethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Fungal CultureHPLC-FLD1 - 5000.51.595 ± 5
Animal FeedLC-MS/MS0.1 - 1000.050.1592 ± 8
GrainLC-MS/MS0.1 - 1000.040.1288 ± 10

Note: The values in Table 2 are illustrative and should be experimentally determined for each specific application.

Visualizations

Ergot Alkaloid Biosynthetic Pathway

The following diagram illustrates the central role of this compound in the ergot alkaloid biosynthetic pathway.

Festuclavine_Pathway Trp L-Tryptophan DMAT Dimethylallyl- tryptophan Trp->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Chanoclavine_Aldehyde Chanoclavine-I- aldehyde Chanoclavine->Chanoclavine_Aldehyde This compound This compound Chanoclavine_Aldehyde->this compound Fumigaclavines Fumigaclavines This compound->Fumigaclavines Dihydrolysergic_Acid Dihydrolysergic Acid Derivatives This compound->Dihydrolysergic_Acid

This compound Biosynthetic Pathway
Analytical Workflow

The diagram below outlines the general workflow for the analysis of this compound in complex matrices.

Analytical_Workflow Sample Complex Matrix (e.g., Feed, Grain) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Analysis LC-MS/MS or HPLC-FLD Analysis Cleanup->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

Analytical Workflow for this compound

Stability and Storage of Samples and Standards

To ensure the integrity of analytical results, proper storage of samples and standards is crucial.

  • Stock Solutions: Prepare stock solutions of this compound standard in methanol or acetonitrile and store at -20°C in amber vials to protect from light. Under these conditions, standards are generally stable for several months.

  • Sample Extracts: After extraction, if not analyzed immediately, sample extracts should be stored at 4°C for short-term storage (up to 24 hours) or at -20°C for long-term storage.[3]

  • Biological Matrices: Unprocessed biological samples should be stored frozen at -20°C or -80°C to minimize degradation of the analyte.[11][19] Avoid repeated freeze-thaw cycles.

References

Application Note: Solid-Phase Extraction for the Selective Isolation of Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and purification of festuclavine, a key clavine-type ergot alkaloid intermediate in the biosynthesis of various pharmacologically active compounds. The method utilizes strong cation exchange (SCX) cartridges to achieve high recovery and purity of this compound from complex matrices such as fungal cultures. This document provides detailed experimental procedures, quantitative performance data, and visual workflows to enable efficient implementation in research and drug development settings.

Introduction

This compound is a tetracyclic ergoline (B1233604) alkaloid that serves as a crucial biosynthetic precursor to a wide range of ergot alkaloids, including the fumigaclavines and dihydrolysergic acid derivatives.[1] Its isolation from fungal fermentation broths or plant material is a critical step for further pharmacological investigation and for its use as a starting material in the semi-synthesis of novel drug candidates. Traditional liquid-liquid extraction methods for alkaloid purification can be time-consuming, labor-intensive, and require large volumes of organic solvents.

Solid-phase extraction (SPE) offers a more efficient, rapid, and selective alternative for the isolation of target analytes from complex sample matrices.[2] This application note describes a detailed protocol for the isolation of this compound using strong cation exchange (SCX) SPE. This method leverages the basic nature of the this compound molecule, which is protonated under acidic conditions, allowing it to be retained on the negatively charged sorbent of the SCX cartridge while neutral and acidic impurities are washed away. Subsequent elution with a basic solution neutralizes the this compound, releasing it from the sorbent in a purified and concentrated form.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from a liquid culture of a producing fungus (e.g., Aspergillus fumigatus).

Materials and Reagents
  • SPE Cartridge: Strong Cation Exchange (SCX), 500 mg sorbent mass, 6 mL reservoir volume

  • Solvents:

  • Sample: this compound-containing fungal culture filtrate or other liquid matrix.

  • Equipment:

    • SPE Vacuum Manifold

    • Vacuum pump

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Analytical balance

    • Collection vials

Sample Pre-treatment
  • Harvest the fungal culture and separate the mycelium from the culture broth by filtration or centrifugation.

  • To 10 mL of the culture filtrate, add formic acid to adjust the pH to approximately 3.0. This ensures the protonation of the tertiary amine group of this compound, rendering it cationic.

  • Vortex the acidified sample for 30 seconds.

  • If particulates are present, centrifuge the sample at 4000 rpm for 10 minutes and use the supernatant for SPE.

Solid-Phase Extraction Protocol

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 5 mL of methanol through the SCX cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Do not allow the sorbent to go dry at this stage.

  • Equilibration:

    • Pass 5 mL of deionized water adjusted to pH 3.0 with formic acid through the cartridge.

  • Sample Loading:

    • Load the pre-treated 10 mL sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Collect the flow-through and retain for analysis to check for any unbound this compound.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 3.0) to remove polar, non-retained impurities.

    • Wash the cartridge with 5 mL of methanol to remove non-polar, non-retained impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Place a clean collection vial under the cartridge outlet.

    • Elute the retained this compound by passing 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the cartridge. The basic solution neutralizes the charge on the this compound, releasing it from the SCX sorbent.

    • Collect the eluate.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for subsequent analysis by HPLC or LC-MS/MS.

Data Presentation

The following table summarizes the expected quantitative data for the SPE of this compound based on typical performance for clavine alkaloids using SCX cartridges.

ParameterValueNotes
Recovery Rate > 90%Recovery can be influenced by the sample matrix and optimization of wash/elution volumes.
Purity > 95%Purity is dependent on the complexity of the initial sample matrix.
Loading Capacity ~5 mg per 500 mg sorbentThis is an estimate; actual capacity should be determined empirically.
Reproducibility (RSD) < 5%Relative Standard Deviation for replicate extractions.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX Cartridge) cluster_post Post-Extraction start Start: Fungal Culture Filtrate acidify Acidify to pH 3.0 with Formic Acid start->acidify condition 1. Condition: Methanol, then Water vortex Vortex Mix acidify->vortex centrifuge Centrifuge (if needed) vortex->centrifuge centrifuge->condition equilibrate 2. Equilibrate: Acidified Water (pH 3.0) condition->equilibrate evaporate Evaporate Eluate load 3. Load Sample equilibrate->load wash 4. Wash: Acidified Water, then Methanol load->wash elute 5. Elute: 5% NH4OH in Methanol wash->elute elute->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis Analysis (HPLC/LC-MS) reconstitute->analysis

Caption: Experimental workflow for this compound isolation using SPE.

This compound Biosynthesis Pathway

Festuclavine_Biosynthesis cluster_pathway Ergot Alkaloid Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyl- tryptophan tryptophan->dmat dmaW dmapp DMAPP dmapp->dmat dmaW chanoclavine_aldehyde Chanoclavine-I aldehyde dmat->chanoclavine_aldehyde easC, easE This compound This compound chanoclavine_aldehyde->this compound FgaOx3, FgaFS fumigaclavines Fumigaclavines This compound->fumigaclavines easM dihydrolysergic_acid Dihydrolysergic acid derivatives This compound->dihydrolysergic_acid

Caption: Simplified biosynthesis pathway leading to this compound.

Logical Relationship of SPE Steps

SPE_Logic cluster_logic SPE Mechanism for this compound Isolation sample This compound in Acidic Solution (pH 3) [this compound-H+] retention Retention: Ionic Interaction sample->retention scx SCX Sorbent [Negatively Charged] scx->retention elution Elution with Basic Solution (pH > 9) retention->elution release Release: Neutral this compound elution->release

Caption: Logical relationships in the SPE of this compound.

Conclusion

The solid-phase extraction method using strong cation exchange cartridges presented in this application note provides an efficient and selective protocol for the isolation of this compound. This method offers significant advantages over traditional extraction techniques, including reduced solvent consumption, faster sample processing, and high recovery and purity of the target analyte. The detailed protocol and supporting information are intended to facilitate the adoption of this method in laboratories focused on natural product chemistry, drug discovery, and metabolic engineering.

References

Application Note: A Cell-Based Assay for Screening Festuclavine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Festuclavine is a clavine-type ergot alkaloid produced by various fungi. Ergot alkaloids are a diverse class of natural products known for their wide range of biological activities, which has led to their use in the development of numerous pharmaceuticals. Many ergot alkaloids exhibit affinity for neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are predominantly G-protein coupled receptors (GPCRs). Due to this precedent, screening this compound for activity at these receptors is a logical starting point for characterizing its pharmacological profile.

This application note provides a detailed protocol for a primary cell-based screening assay to identify and characterize the activity of this compound on a panel of human serotonin and dopamine receptors. The primary assay is a fluorescence-based calcium mobilization assay, suitable for high-throughput screening (HTS) of Gq-coupled receptor activation. Additionally, a protocol for a secondary luciferase reporter gene assay is provided for confirming hits and investigating signaling through other G-protein pathways (e.g., Gs and Gi). A cytotoxicity assay is also included to identify compounds that may interfere with the primary assays due to cell death.

Key Experimental Protocols

Primary Screening: Calcium Mobilization Assay

This assay measures the intracellular calcium mobilization that occurs upon activation of Gq-coupled GPCRs. A fluorescent calcium indicator dye is pre-loaded into cells expressing the receptor of interest. Agonist binding to the receptor triggers a signaling cascade that results in the release of calcium from intracellular stores, leading to an increase in fluorescence intensity.

Materials:

  • HEK293 cells stably expressing the human serotonin or dopamine receptor of interest (e.g., 5-HT2A, 5-HT2C, D1)

  • This compound stock solution (in DMSO)

  • Reference agonist and antagonist for the specific receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6)

  • Probenecid (B1678239) (if required for the chosen cell line to prevent dye leakage)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling

Protocol:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells expressing the target receptor into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000 - 40,000 cells per well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in an appropriate buffer, such as HBSS with HEPES. If necessary, include probenecid in the loading buffer.

    • Aspirate the cell culture medium from the wells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer (HBSS with HEPES). Also, prepare dilutions of the reference agonist and antagonist.

    • Transfer the compound dilutions to a separate compound plate.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for the specific fluorescent dye being used (excitation and emission wavelengths).

    • Initiate the assay run. The instrument will first measure the baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to measure the fluorescence signal over time to detect any changes in intracellular calcium levels.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔRFU against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Secondary Screening: Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) that is under the control of a specific response element. The choice of response element determines which signaling pathway is being monitored (e.g., CRE for Gs/Gi, NFAT-RE for Gq).

Materials:

  • HEK293 cells co-transfected with the GPCR of interest and a luciferase reporter plasmid containing the appropriate response element.

  • This compound stock solution (in DMSO).

  • Reference agonist and antagonist.

  • Cell culture medium.

  • White, opaque 96-well or 384-well microplates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Protocol:

  • Cell Plating:

    • Seed the co-transfected cells into white, opaque microplates and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference compounds in cell culture medium.

    • Add the compound dilutions to the cells and incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 or IC50 values.

Counter-Screen: Cytotoxicity Assay

This assay is used to determine if the observed activity of this compound in the primary or secondary screens is due to a cytotoxic effect.

Materials:

  • The same cell line used in the primary/secondary assay.

  • This compound stock solution (in DMSO).

  • Cell culture medium.

  • Clear 96-well microplates.

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays).

  • Appropriate plate reader (luminometer, spectrophotometer, or fluorometer).

Protocol:

  • Cell Plating and Compound Treatment:

    • Plate the cells and treat with a serial dilution of this compound as described for the primary/secondary assays. Incubate for the same duration as the longest assay.

  • Assay Procedure:

    • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cell viability signal against the log of the this compound concentration.

    • Calculate the CC50 (50% cytotoxic concentration). This value should be significantly higher than the EC50/IC50 values from the functional assays for the compound to be considered a specific modulator of the receptor.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for clear comparison.

Table 1: Summary of this compound Activity in Calcium Mobilization Assay

Target ReceptorThis compound EC50 (µM)Reference Agonist EC50 (µM)This compound Max Response (% of Ref. Agonist)
5-HT2A[Insert Value][Insert Value][Insert Value]
5-HT2C[Insert Value][Insert Value][Insert Value]
D1[Insert Value][Insert Value][Insert Value]
............

Table 2: Summary of this compound Activity in Luciferase Reporter Assay

Target ReceptorResponse ElementThis compound EC50/IC50 (µM)Reference Compound EC50/IC50 (µM)
5-HT1ACRE[Insert Value][Insert Value]
D2CRE[Insert Value][Insert Value]
............

Table 3: Cytotoxicity of this compound

Cell LineAssay DurationThis compound CC50 (µM)
HEK29324 hours[Insert Value]
.........

Visualizations

Gq_Signaling_Pathway This compound This compound GPCR Gq-Coupled Receptor This compound->GPCR G_protein Gαq/Gβγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate Cells (HEK293 expressing receptor) prepare_compounds 2. Prepare this compound Serial Dilutions load_dye 3. Load Cells with Fluorescent Dye measure_baseline 4. Measure Baseline Fluorescence (FLIPR) load_dye->measure_baseline add_compounds 5. Add this compound to Cells measure_baseline->add_compounds measure_response 6. Measure Fluorescence Signal Over Time add_compounds->measure_response calculate_delta 7. Calculate ΔRFU measure_response->calculate_delta dose_response 8. Generate Dose-Response Curve calculate_delta->dose_response calculate_ec50 9. Determine EC50/IC50 dose_response->calculate_ec50

Caption: Workflow for the calcium mobilization screening assay.

Luciferase_Assay_Logic This compound This compound GPCR GPCR This compound->GPCR Signaling_Cascade Signaling Cascade GPCR->Signaling_Cascade activates TF_Activation Transcription Factor Activation Signaling_Cascade->TF_Activation Response_Element Response Element (e.g., CRE, NFAT-RE) TF_Activation->Response_Element binds to Luciferase_Gene Luciferase Gene Response_Element->Luciferase_Gene drives transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein translation Light Light Signal Luciferase_Protein->Light Luciferin Luciferin (Substrate) Luciferin->Light catalyzes

Caption: Principle of the luciferase reporter gene assay.

Application Notes & Protocols: Heterologous Expression of Festuclavine Biosynthesis Genes in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the festuclavine biosynthetic pathway in the yeast Saccharomyces cerevisiae. This compound is a key intermediate in the biosynthesis of a wide range of ergot alkaloids, which have significant applications in agriculture and medicine. The establishment of a robust yeast-based production platform for this compound can provide a sustainable and scalable alternative to extraction from fungal sources, facilitating research and development of novel therapeutics.

Introduction

Ergot alkaloids are a diverse class of secondary metabolites produced by various fungi, notably species of Claviceps. This compound, a tetracyclic ergoline (B1233604) alkaloid, represents a crucial branch-point intermediate for the synthesis of more complex and pharmacologically important ergot alkaloids.[1] The heterologous expression of biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae has emerged as a powerful strategy for the production of valuable natural products.[2][3] Yeast offers several advantages as a host system, including its well-characterized genetics, amenability to genetic engineering, and robustness in industrial fermentation processes.[2]

This document outlines the genetic and metabolic engineering strategies, experimental protocols, and analytical methods for establishing de novo biosynthesis of this compound in S. cerevisiae.

This compound Biosynthesis Pathway

The biosynthesis of this compound from the primary metabolite L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP) involves a series of enzymatic steps. The genes encoding these enzymes are typically found in a gene cluster in the native fungal producers. The core set of genes required for the synthesis of the intermediate chanoclavine-I, and its subsequent conversion to this compound, have been identified.

The key enzymes and their corresponding genes are:

  • Dimethylallyltryptophan synthase (DmaW): Catalyzes the first committed step, the prenylation of L-tryptophan with DMAPP.

  • FAD-dependent oxidoreductase (EasF): Involved in the subsequent oxidation steps.

  • Catalase (EasC): Plays a role in the formation of chanoclavine-I.

  • Chanoclavine-I synthase-reductase (EasE): Also essential for chanoclavine-I formation.

  • Chanoclavine-I aldehyde dehydrogenase (EasD): Converts chanoclavine-I to chanoclavine-I aldehyde.

  • Chanoclavine-I aldehyde reductase (EasA - reductase allele): Reduces the aldehyde group of chanoclavine-I aldehyde.

  • This compound synthase (EasG/FgaFS): Catalyzes the final cyclization to form this compound.[1]

A diagram of the biosynthetic pathway is presented below:

Festuclavine_Biosynthesis_Pathway L-Tryptophan L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan L-Tryptophan->Dimethylallyltryptophan DmaW DMAPP DMAPP DMAPP->Dimethylallyltryptophan N-Methyl-DMAT N-Methyl-DMAT Dimethylallyltryptophan->N-Methyl-DMAT EasF Chanoclavine-I Chanoclavine-I N-Methyl-DMAT->Chanoclavine-I EasE, EasC Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde EasD Iminium intermediate Iminium intermediate Chanoclavine-I-aldehyde->Iminium intermediate EasA (reductase) This compound This compound Iminium intermediate->this compound EasG/FgaFS

Caption: Biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

While specific titers for de novo this compound production in engineered yeast are not extensively reported in peer-reviewed literature, data from related clavine alkaloids produced in yeast and from the native fungal producers provide valuable benchmarks for potential yields.

CompoundHost Organism/SystemTiter/ConcentrationReference
This compoundClaviceps paspali (Native Producer)2.28 g/L[4]
CycloclavineSaccharomyces cerevisiae (Engineered)>500 mg/L[4]
AgroclavineMicrobial & Cell-free hybrid system1,209 mg/L[4]
D-Lysergic AcidSaccharomyces cerevisiae (Engineered)1.7 mg/L[5]
GenisteinSaccharomyces cerevisiae (Engineered)up to 44.55 mg/L[6]
Fraxetin (B1674051)Saccharomyces cerevisiae (Engineered)up to 15.9 mg/L[7]
ErgothioneineSaccharomyces cerevisiae (Engineered)598 ± 18 mg/L[8]

Experimental Protocols

The following section provides detailed methodologies for the key experiments required for the heterologous expression of this compound biosynthesis genes in S. cerevisiae.

  • Gene Identification: Identify the coding sequences for dmaW, easF, easE, easC, easD, easA (reductase allele), and easG from a known this compound-producing fungus, such as Aspergillus fumigatus or a related species.

  • Codon Optimization: Optimize the nucleotide sequences of the identified genes for expression in Saccharomyces cerevisiae using commercially available or online tools. This step is crucial for efficient translation and protein folding in the heterologous host.

  • Gene Synthesis: Synthesize the codon-optimized gene fragments. These can be ordered from commercial DNA synthesis providers.

A multi-gene expression strategy is required to introduce the entire pathway into yeast. This can be achieved using a set of compatible yeast expression vectors or a single vector capable of expressing multiple genes.

  • Vector Selection:

    • High-copy number plasmids (YEp vectors): Based on the 2µ plasmid origin of replication, these vectors (e.g., pRS420 series) provide high gene copy numbers and are suitable for maximizing enzyme expression.

    • Low-copy number plasmids (YCp vectors): Containing a centromere (CEN) and an autonomously replicating sequence (ARS), these vectors (e.g., pRS410 series) are maintained at a low, stable copy number (1-2 per cell) and can be used to avoid metabolic burden from excessive protein expression.

    • Integrative vectors (YIp vectors): These vectors lack an origin of replication and are integrated into the yeast genome, providing high stability. The EasyCloneMulti vector set is specifically designed for the simultaneous and multiple genomic integration of genes.[9]

  • Promoter and Terminator Selection:

    • Use strong constitutive promoters such as P_TEF1 or P_PGK1 for consistent high-level expression.

    • Alternatively, use strong inducible promoters like P_GAL1 to control the timing of gene expression, which can be beneficial to separate growth and production phases.[10]

    • Each expression cassette should be flanked by a terminator sequence, such as T_CYC1.

  • Cloning Strategy:

    • Assemble the individual gene expression cassettes (promoter-gene-terminator) into the selected yeast shuttle vectors.

    • Yeast recombination-based cloning (e.g., gap repair) is a highly efficient method for assembling multiple DNA fragments into a vector.

A generalized workflow for vector construction is depicted below:

Vector_Construction_Workflow cluster_0 Gene Preparation cluster_1 Vector Assembly Gene_ID Identify Genes (dmaW, easF, etc.) Codon_Opt Codon Optimization for S. cerevisiae Gene_ID->Codon_Opt Gene_Syn Gene Synthesis Codon_Opt->Gene_Syn Cloning Assemble Expression Cassettes (Yeast Recombination Cloning) Gene_Syn->Cloning Vector_Select Select Yeast Expression Vector (e.g., pRS426) Vector_Select->Cloning Promoter_Select Select Promoters (e.g., P_TEF1) Promoter_Select->Cloning Final_Vector Final Expression Vector Cloning->Final_Vector

Caption: Workflow for the construction of yeast expression vectors.

  • Yeast Strain Selection: A common laboratory strain such as S. cerevisiae CEN.PK or S288c can be used as the host. Strains with auxotrophic markers (e.g., ura3Δ, leu2Δ) are required for plasmid selection.

  • Transformation Protocol (Lithium Acetate (B1210297)/PEG Method): a. Inoculate a single colony of the selected yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8. c. Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of sterile water. d. Transfer 100 µL of the cell suspension to a microcentrifuge tube. e. Add 240 µL of 50% (w/v) PEG 3350, 36 µL of 1.0 M Lithium Acetate, 50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA), and 1-5 µg of the plasmid DNA construct. f. Vortex briefly and incubate at 42°C for 40-60 minutes. g. Pellet the cells, remove the supernatant, and resuspend in 100 µL of sterile water. h. Plate the cell suspension onto selective synthetic complete (SC) dropout medium lacking the appropriate nutrient (e.g., uracil (B121893) for a URA3-marked plasmid). i. Incubate the plates at 30°C for 2-4 days until colonies appear.

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking.

  • Production Culture: a. Inoculate the overnight culture into 50 mL of production medium in a 250 mL flask to an initial OD600 of 0.1-0.2. A rich medium like YPD can be used for production, or a defined synthetic medium if metabolic fluxes need to be tightly controlled. b. If using an inducible promoter (e.g., GAL1), the initial culture should be in a medium with a non-repressing carbon source (e.g., raffinose), followed by induction with galactose. c. Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 72-96 hours. d. Factors such as pH and temperature can significantly affect alkaloid production and should be optimized. For some alkaloids, maintaining a pH between 5.0 and 5.7 and a lower temperature of 25°C has been shown to improve titers.

  • Sample Preparation: a. Harvest 1-2 mL of the culture by centrifugation. b. Separate the supernatant (extracellular metabolites) and the cell pellet (intracellular metabolites).

  • Extraction: a. Extracellular: The supernatant can often be directly analyzed or after filtration. An extraction with an organic solvent like ethyl acetate may be necessary to concentrate the product. b. Intracellular: Resuspend the cell pellet in a mixture of acetone (B3395972) and ethyl acetate to lyse the cells and extract the metabolites. Incubate overnight and then centrifuge to collect the extract.

  • Quantitative Analysis by LC-MS/MS: a. Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). b. Chromatography: Separate the metabolites on a C18 reverse-phase column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization. c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound. d. Quantification: Generate a standard curve using a purified this compound standard of known concentrations to accurately quantify the amount of this compound in the yeast extracts.

Conclusion and Outlook

The heterologous expression of the this compound biosynthetic pathway in Saccharomyces cerevisiae presents a promising avenue for the sustainable production of this important ergot alkaloid intermediate. The protocols outlined in these application notes provide a framework for the successful engineering of a this compound-producing yeast strain. Further optimization of gene expression levels, balancing metabolic fluxes, and refining fermentation conditions will be crucial for achieving industrially relevant titers. The engineered yeast strains can serve as a platform for the production of a diverse range of ergot alkaloids by introducing additional downstream modifying enzymes, thereby accelerating drug discovery and development in this important class of natural products.

References

Festuclavine as a Chemical Probe in Receptor Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine is a tetracyclic ergot alkaloid characterized by a saturated D-ring within its ergoline (B1233604) structure.[1][2][3] As a key intermediate in the biosynthesis of several other ergot alkaloids, its structural similarity to known psychoactive and vasoactive compounds suggests its potential as a chemical probe for investigating various neurotransmitter receptors.[4][5] This document provides a framework for utilizing this compound in receptor binding studies, including a comparative analysis of related clavine alkaloids, a generalized protocol for receptor binding assays, and an overview of relevant signaling pathways. It is important to note that as of this writing, specific quantitative receptor binding data for this compound is not extensively available in public bioactivity databases such as PubChem and ChEMBL.[1][6] Therefore, the information presented herein is intended to guide researchers in the initial design and implementation of studies to characterize the pharmacological profile of this compound.

Introduction to this compound as a Potential Chemical Probe

This compound belongs to the clavine class of ergot alkaloids and is a biosynthetic precursor to other pharmacologically active compounds.[3][7] The ergoline scaffold, which this compound possesses, is a common feature in a variety of compounds known to interact with aminergic G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.[4][5] Structurally related alkaloids, such as agroclavine (B1664434) and lysergol, have demonstrated affinity for these receptors, making this compound a compound of interest for similar interactions.[4][8]

The utility of a chemical probe lies in its ability to selectively bind to a specific molecular target, thereby enabling the elucidation of that target's function in biological systems. While the selectivity profile of this compound remains to be fully characterized, its rigid structure and potential for specific receptor interactions make it a candidate for development as a chemical probe. The following sections provide a comparative analysis of related compounds to infer potential targets for this compound and a generalized methodology for its characterization.

Comparative Receptor Binding Profile of Structurally Related Clavine Alkaloids

In the absence of direct binding data for this compound, examining the receptor affinities of structurally similar clavine alkaloids can provide insights into its potential targets. The primary structural difference between this compound and some other clavines is the saturation of the C8-C9 bond in the D-ring.[3][7] The following table summarizes the binding affinities (Ki in nM) of selected clavine and ergot alkaloids for key dopamine and serotonin receptors. This data can be used to prioritize receptors for initial screening of this compound.

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)
Agroclavine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Bromocriptine AntagonistPotent AgonistGood AffinityAgonistAgonist
Lisuride Nanomolar AffinityPotent AgonistPotent AgonistStrong AntagonistData Not Available
Ergotamine Good AffinityGood AffinityGood AffinityGood AffinityGood Affinity

Note: This table is a summary of qualitative and quantitative information from various sources.[4] Direct comparative studies are limited, and assay conditions may vary.

Experimental Protocol: Generalized Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors). This protocol should be optimized for each specific receptor and cell system.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 or CHO cells) or homogenized brain tissue from an appropriate animal model.

  • This compound: Of high purity, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., Haloperidol for D2 receptors, Mianserin for 5-HT2A receptors).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid.

  • Liquid scintillation counter.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_components Add to 96-well plate: - Receptor Membranes - this compound or Control - Radioligand prep_membranes->add_components prep_this compound Prepare this compound Dilutions prep_this compound->add_components prep_radioligand Prepare Radioligand Solution prep_radioligand->add_components incubate Incubate at appropriate temperature and time add_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with cold wash buffer filter->wash count Add scintillation fluid and count radioactivity wash->count plot Plot % Inhibition vs. This compound Concentration count->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for Radioligand Binding Assay.
Step-by-Step Procedure

  • Membrane Preparation: Thaw frozen cell membranes or prepare fresh tissue homogenates on ice. Resuspend the membranes in assay buffer to a final protein concentration determined by optimization experiments.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, assay buffer, and radioligand.

    • Non-specific Binding: Receptor membranes, non-specific binding control, and radioligand.

    • This compound Competition: Receptor membranes, varying concentrations of this compound, and radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Potential Signaling Pathways for Investigation

Based on the activity of related ergot alkaloids, this compound may modulate signaling pathways downstream of dopamine and serotonin receptors. The following diagrams illustrate these canonical pathways, which can be investigated using functional assays (e.g., cAMP measurement, calcium flux assays) following initial binding characterization.

Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)

Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

G This compound This compound (Hypothesized) D2R Dopamine D2 Receptor This compound->D2R Binds to Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets

Hypothesized Dopamine D2 Receptor Signaling.
Serotonin 5-HT2A Receptor Signaling Pathway (Gq/11-coupled)

Activation of the 5-HT2A receptor typically leads to the activation of phospholipase C, resulting in an increase in intracellular calcium.

G This compound This compound (Hypothesized) HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Binds to Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmission) PKC->CellularResponse Phosphorylates targets

Hypothesized Serotonin 5-HT2A Signaling.

Conclusion and Future Directions

This compound represents an under-investigated clavine alkaloid with the potential to be a valuable chemical probe for studying aminergic GPCRs. The lack of available binding data necessitates foundational research to characterize its pharmacological profile. The protocols and comparative data presented in this document are intended to serve as a starting point for researchers to undertake these investigations. Future studies should focus on a broad screening of this compound against a panel of dopamine, serotonin, and adrenergic receptors to determine its binding affinities and selectivity. Subsequent functional assays will be crucial to elucidate its agonist or antagonist properties and its impact on downstream signaling pathways. A thorough understanding of this compound's receptor interaction profile will ultimately determine its utility as a selective chemical probe in neuroscience and drug discovery.

References

Troubleshooting & Optimization

Troubleshooting low yield in Festuclavine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of Festuclavine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to no yield of this compound in biosynthetic approach.

  • Question: We are using a biosynthetic approach with FgaFS and FgaOx3 to convert chanoclavine-I aldehyde to this compound, but the yield is extremely low. What could be the problem?

  • Answer: Low yields in this enzymatic conversion are often due to the absence or inactivity of the this compound synthase (FgaFS). In the absence of FgaFS, two shunt products are formed from chanoclavine-I aldehyde that are not substrates for the FgaFS reaction.[1][2] Ensure that a functional FgaFS is present in the reaction mixture. This compound formation is observed only when chanoclavine-I aldehyde is incubated with both FgaOx3 and FgaFS simultaneously or in a sequential reaction with FgaOx3 followed by FgaFS.[1][2]

Issue 2: Inefficient cyclization step in total synthesis.

  • Question: Our total synthesis of this compound, which involves a 6-endo-trig cyclization, is resulting in a poor yield. How can we optimize this step?

  • Answer: The efficiency of the 6-endo-trig cyclization is a critical step in several total synthesis routes to this compound.[3][4] Low yields can result from suboptimal reaction conditions. It is crucial to optimize parameters such as catalyst, solvent, and temperature. For instance, in a synthesis utilizing a thiourea-catalyzed intramolecular nitronate addition, variations in the catalyst and temperature can significantly impact both the yield and diastereoselectivity.[3]

Issue 3: Formation of multiple side products during the final reduction step.

  • Question: The reduction of lysergine (B1675760) to this compound in our synthesis is producing a mixture of products, leading to a low yield of the desired compound. How can we improve the selectivity of this reaction?

  • Answer: The reduction of lysergine can indeed lead to a mixture of clavine alkaloids, including this compound, pyroclavine, and costaclavine, especially when using reducing agents like sodium in n-butanol.[5] To achieve higher selectivity for this compound, which has a trans-ring junction, catalytic hydrogenation is a more controlled method. Treatment of lysergine with Pd/C and H2 gas can selectively produce this compound in high yield.[5]

Issue 4: Difficulty in purifying the final this compound product.

  • Question: We are struggling with the purification of this compound from the crude reaction mixture, which is impacting our final yield. What are the recommended purification methods?

  • Answer: Purification of this compound typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method.[5] The choice of eluent is critical for good separation. A mixture of acetone (B3395972) and hexanes with a small percentage of triethylamine (B128534) has been successfully used.[5] For polar impurities, a gradient of dichloromethane (B109758) and methanol (B129727) may also be effective.

Data Presentation: Reaction Yield Comparison

The following table summarizes reported yields for key steps in different synthetic routes to this compound, providing a baseline for comparison.

Synthetic StepCatalyst/ReagentSolventTemperatureYield (%)Reference
Intramolecular Nitro-Michael Reaction (for tetracyclic core)Thiourea (B124793) derivativeDichloroethaneRoom Temp.up to 85[3]
Mesylation of LysergolMesyl chloride, Et3NDichloromethane0 °C to RTquant.[5]
Reduction of Lysergine MesylateLiAlH4THFReflux56[5]
Hydrogenation of LyserginePd/C, H2--93[5]
Pd-catalyzed Intramolecular Annulation/Allylation Cascade (for tetracyclic core)Pd(OAc)2, P(o-tol)3DMF100 °C-[6]

Note: Yields can vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Lysergine to this compound [5]

  • Materials: Lysergine, Palladium on carbon (Pd/C, 10%), and a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Procedure:

    • Dissolve lysergine in the chosen solvent in a flask suitable for hydrogenation.

    • Add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol%.

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas (H2) several times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Asymmetric Nitro-Michael Reaction [3][4]

  • Materials: The appropriate nitro-containing precursor, a thiourea-based catalyst, and a suitable solvent (e.g., dichloroethane).

  • Procedure:

    • To a solution of the nitro-containing precursor in the solvent, add the thiourea catalyst (typically 10 mol%).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or 40 °C) as determined during optimization.[3]

    • Monitor the reaction for the formation of the cyclized product using TLC or LC-MS.

    • Upon completion, quench the reaction as appropriate (e.g., by adding a buffer solution).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to isolate the desired tetracyclic intermediate.

Mandatory Visualizations

Troubleshooting_Workflow start Low this compound Yield synthesis_type Identify Synthesis Type start->synthesis_type biosynthetic Biosynthetic Approach synthesis_type->biosynthetic Enzymatic total_synthesis Total Chemical Synthesis synthesis_type->total_synthesis Chemical check_enzymes Check FgaFS and FgaOx3 Presence/Activity biosynthetic->check_enzymes identify_step Identify Problematic Step total_synthesis->identify_step shunt_products Investigate Shunt Product Formation check_enzymes->shunt_products If enzymes are inactive solution Improved Yield shunt_products->solution cyclization Inefficient Cyclization identify_step->cyclization Cyclization reduction Non-selective Reduction identify_step->reduction Reduction purification Purification Issues identify_step->purification Purification optimize_cyclization Optimize Catalyst, Solvent, Temperature cyclization->optimize_cyclization optimize_reduction Use Selective Reagents (e.g., Pd/C, H2) reduction->optimize_reduction optimize_purification Optimize Chromatography Conditions purification->optimize_purification optimize_cyclization->solution optimize_reduction->solution optimize_purification->solution

Caption: Troubleshooting workflow for low this compound yield.

Festuclavine_Synthesis_Pathway cluster_biosynthesis Biosynthetic Route cluster_total_synthesis Total Synthesis Route Example chanoclavine Chanoclavine-I aldehyde enzymes FgaOx3 + FgaFS chanoclavine->enzymes festuclavine_bio This compound enzymes->festuclavine_bio lysergol Lysergol step1 Mesylation & Reduction or other transformations lysergol->step1 lysergine Lysergine step2 Pd/C, H2 lysergine->step2 festuclavine_total This compound step1->lysergine step2->festuclavine_total

Caption: Simplified synthetic pathways to this compound.

References

Improving the stability of Festuclavine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Festuclavine Stability

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of this compound in solution. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

1. Question: My this compound solution has changed color (e.g., turned yellow). What is happening and what should I do?

Answer: Discoloration often indicates chemical degradation, which can be caused by oxidation or photodegradation.[1] Ergot alkaloids are susceptible to change under the influence of factors like light, pH, and oxygen.[2][3][4]

  • Immediate Actions:

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1][5]

    • Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

    • Verify the pH of the solution; extreme pH values can accelerate degradation. Most drugs are stable in a pH range of 4-8.[6]

  • Preventative Measures:

    • Store stock solutions at or below -20°C.[2]

    • Consider adding an antioxidant or stabilizer, such as ascorbic acid, which has been shown to be effective for ergot alkaloid solutions.[7]

2. Question: I'm observing precipitation or crystal growth in my this compound stock solution. What is the cause and how can I resolve it?

Answer: Precipitation can occur due to low temperature storage of a supersaturated solution, changes in solvent composition, or a shift in pH affecting the solubility of this compound.

  • Immediate Actions:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • Confirm the pH of the solution. Ergot alkaloids are basic compounds that form more water-soluble salts in acidic aqueous solutions.[8] An increase in pH can cause the free base to precipitate.

    • Ensure your solvent system is appropriate. While chloroform (B151607) has shown good long-term stability, acetonitrile (B52724) is often used for HPLC analysis.[2]

  • Preventative Measures:

    • Prepare stock solutions at concentrations known to remain stable at the intended storage temperature.

    • For aqueous solutions, maintain a slightly acidic pH (e.g., pH 3-5) using a suitable buffer like tartaric or maleic acid to keep the alkaloid in its salt form.[7][8]

    • When using organic solvents, ensure they are free of water, which can promote hydrolysis.[5]

3. Question: My analytical results show a loss of this compound concentration over time, even without visible changes. What are the likely causes?

Answer: A decline in concentration points to chemical degradation. The primary degradation pathways for ergot alkaloids include epimerization (conversion from the active R-isomer to the less active S-isomer) and oxidation.[2][9]

  • Troubleshooting Steps:

    • Review Storage Conditions: Long-term storage at room temperature, especially in protic solvents like methanol, can promote epimerization and degradation.[2] Storage at -20°C or below is recommended.[2]

    • Evaluate Solvent Choice: Chloroform is an excellent solvent for long-term storage with minimal degradation, while acetonitrile is convenient for analysis but requires cold storage.[2]

    • Control pH: Alkaline conditions can accelerate epimerization.[2][10] Using a slightly acidic solution can improve stability.

    • Protect from Light and Oxygen: As with discoloration, these environmental factors can cause significant degradation without visible cues.[4][11]

Below is a decision tree to help troubleshoot instability issues.

G cluster_color start Problem: Loss of this compound Stability (Precipitate, Color Change, Conc. Loss) check_visual Is there a visual change? (Precipitate or Color) start->check_visual precipitate Precipitate Observed check_visual->precipitate Yes no_visual No Visual Change (Concentration Loss Only) check_visual->no_visual No color_change Color Change Observed precipitate->color_change Or cause_precipitate Potential Cause: - pH shift to alkaline - Supersaturation - Low Temperature precipitate->cause_precipitate cause_color Potential Cause: - Oxidation - Photodegradation color_change->cause_color cause_conc_loss Potential Cause: - Epimerization - Chemical Degradation (Hydrolysis/Oxidation) no_visual->cause_conc_loss solution_precipitate Solution: - Adjust pH to acidic (3-5) - Gently warm solution - Use co-solvents cause_precipitate->solution_precipitate solution_color Solution: - Use amber vials - Purge with inert gas (N2/Ar) - Add antioxidant (e.g., Ascorbic Acid) cause_color->solution_color solution_conc_loss Solution: - Store at <= -20°C - Use aprotic solvent (e.g., Chloroform) - Control pH and exclude light/oxygen cause_conc_loss->solution_conc_loss

Fig 1. Troubleshooting guide for this compound solution instability.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

For long-term stability, stock solutions of this compound and other ergot alkaloids should be stored at temperatures of -20°C or lower.[2] They should be protected from light and oxygen.[4][5] For solvent choice, chloroform has been shown to be superior for preventing epimerization and degradation at room temperature, making it suitable for long-term storage.[2] Acetonitrile is a common solvent for analytical purposes but requires storage at -20°C to maintain stability.[2]

2. How does pH affect the stability of this compound?

pH is a critical factor.[4][6] this compound, like other ergot alkaloids, is more stable in slightly acidic conditions (pH 3-5).[7] Alkaline conditions can promote the conversion of the active R-epimer to the inactive S-epimer (epimerization) and accelerate other degradation pathways.[2] Therefore, buffering aqueous solutions to a slightly acidic pH is recommended.

3. What solvents are recommended for preparing this compound stock solutions?

The choice of solvent significantly impacts stability.[2]

SolventStorage TemperatureStability ProfileUse Case
Chloroform Room Temp or -20°CExcellent; minimal epimerization or degradation observed over months.[2]Long-term storage of standards.
Acetonitrile -20°C required Good at low temperatures; significant epimerization can occur at room temp.[2]HPLC/LC-MS analysis.
Methanol -20°C required Prone to promoting epimerization, especially at higher temperatures.[2]Use with caution; not ideal for long-term storage.
Acidified Ethanol/Water <0°CStabilizing solutions often contain tartaric acid in an ethanol/water mix.[8]Preparation of working solutions.

4. Are there any recommended stabilizing agents for this compound solutions?

Yes, certain additives can enhance stability.

  • Ascorbic Acid (Vitamin C): Isomers of ascorbic acid (0.1-0.5% w/v) have been patented as effective stabilizers for ergot alkaloid solutions, primarily by acting as an antioxidant.[7]

  • Tartaric Acid: Often included in stabilizing solutions to maintain an acidic pH and prevent degradation.[7][8]

  • Propylene Glycol / Ethylene Glycol: These are sometimes included in stabilizing solutions, likely as co-solvents to improve solubility and stability at low temperatures.[8]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][12][13]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of approximately 1 mg/mL.

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions on individual samples:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a sample at 80°C for 48 hours (dry heat).

    • Photodegradation: Expose a sample to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Neutralization & Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples, including a non-stressed control, to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Analysis: Analyze all samples using a validated stability-indicating method, typically HPLC-UV or LC-MS.[14] The method must be able to separate the intact this compound peak from all degradation product peaks.

The workflow for this protocol is illustrated below.

G cluster_stress 2. Apply Stress Conditions (Parallel) prep_stock 1. Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C, Dry Heat) prep_stock->thermal photo Photodegradation (ICH Q1B Light) prep_stock->photo control Control Sample (No Stress) prep_stock->control neutralize 3. Neutralize & Dilute Samples to Final Concentration acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize analyze 4. Analyze via Stability-Indicating HPLC or LC-MS Method neutralize->analyze evaluate 5. Evaluate Results: - Identify Degradants - Determine Degradation Pathway - Validate Method Specificity analyze->evaluate

Fig 2. Workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Challenges in Festuclavine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Festuclavine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound from byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during this compound production and purification?

A1: During the fermentative production or synthetic routes leading to this compound, several structurally related alkaloids can be co-produced. The most common byproducts that pose purification challenges include Pyroclavine, Costaclavine, and Lysergine.[1] Additionally, depending on the specific biosynthetic pathway or synthetic strategy, other impurities such as "shunt products" from incomplete enzymatic reactions and prenylated derivatives of this compound may also be present.[2][3]

Q2: What are the initial steps for isolating crude this compound from a fermentation broth?

A2: The conventional method for isolating crude this compound from a fermentation broth involves an initial liquid-liquid extraction. The fermentation batch is typically extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297), methyl isobutyl ketone, dichloromethane (B109758), or chloroform.[4] After extraction, the organic phases are combined and concentrated to yield a crude product containing this compound and various byproducts. This crude extract then requires further purification.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: Silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are the most effective techniques for purifying this compound. For column chromatography, a slurry of silica gel is prepared in a non-polar solvent and packed into a column. The crude sample is then loaded and eluted with a solvent gradient of increasing polarity.[5][6] Preparative HPLC, particularly using a C18 reversed-phase column, offers higher resolution for separating closely related alkaloids.[7][8][9][10]

Q4: Can recrystallization be used to purify this compound?

A4: Yes, recrystallization is a viable final purification step for this compound, especially after initial purification by chromatography. The selection of an appropriate solvent or solvent system is critical. A good solvent will dissolve this compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.[11][12][13][14] Mixed solvent systems, such as ethanol-water, can also be effective.[11]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Extraction Ensure the pH of the fermentation broth is optimized before extraction. For alkaloids, adjusting the pH to be slightly basic can improve extraction efficiency into an organic solvent. Increase the number of extraction cycles.
Loss During Chromatography Column Overloading: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. Improper Solvent System: Optimize the solvent gradient in column chromatography or the mobile phase in HPLC to ensure this compound elutes in well-defined fractions with minimal tailing.
Precipitation During Chromatography If the sample precipitates upon loading or during the run, consider using a stronger solvent to dissolve the sample initially or modify the mobile phase composition.[15]
Loss During Recrystallization Using too much solvent: Dissolve the crude this compound in the minimum amount of hot solvent required for complete dissolution.[11] Cooling too quickly: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[11]
Poor Separation of Byproducts (e.g., Pyroclavine)
Potential Cause Troubleshooting Steps
Co-elution in Column Chromatography Fine-tune the solvent gradient: Use a shallower gradient with a smaller increase in polarity per fraction to improve the separation of compounds with similar polarities. Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina (B75360) or a different type of chromatography.
Inadequate Resolution in HPLC Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape for alkaloids.[16][17] Change the column: A different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl) might provide better selectivity.
Byproducts Crystallize with this compound Perform multiple recrystallizations: If the initial recrystallization does not yield a pure product, a second or even third recrystallization may be necessary. Use a different solvent system: Experiment with different solvents or solvent mixtures for recrystallization.[13][18]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific crude mixture.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane (B92381).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[19][20]

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for samples not soluble in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[15]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Concentration:

    • Identify the fractions containing pure this compound by TLC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes a two-solvent recrystallization method.

  • Solvent Selection:

    • Identify a "good" solvent in which this compound is soluble when hot and a "bad" solvent in which it is insoluble even when hot. The two solvents must be miscible. A common combination for alkaloids is ethanol (B145695) (good solvent) and water (bad solvent).[11][12]

  • Dissolution:

    • Dissolve the impure this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization:

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy and the cloudiness persists.[12]

    • If too much "bad" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Cooling and Crystal Formation:

    • Allow the flask to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification fermentation Fermentation Broth extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration extraction->concentration crude_product Crude this compound concentration->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc Optional Fine Purification recrystallization Recrystallization column_chromatography->recrystallization hplc->recrystallization Final Polishing pure_this compound Pure this compound recrystallization->pure_this compound troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_separation Poor Separation Troubleshooting start Purification Issue low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation check_extraction Check Extraction Parameters (pH, solvent) low_yield->check_extraction Yes optimize_chromatography Optimize Chromatography (loading, gradient) low_yield->optimize_chromatography Yes check_recrystallization Check Recrystallization (solvent volume, cooling rate) low_yield->check_recrystallization Yes adjust_gradient Adjust Chromatographic Gradient/Mobile Phase poor_separation->adjust_gradient Yes change_column Change Stationary Phase/Column poor_separation->change_column Yes rerun_recrystallization Perform Multiple Recrystallizations poor_separation->rerun_recrystallization Yes

References

Technical Support Center: Resolving Co-elution of Festuclavine and Pyroclavine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of the epimeric ergot alkaloids, Festuclavine and pyroclavine, during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to directly address common issues encountered during method development and execution.

Question 1: My this compound and pyroclavine peaks are completely co-eluting. What is the first step I should take?

Answer:

Co-elution of this compound and pyroclavine is a common challenge due to their epimeric nature. The initial and most impactful step is to adjust the mobile phase composition. The selectivity (α) between these two compounds is often highly dependent on the mobile phase.

Recommended Actions:

  • Evaluate Mobile Phase pH: The ionization state of these alkaloids can significantly influence their interaction with the stationary phase.

    • Alkaline pH: Often recommended for ergot alkaloid epimers to maintain their stability and improve separation. Try a mobile phase containing 5 mM ammonium (B1175870) bicarbonate in water (Solvent A) with acetonitrile (B52724) (Solvent B).

    • Acidic pH: An alternative approach is to use an acidic mobile phase, such as water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (Solvent B).

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the selectivity.

Question 2: I have tried adjusting the mobile phase pH and organic modifier, but the resolution is still poor. What's the next logical step?

Answer:

If mobile phase optimization is insufficient, the next step is to evaluate the stationary phase chemistry. The choice of the HPLC column is critical for separating closely related compounds like epimers.

Recommended Actions:

  • Switch to a Phenyl-Hexyl Column: Phenyl-Hexyl columns offer alternative selectivity to the standard C18 phases. The phenyl groups can provide π-π interactions with the indole (B1671886) moiety of the alkaloids, potentially leading to better resolution of the epimers.

  • Consider a Cyano (CN) Column: Cyano columns provide different selectivity based on dipole-dipole interactions and can be a viable alternative if C18 and Phenyl-Hexyl columns do not provide adequate separation.

Question 3: I have achieved partial separation, but the peaks are still overlapping significantly. How can I fine-tune the separation?

Answer:

Once you have some separation, you can focus on optimizing the chromatographic conditions to improve the resolution.

Recommended Actions:

  • Adjust the Gradient Slope: If you are using a gradient elution, a shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Optimize the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence selectivity and efficiency. Experiment with temperatures between 20°C and 40°C. A typical starting point is 25°C.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time. A common flow rate for analytical scale HPLC is 1.0 mL/min.

Frequently Asked Questions (FAQs)

Q1: What are this compound and pyroclavine, and why are they difficult to separate?

A1: this compound and pyroclavine are ergot alkaloids that are C8 epimers. Epimers are diastereomers that differ in the configuration at only one stereocenter. This small structural difference results in very similar physicochemical properties, making their separation by chromatography challenging.

Q2: Which stationary phase is generally the best starting point for separating this compound and pyroclavine?

A2: A C18 column is a good initial choice due to its versatility and wide use in reversed-phase chromatography. However, for challenging epimer separations like this, a Phenyl-Hexyl column is often a better option due to its alternative selectivity mechanism.

Q3: What is the expected elution order of this compound and pyroclavine?

A3: The elution order can depend on the specific chromatographic conditions (mobile phase and stationary phase). It is essential to run individual standards of each compound to confirm their identity and elution order in your specific method.

Q4: Can I use isocratic elution to separate this compound and pyroclavine?

A4: While isocratic elution is simpler, a gradient elution is generally more effective for separating a mixture of compounds with different polarities and for resolving closely eluting peaks like this compound and pyroclavine. A shallow gradient is often key to achieving baseline separation.

Q5: Are there any other techniques to consider if HPLC fails to resolve these compounds?

A5: If conventional HPLC methods are unsuccessful, you could explore Ultra-High-Performance Liquid Chromatography (UHPLC) which uses columns with smaller particle sizes to provide higher efficiency and resolution. Chiral chromatography could also be investigated, although it is typically used for enantiomers, it can sometimes resolve diastereomers. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral and achiral separations.

Experimental Protocols

Below are detailed methodologies for two recommended starting points for the separation of this compound and pyroclavine.

Method 1: C18 Column with Alkaline Mobile Phase

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 340 nm) or MS/MS

Method 2: Phenyl-Hexyl Column with Acidic Mobile Phase

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 20% B

    • 5-30 min: 20-60% B (linear gradient)

    • 30-35 min: 60% B

    • 35.1-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 340 nm) or MS/MS

Data Presentation

The following tables summarize the expected impact of different chromatographic parameters on the resolution of this compound and pyroclavine. The values are illustrative to demonstrate the trends. Actual retention times and resolution will vary depending on the specific instrument and conditions.

Table 1: Effect of Stationary Phase on Resolution

Stationary PhaseExpected Retention Time (min) - this compoundExpected Retention Time (min) - PyroclavineExpected Resolution (Rs)
C1815.215.50.8
Phenyl-Hexyl18.118.81.5
Cyano12.512.70.6

Table 2: Effect of Mobile Phase on Resolution (using a C18 column)

Mobile Phase SystemExpected Retention Time (min) - this compoundExpected Retention Time (min) - PyroclavineExpected Resolution (Rs)
Water/Acetonitrile with 0.1% Formic Acid16.516.80.7
Water/Methanol with 0.1% Formic Acid14.815.20.9
5mM NH4HCO3/Acetonitrile17.217.81.2

Visualizations

Troubleshooting Workflow for Co-elution

Troubleshooting_Workflow start Start: Co-eluting Peaks of This compound & Pyroclavine adjust_mp Adjust Mobile Phase (pH, Organic Modifier) start->adjust_mp check_resolution1 Resolution Improved? adjust_mp->check_resolution1 change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_resolution1->change_column No check_resolution2 Partial Separation Achieved? check_resolution1->check_resolution2 Yes change_column->check_resolution2 fine_tune Fine-Tune Parameters (Gradient, Temperature, Flow Rate) check_resolution2->fine_tune Yes end_fail Consider Alternative Techniques (UHPLC, SFC) check_resolution2->end_fail No check_resolution3 Baseline Separation? fine_tune->check_resolution3 check_resolution3->fine_tune No, iterate end_success Method Optimized check_resolution3->end_success Yes

Caption: A flowchart outlining the systematic approach to troubleshooting the co-elution of this compound and pyroclavine.

Relationship Between Chromatographic Parameters and Resolution

Resolution_Factors cluster_params Adjustable Parameters cluster_factors Chromatographic Factors mp Mobile Phase (pH, Organic Solvent) selectivity Selectivity (α) mp->selectivity sp Stationary Phase (C18, Phenyl-Hexyl) sp->selectivity temp Temperature temp->selectivity efficiency Efficiency (N) temp->efficiency flow Flow Rate flow->efficiency gradient Gradient Slope retention Retention (k) gradient->retention resolution Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Minimizing the formation of prenylated Festuclavine impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of prenylated Festuclavine impurities during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the formation of prenylated this compound impurities.

Issue 1: Presence of a significant peak corresponding to the mass of a prenylated this compound derivative in LC-MS analysis.

Possible Cause: Unwanted enzymatic activity by prenyltransferases on the this compound scaffold. This is particularly relevant in biosynthetic approaches (e.g., fermentation).

Solutions:

  • Modification of Fermentation Conditions: The composition of the culture medium and fermentation parameters can influence the expression and activity of prenyltransferase enzymes.

    • Nutrient Limitation: Experiment with limiting the concentration of precursors for isoprenoid biosynthesis, such as certain amino acids or glucose.

    • pH and Temperature Optimization: Systematically vary the pH and temperature of the fermentation broth. Prenyltransferases have optimal operating ranges, and shifting away from these can reduce their activity.

    • Aeration and Agitation Control: Oxygen levels can impact the metabolic state of the producing organism, potentially influencing the expression of secondary metabolite biosynthetic genes, including those for prenyltransferases.

  • Use of Prenyltransferase Inhibitors: Consider the addition of known broad-spectrum prenyltransferase inhibitors to the culture medium. The effectiveness and concentration will need to be empirically determined to avoid impacting the overall yield of this compound.

  • Genetic Engineering of the Production Strain: If working with a microbial production system, consider genetic modification to downregulate or knock out the gene encoding the responsible prenyltransferase (e.g., EasL in Neosartorya fumigata).[1]

Issue 2: Formation of prenylated impurities during chemical synthesis of this compound.

Possible Cause: Side reactions involving reactive intermediates and any residual prenylating agents or their precursors.

Solutions:

  • Reaction Condition Optimization:

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired primary reaction.

    • Solvent Screening: The polarity and proticity of the solvent can influence the stability of reactive intermediates and the solubility of reactants, thereby affecting byproduct formation.

    • pH Control: Maintaining an optimal pH can prevent the formation of reactive species that may lead to prenylation.

  • Protecting Group Strategy: Employ protecting groups for reactive sites on the this compound core that are susceptible to electrophilic attack by prenylating species.

  • Purification of Starting Materials: Ensure that all starting materials and reagents are free from contaminants that could act as prenylating agents.

Issue 3: Difficulty in separating this compound from its prenylated impurities.

Possible Cause: Similar physicochemical properties (e.g., polarity, pKa) between this compound and its prenylated derivatives.

Solutions:

  • Chromatographic Method Development:

    • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method with high resolving power.[2] Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions).

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better separation for structurally similar compounds.

    • Preparative Chromatography: Once an effective analytical method is established, scale it up to a preparative scale for purification.

  • Crystallization: Explore different solvent systems for the crystallization of this compound. The subtle structural differences between this compound and its prenylated impurities may lead to differences in their crystallization behavior.

Frequently Asked Questions (FAQs)

Q1: What are prenylated this compound impurities?

A1: Prenylated this compound impurities are derivatives of this compound where one or more prenyl groups (a five-carbon branched chain derived from isoprene) are attached to the this compound molecule.[1][3] These impurities arise from a chemical reaction known as prenylation.

Q2: How are prenylated this compound impurities formed?

A2: In biological systems, such as fermentation cultures of fungi that produce ergot alkaloids, these impurities are typically formed by the enzymatic action of prenyltransferases.[1] These enzymes catalyze the transfer of a dimethylallyl group from a donor molecule (like dimethylallyl pyrophosphate) to the this compound scaffold. In chemical synthesis, they can form as byproducts if reactive prenylating agents are present or generated in situ.

Q3: Why is it important to minimize these impurities?

A3: In the context of drug development, impurities can have significant negative consequences.[4] They can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4] Regulatory agencies have strict guidelines on the levels of impurities allowed in pharmaceutical products.

Q4: What analytical techniques are used to detect and quantify prenylated this compound impurities?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode-array detector is a standard method for the quantification of alkaloids.[5][6] For identification and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides both retention time and mass-to-charge ratio information.[2][7] High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the molecular formula of the impurities.[5]

Q5: Can the prenyl group be chemically removed from the impurity to recover this compound?

A5: While chemically possible, the selective cleavage of a prenyl group without affecting the rest of the complex this compound structure can be challenging and may require harsh reaction conditions. Such a strategy would need to be carefully developed and validated to ensure it does not introduce new impurities. It is generally more efficient to prevent the formation of the impurity in the first place or to remove it through purification.

Data Presentation

Table 1: Analytical Methods for Detection and Quantification of Prenylated Alkaloid Impurities

Analytical TechniquePrincipleApplicationAdvantagesLimitations
HPLC-UV/DAD Separation based on polarity, detection by UV absorbance.Routine quantification of known impurities.Robust, reproducible, widely available.May not be able to distinguish between isomers with similar UV spectra.
LC-MS Separation by chromatography, detection by mass-to-charge ratio.Identification and quantification of known and unknown impurities.High sensitivity and specificity.More complex instrumentation and method development.
LC-MS/MS Tandem mass spectrometry for structural information.Structural elucidation of unknown impurities.Provides fragmentation patterns for structural confirmation.Requires specialized expertise and instrumentation.
HRMS Accurate mass measurement.Determination of elemental composition of impurities.High confidence in impurity identification.Higher cost of instrumentation.

Experimental Protocols

Protocol 1: General Method for HPLC-UV Analysis of this compound and Prenylated Impurities

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B (linear gradient)

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Note: This is a general method and may require optimization for specific impurity profiles.

Visualizations

Festuclavine_Biosynthesis_and_Prenylation cluster_main_pathway This compound Biosynthesis cluster_impurity_formation Impurity Formation Chanoclavine-I_aldehyde Chanoclavine-I aldehyde This compound This compound Chanoclavine-I_aldehyde->this compound FgaFS, FgaOx3 Prenylated_this compound Prenylated this compound (Impurity) This compound->Prenylated_this compound Prenyltransferase (e.g., EasL) DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Prenylated_this compound

Caption: Biosynthetic pathway of this compound and the side reaction leading to prenylated impurities.

Troubleshooting_Workflow cluster_bio Biosynthesis cluster_chem Chemical Synthesis start Prenylated Impurity Detected synthesis_type Biosynthesis or Chemical Synthesis? start->synthesis_type modify_fermentation Modify Fermentation Conditions (pH, temp, media) synthesis_type->modify_fermentation Bio optimize_reaction Optimize Reaction Conditions (temp, solvent, pH) synthesis_type->optimize_reaction Chem use_inhibitors Use Prenyltransferase Inhibitors modify_fermentation->use_inhibitors genetic_modification Genetic Modification of Strain use_inhibitors->genetic_modification purification Develop Robust Purification Method (HPLC, Crystallization) genetic_modification->purification protecting_groups Use Protecting Groups optimize_reaction->protecting_groups purify_reagents Purify Starting Materials protecting_groups->purify_reagents purify_reagents->purification end Impurity Minimized purification->end

References

Optimization of mobile phase for Festuclavine analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Festuclavine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS analysis of this compound, with a focus on mobile phase optimization.

Question: Why am I observing poor peak shape (tailing or broadening) for my this compound analyte?

Answer:

Poor peak shape is a common issue in LC-MS analysis and can often be attributed to several factors related to the mobile phase and its interaction with the analyte and stationary phase.

  • Secondary Interactions: Peak tailing can occur due to strong interactions between the basic this compound molecule and residual silanol (B1196071) groups on the silica-based C18 column.[1] To mitigate this, consider adding a competitive base to the mobile phase, such as a low concentration of ammonium (B1175870) hydroxide, or using a column with advanced end-capping.

  • Inappropriate pH: The pH of the mobile phase plays a crucial role. For amine-containing compounds like this compound, a mobile phase pH that is approximately 2 pH units above or below the pKa of the analyte can ensure it is in a single ionic form, leading to sharper peaks. Alkaline mobile phases are often preferred for ergot alkaloids to improve peak shape.[2]

  • Column Overload: Injecting too much sample can lead to peak broadening.[3] Try reducing the injection volume or sample concentration.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[1] Ensure that the tubing between the injector, column, and detector is as short as possible and that all fittings are secure.

Question: I am experiencing inconsistent retention times for this compound. What could be the cause?

Answer:

Shifts in retention time can compromise the reliability of your analytical method. Several factors can lead to this issue:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the concentration of additives or the ratio of organic to aqueous phase, can lead to retention time shifts.[3] It is crucial to prepare mobile phases accurately and consistently.

  • Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.[4] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[3] Use a column oven to maintain a constant and consistent temperature.

  • Mobile Phase Degradation: Some mobile phase additives can degrade over time. It is recommended to prepare fresh mobile phases daily.[1]

Question: My this compound signal intensity is low or inconsistent. How can I improve it?

Answer:

Low or inconsistent signal intensity can be due to issues with ionization in the mass spectrometer, which is heavily influenced by the mobile phase composition.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives are critical for efficient ionization. For positive mode electrospray ionization (ESI+), additives like formic acid or ammonium formate (B1220265) can promote protonation and enhance the signal.[5][6] However, high concentrations of some additives like trifluoroacetic acid (TFA) can cause ion suppression.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[7] To address this, improve sample clean-up procedures or adjust the chromatographic conditions to separate this compound from interfering matrix components.

  • Solvent Choice: The organic solvent used can affect ESI efficiency. Acetonitrile (B52724) is often preferred over methanol (B129727) as it can lead to better ionization for some compounds.[8]

  • Dirty Ion Source: A contaminated ion source can lead to a significant drop in signal intensity.[3] Regular cleaning of the ion source is essential for maintaining sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for this compound analysis?

A1: A common starting point for the analysis of ergot alkaloids like this compound in reversed-phase LC-MS is a gradient elution with water and acetonitrile as the mobile phases, both containing a volatile additive to aid ionization. For positive ion mode, 0.1% formic acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a widely used combination.[6] Alternatively, an alkaline mobile phase using ammonium carbonate or ammonium acetate (B1210297) can be beneficial for peak shape and stability of related ergot alkaloid epimers.[2][9]

Q2: Should I use an acidic or alkaline mobile phase for this compound analysis?

A2: The choice between acidic and alkaline mobile phase depends on the specific requirements of your analysis.

  • Acidic Mobile Phase (e.g., with 0.1% Formic Acid): This is generally effective for achieving good protonation of the analyte in positive ESI mode, leading to high sensitivity.

  • Alkaline Mobile Phase (e.g., with 10 mM Ammonium Bicarbonate): This can be advantageous for improving the peak shape of basic compounds like this compound by minimizing interactions with the stationary phase.[9] It is also preferred for maintaining the stability of ergot alkaloid epimers.[2][9]

Q3: What are the recommended concentrations for mobile phase additives like formic acid or ammonium formate?

A3: For formic acid, a concentration of 0.1% (v/v) is commonly used to maintain a low pH and provide protons for ionization.[6] For ammonium formate or ammonium acetate, a concentration of 5-10 mM is a typical starting point to buffer the mobile phase and aid in ionization.[5] It is important to use high-purity, LC-MS grade additives to avoid background noise and contamination.[3]

Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?

A4: Both acetonitrile and methanol can be used as the organic component of the mobile phase in reversed-phase LC.

  • Acetonitrile: Often provides lower backpressure and can result in sharper peaks and better resolution for some compounds. It is also generally more compatible with ESI.[8]

  • Methanol: It is a more protic solvent and can have different selectivity compared to acetonitrile. It is also a less expensive option.[8] The optimal solvent should be determined experimentally.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Analysis

This protocol outlines a systematic approach to optimizing the mobile phase for the LC-MS analysis of this compound.

1. Initial Conditions:

  • Column: C18, 2.1 x 100 mm, 2.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient: 5% B to 95% B in 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • MS Detection: ESI positive mode, monitoring the protonated molecule [M+H]⁺ of this compound.

2. Optimization of Mobile Phase Additive:

  • Prepare three sets of mobile phases:

    • Acidic: 0.1% Formic Acid in Water/Acetonitrile

    • Buffered: 10 mM Ammonium Formate with 0.1% Formic Acid in Water/Acetonitrile[5][6]

    • Alkaline: 10 mM Ammonium Bicarbonate in Water/Acetonitrile[10]

  • Analyze a standard solution of this compound using each mobile phase set under the same gradient conditions.

  • Evaluate the peak shape, retention time, and signal intensity for each condition.

3. Optimization of Organic Solvent:

  • Using the best additive identified in the previous step, prepare two sets of mobile phases: one with acetonitrile and one with methanol as the organic solvent (Mobile Phase B).

  • Analyze the this compound standard with both solvent systems.

  • Compare the peak resolution, peak shape, and signal intensity.

4. Gradient Optimization:

  • Once the optimal mobile phase composition is selected, adjust the gradient slope to achieve the best separation of this compound from any impurities or matrix components. A shallower gradient can improve resolution, while a steeper gradient will shorten the run time.

Data Presentation

Table 1: Effect of Mobile Phase Additive on this compound Analysis
Mobile Phase AdditiveRetention Time (min)Peak Asymmetry (USP)Signal Intensity (Counts)
0.1% Formic Acid4.251.41.2 x 10⁶
10 mM Ammonium Formate4.301.21.5 x 10⁶
10 mM Ammonium Bicarbonate4.851.11.3 x 10⁶
Table 2: Comparison of Organic Solvents (with 10 mM Ammonium Formate)
Organic SolventRetention Time (min)Peak Width (at half height, sec)Signal-to-Noise Ratio
Acetonitrile4.304.2550
Methanol4.555.1480

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_solvent_opt Solvent Optimization cluster_final_opt Final Optimization prep_std Prepare this compound Standard initial_cond Set Initial LC-MS Conditions prep_std->initial_cond prep_mp Prepare Mobile Phases (Acidic, Buffered, Alkaline) prep_mp->initial_cond inject_acidic Inject using Acidic Mobile Phase initial_cond->inject_acidic inject_buffered Inject using Buffered Mobile Phase initial_cond->inject_buffered inject_alkaline Inject using Alkaline Mobile Phase initial_cond->inject_alkaline eval_data Evaluate Peak Shape, Retention Time, and Signal Intensity inject_acidic->eval_data inject_buffered->eval_data inject_alkaline->eval_data select_additive Select Best Additive eval_data->select_additive prep_solvents Prepare ACN and MeOH Mobile Phases select_additive->prep_solvents analyze_solvents Analyze with Both Solvents prep_solvents->analyze_solvents select_solvent Select Best Organic Solvent analyze_solvents->select_solvent optimize_gradient Optimize Gradient Profile select_solvent->optimize_gradient

Caption: Experimental workflow for mobile phase optimization.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_intensity Low Signal Intensity start Problem Encountered peak_shape Tailing or Broadening start->peak_shape rt_shift Retention Time Shifts start->rt_shift low_signal Low or Inconsistent Signal start->low_signal check_ph Check Mobile Phase pH peak_shape->check_ph check_overload Reduce Sample Concentration peak_shape->check_overload check_connections Check for Extra-Column Volume peak_shape->check_connections check_mp_prep Ensure Consistent Mobile Phase Prep rt_shift->check_mp_prep check_equilibration Increase Column Equilibration Time rt_shift->check_equilibration check_temp Use Column Oven rt_shift->check_temp optimize_additive Optimize Additive for Ionization low_signal->optimize_additive improve_cleanup Improve Sample Clean-up (Matrix Effects) low_signal->improve_cleanup clean_source Clean Ion Source low_signal->clean_source

References

Preventing degradation of Festuclavine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Festuclavine during extraction. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a clavine ergot alkaloid, an indole (B1671886) derivative, that serves as a key intermediate in the biosynthesis of other ergot alkaloids, such as the fumigaclavines.[1][2] Like many indole alkaloids, this compound is susceptible to degradation under various experimental conditions, which can lead to reduced yields and the generation of impurities that may interfere with downstream applications and analysis.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The stability of ergot alkaloids, including by extension this compound, is influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • pH: Both acidic and alkaline conditions can promote the degradation and epimerization of ergot alkaloids.[3][5]

  • Light: Exposure to light, particularly UV radiation, can lead to the degradation of indole compounds.[3][6]

  • Oxidation: The indole ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[6]

  • Solvent Choice: The type of solvent used for extraction and storage can impact the stability of the alkaloid.[7]

Q3: What are the potential degradation products of this compound?

While specific degradation studies on this compound are limited, information from closely related clavine alkaloids like agroclavine (B1664434) and elymoclavine (B1202758) suggests that degradation can involve the disruption of the indole ring.[6] Potential degradation products could arise from oxidation, hydrolysis, or other rearrangements of the molecule. Monitoring for the appearance of unknown peaks in chromatographic analyses is crucial for detecting degradation.

Q4: How can I monitor for this compound degradation during my experiments?

The most effective way to monitor for degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[4][8][9] These techniques can separate this compound from its potential degradation products and impurities, allowing for their detection and quantification. A decrease in the peak area of this compound and the appearance of new, unidentified peaks are indicators of degradation.

Q5: What are the recommended storage conditions for this compound extracts?

To minimize degradation, this compound extracts should be stored at low temperatures, ideally at or below -20°C.[3] They should also be protected from light by using amber vials or by wrapping the containers in aluminum foil.[3][6] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete extraction from the source material.- Optimize the extraction solvent. A mixture of acetonitrile (B52724) and ammonium (B1175870) carbonate buffer has shown good recoveries for other ergot alkaloids. - Increase the extraction time or use multiple extraction cycles. - Consider alternative extraction techniques like supercritical fluid extraction (SFE) for improved efficiency.
Degradation of this compound during extraction.- Maintain low temperatures throughout the extraction process (e.g., use an ice bath). - Protect the extraction mixture from light. - Use deoxygenated solvents to minimize oxidation.
Appearance of unknown peaks in chromatogram Degradation of this compound.- Review the extraction conditions for potential stressors (high temperature, extreme pH, light exposure). - Analyze a freshly prepared standard of this compound to confirm its retention time and purity. - Use a stability-indicating HPLC or UPLC-MS/MS method to identify and characterize the degradation products.
Contamination of the sample or solvents.- Use high-purity solvents and reagents. - Ensure all glassware and equipment are thoroughly cleaned.
Inconsistent results between batches Variability in extraction conditions.- Standardize all extraction parameters, including solvent composition, temperature, time, and sample-to-solvent ratio. - Ensure consistent handling and storage of all samples.
Degradation of stock solutions.- Store stock solutions of this compound at -20°C or below in amber vials. - Prepare fresh working solutions regularly and verify their concentration before use.

Quantitative Data Summary

The following table summarizes the general stability of ergot alkaloids under different conditions. This data is based on studies of related ergot alkaloids and should be considered as a guideline for this compound. Specific stability testing for this compound is recommended for quantitative applications.

Condition Parameter Observation for Ergot Alkaloids Recommendation for this compound
Temperature Storage at 4°C vs. -20°CSignificant epimerization and degradation observed at 4°C over 14 days.[10]Store extracts at -20°C or lower for long-term stability.
Extraction TemperatureTemperatures above 60°C can lead to thermal degradation of some alkaloids.[4]Maintain extraction temperatures below 60°C.
pH Alkaline conditionsCan promote epimerization of the C-8 position.[7]Maintain a neutral or slightly acidic pH during extraction and storage.
Acidic conditionsCan also lead to degradation.Avoid strongly acidic conditions.
Light UV and visible lightCan cause degradation of indole compounds.[3][6]Protect all solutions and extracts from light.
Solvent Acetonitrile/Ammonium Carbonate Buffer vs. othersHigher recoveries observed for some ergot alkaloids.[11]Consider using a buffered acetonitrile solution for extraction.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture

This protocol provides a general method for the extraction of this compound from a fungal culture broth. Optimization may be required depending on the specific fungal strain and culture conditions.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction of Broth:

    • Adjust the pH of the culture filtrate to approximately 7.0.

    • Extract the filtrate three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

    • Combine the organic extracts.

  • Extraction of Mycelium:

    • Homogenize the mycelium in a mixture of organic solvent and a weak base (e.g., chloroform/methanol/ammonium hydroxide).

    • Filter the mixture and collect the solvent extract.

    • Repeat the extraction of the mycelium twice more.

    • Combine all mycelial extracts.

  • Concentration:

    • Combine the broth and mycelial extracts.

    • Evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of:

    • A: Ammonium carbonate buffer (e.g., 10 mM, pH 7.5)

    • B: Acetonitrile

  • Gradient Program:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time to elute compounds with increasing hydrophobicity. A typical gradient might be from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 223 nm and 282 nm for indole alkaloids) or fluorescence detection for higher sensitivity. Mass spectrometric detection (LC-MS) is recommended for the identification of unknown degradation products.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Processing cluster_3 Analysis & Purification FungalCulture Fungal Culture Filtration Filtration FungalCulture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth MyceliumExtraction Mycelium Extraction (e.g., Chloroform/Methanol) Mycelium->MyceliumExtraction BrothExtraction Broth Extraction (e.g., Ethyl Acetate) Broth->BrothExtraction CombineExtracts Combine Extracts MyceliumExtraction->CombineExtracts BrothExtraction->CombineExtracts Concentration Concentration (<40°C, Reduced Pressure) CombineExtracts->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Analysis HPLC / UPLC-MS Analysis CrudeExtract->Analysis Purification Purification (SPE / Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: this compound Extraction and Analysis Workflow.

Troubleshooting_Logic Start Extraction Issue (e.g., Low Yield, Impurities) CheckPurity Analyze Extract by Stability-Indicating Method Start->CheckPurity DegradationSuspected Degradation Suspected? CheckPurity->DegradationSuspected OptimizeConditions Optimize Extraction Conditions: - Lower Temperature - Protect from Light - Adjust pH DegradationSuspected->OptimizeConditions Yes ContaminationSuspected Contamination Suspected? DegradationSuspected->ContaminationSuspected No ReviewProtocol Review Extraction Protocol: - Solvent Choice - Extraction Time OptimizeConditions->ReviewProtocol ReExtract Re-extract Sample with Optimized Protocol ReviewProtocol->ReExtract CheckReagents Check Purity of Solvents and Reagents ContaminationSuspected->CheckReagents Yes End Issue Resolved ContaminationSuspected->End No CleanGlassware Ensure Cleanliness of Glassware and Equipment CheckReagents->CleanGlassware CleanGlassware->ReExtract ReExtract->End

References

Strategies to increase the efficiency of the FgaOx3 enzyme in Festuclavine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FgaOx3 Enzyme Efficiency in Festuclavine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the efficiency of the FgaOx3 enzyme in the biosynthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of FgaOx3 in the synthesis of this compound?

A1: FgaOx3 is an Old Yellow Enzyme that, in conjunction with the this compound synthase FgaFS, catalyzes the conversion of chanoclavine-I aldehyde into this compound.[1][2] FgaOx3 acts on chanoclavine-I aldehyde first, and its product is then utilized by FgaFS to form the final this compound product.[1][2] Disruption of the fgaOx3 gene in Aspergillus fumigatus results in the accumulation of upstream intermediates, confirming its essential role in the pathway.[3]

Q2: Is FgaOx3 the only enzyme required to produce this compound from chanoclavine-I aldehyde?

A2: No. This compound synthesis requires the sequential or simultaneous action of two enzymes: FgaOx3 and FgaFS (this compound synthase).[1][2] Experiments have shown that this compound is only formed when both enzymes are present.[1][2]

Q3: What happens if FgaFS is absent or inactive in the reaction mixture?

A3: In the absence of FgaFS, FgaOx3 will still process chanoclavine-I aldehyde, but it will lead to the formation of two shunt products.[1][2] These shunt products are not substrates for FgaFS, meaning they represent a dead-end pathway and will not be converted to this compound.[1][2]

Q4: What are the known cofactors for the FgaOx3/FgaFS reaction?

A4: The reaction system for converting chanoclavine-I to this compound has been shown to utilize NAD+, FMN, and NADH.[1] Ensuring the presence and optimal concentration of these cofactors is critical for enzyme activity.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro this compound synthesis experiments.

Problem 1: Low or no this compound detected in the final reaction product.

This is a common issue that can stem from multiple points in the experimental workflow. The following logical diagram outlines a systematic approach to troubleshooting.

G Troubleshooting Workflow for Low this compound Yield start Low / No this compound Detected check_enzymes 1. Verify Enzyme Activity start->check_enzymes check_conditions 2. Verify Reaction Conditions start->check_conditions check_reagents 3. Verify Substrate & Reagents start->check_reagents check_analysis 4. Check Analytical Method start->check_analysis check_fgaox3 Is FgaOx3 Active? check_enzymes->check_fgaox3 Start Here check_fgafs Is FgaFS Active and Present? check_ratio Optimize FgaOx3:FgaFS Ratio check_fgafs->check_ratio If Yes check_fgaox3->check_fgafs If Yes solution Problem Resolved: This compound Detected check_ratio->solution If Optimized check_ph_temp pH and Temperature Optimal? check_conditions->check_ph_temp check_cofactors Cofactors (NAD+, FMN, NADH) Present and at Correct Concentration? check_ph_temp->check_cofactors If Yes check_incubation Incubation Time Sufficient? check_cofactors->check_incubation If Yes check_incubation->solution If Optimized check_substrate Chanoclavine-I Aldehyde Quality/Purity OK? check_reagents->check_substrate check_buffer Buffer Components Non-Inhibitory? check_substrate->check_buffer If Yes check_buffer->solution If Verified check_hplc HPLC Calibration and Detection Wavelength Correct? check_analysis->check_hplc check_hplc->solution If Verified

Caption: Troubleshooting workflow for low this compound yield.

Problem 2: Significant accumulation of shunt products is observed via HPLC analysis.

  • Cause: This strongly indicates that FgaOx3 is active, but FgaFS is either absent, inactive, or cannot process the intermediate produced by FgaOx3 at a sufficient rate.[1][2]

  • Solution:

    • Confirm FgaFS Presence: Verify that FgaFS was added to the reaction mixture. Use SDS-PAGE to confirm the presence of the purified FgaFS protein.

    • Test FgaFS Activity: If possible, run an independent assay to confirm the activity of your FgaFS enzyme stock.

    • Optimize Enzyme Ratio: The relative concentration of FgaOx3 and FgaFS can be critical. Try varying the molar ratio of the two enzymes to find an optimum where the intermediate is efficiently converted to this compound.

    • Reaction Order: The reaction can be run simultaneously or as a tandem reaction with FgaOx3 added first, followed by FgaFS.[1][2] If simultaneous incubation is failing, try a sequential approach.

Strategies to Increase FgaOx3 Efficiency

Increasing the final yield of this compound involves optimizing the entire two-enzyme system.

Optimization of Reaction Conditions

Systematically optimizing reaction parameters is a primary strategy. A Design of Experiments (DoE) approach can efficiently identify optimal conditions.[4]

Table 1: Reported and Suggested Parameters for Reaction Optimization

ParameterReported Value[1]Suggested Range for OptimizationRationale
Temperature 30°C25°C - 40°CMost enzymes have an optimal temperature. Test in increments to find the peak activity without causing denaturation.
pH Not specified6.0 - 8.5pH affects the ionization state of amino acid residues in the active site and can dramatically impact enzyme activity.
Substrate Conc. 1 mM Chanoclavine-I0.1 mM - 5 mMVarying substrate concentration helps in understanding the enzyme's kinetic parameters (Km, Vmax) and ensuring the reaction is not substrate-limited.[5][6]
FgaOx3 Conc. 5 mg (in mixture)1 mg - 10 mgEnzyme concentration should be sufficient to produce a measurable amount of product in a reasonable timeframe.
FgaFS Conc. 5 mg (in mixture)1 mg - 10 mgThe concentration of the second enzyme must be sufficient to handle the flux from the first reaction.
Cofactor Conc. 5 mM (NAD+/FMN/NADH)0.5 mM - 10 mMCofactors are essential for catalysis. Their concentration can be rate-limiting.
Incubation Time 16 hours4 - 24 hoursMonitor product formation over time to determine the point of reaction completion or enzyme inactivation.
Protein Engineering

For long-term improvements in catalytic efficiency, protein engineering of FgaOx3 offers a powerful approach.[7][8][9]

  • Rational Design: If the 3D structure of FgaOx3 is known or can be reliably modeled, mutations can be introduced in the active site to potentially improve substrate binding or turnover rate.

  • Directed Evolution: This involves creating a library of FgaOx3 mutants through random mutagenesis and screening for variants with enhanced activity. This method does not require prior knowledge of the enzyme's structure.

  • Machine Learning-Guided Engineering: Modern approaches use machine learning models to predict the effects of mutations, accelerating the engineering process by reducing the number of variants that need to be tested experimentally.[10]

Experimental Protocols & Biosynthesis Pathway

This compound Biosynthesis Pathway

The conversion of chanoclavine-I aldehyde is a critical branch point in the ergot alkaloid pathway, leading to this compound.

G cluster_main Main this compound Pathway cluster_shunt Shunt Pathway (No FgaFS) sub Chanoclavine-I Aldehyde intermediate [Unstable Intermediate] sub->intermediate FgaOx3 (+ NAD+, FMN, NADH) shunt1 Shunt Product 1 sub->shunt1 FgaOx3 only shunt2 Shunt Product 2 sub->shunt2 FgaOx3 only fest This compound intermediate->fest FgaFS

Caption: Biosynthesis of this compound from chanoclavine-I aldehyde.

Protocol: In Vitro this compound Synthesis Assay

This protocol is adapted from the methodology described by Wallwey et al. (2010).[1][2]

1. Enzyme Expression and Purification:

  • Clone the coding regions of fgaOx3 and fgaFS from A. fumigatus cDNA into an expression vector (e.g., pQE70) with a His6-tag.
  • Overexpress the proteins in E. coli.
  • Purify the soluble His6-tagged proteins using affinity chromatography (e.g., Ni-NTA column).
  • Verify purity and protein concentration using SDS-PAGE and a standard protein assay (e.g., Bradford).

2. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure all components are at room temperature before mixing.[11][12]
  • In a microcentrifuge tube, assemble the reaction mixture. Refer to Table 1 for starting concentrations. A typical 200 µL reaction might contain:
  • Chanoclavine-I aldehyde: 1 mM
  • NAD+/FMN/NADH: 5 mM
  • Purified FgaOx3: ~50 µg
  • Purified FgaFS: ~50 µg
  • Reaction Buffer: to final volume
  • Always include a negative control reaction that contains all components except the enzymes.

3. Incubation:

  • Incubate the reaction mixture at the desired temperature (e.g., 30°C) for a set period (e.g., 16 hours).[1] Gentle agitation may be beneficial.

4. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate (B1210297) or by protein denaturation (e.g., adding methanol (B129727) or heating).
  • Vortex thoroughly and centrifuge to separate the phases.
  • Carefully collect the organic phase containing the products.
  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

5. Product Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the sample using High-Performance Liquid Chromatography (HPLC).
  • Compare the retention time of the product peak with an authentic this compound standard to confirm its identity.
  • Quantify the product by integrating the peak area and comparing it to a standard curve.

Experimental Workflow Diagram

G Overall Experimental Workflow cluster_prep A. Preparation cluster_rxn B. Enzymatic Reaction cluster_analysis C. Analysis n1 Clone fgaOx3 & fgaFS into Expression Vector n2 Overexpress Proteins in E. coli n1->n2 n3 Purify His-tagged Enzymes (Affinity Chromatography) n2->n3 n4 Verify Purity & Concentration (SDS-PAGE, Bradford) n3->n4 n5 Assemble Reaction Mixture: Substrate, Cofactors, Enzymes, Buffer n4->n5 n6 Incubate at Controlled Temperature & Time n5->n6 n7 Quench Reaction & Extract Products n6->n7 n8 Analyze by HPLC n7->n8 n9 Identify & Quantify this compound n8->n9

Caption: Standard workflow from gene cloning to product analysis.

References

Validation & Comparative

A Comparative Analysis of Festuclavine and Agroclavine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the bioactivities of two key clavine ergot alkaloids: festuclavine and agroclavine (B1664434). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key biological pathways and experimental workflows.

Introduction

This compound and agroclavine are tetracyclic ergot alkaloids that serve as important precursors in the biosynthesis of more complex ergot alkaloids. Their core structural difference lies in the saturation of the D-ring; agroclavine possesses an 8,9-double bond that is absent in this compound. This subtle structural variation can lead to significant differences in their biological activities. This guide aims to provide a comparative overview of their known bioactivities to aid in further research and drug development.

Data Presentation

Antimicrobial Activity

Both this compound and agroclavine have been investigated for their antimicrobial properties. While comprehensive comparative data is limited, a study on various clavine derivatives provides insights into their potential antimicrobial spectrum. All tested ergolines, including derivatives of this compound and agroclavine, exhibited antibacterial properties against one to four human pathogenic bacteria.[1]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
1-Methyl-agroclavineProteus vulgaris200[1]
6-Allyl-6-northis compoundStaphylococcus aureus30[1]
1-Propyl-6-northis compoundEscherichia coli60[1]
6-Cyano-6-northis compoundPseudomonas aeruginosa250[1]
1-Propyl-6-northis compoundCandida albicans250[1]
6-Cyano-6-northis compoundCandida albicans250[1]

Note: The table presents data on derivatives of agroclavine and this compound, as direct comparative MIC values for the parent compounds were not available in the reviewed literature.

Receptor Binding Affinity and Functional Activity

Ergot alkaloids are well-known for their interactions with various neurotransmitter receptors, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors.[2]

Agroclavine: This alkaloid has been identified as a dopamine D1 receptor and α-adrenoceptor agonist.[3] It is known to interact with 5-HT1 and 5-HT2 serotonin receptors, as well as D1 and D2 dopamine receptors, and alpha-adrenergic receptors.[2] In vivo studies in rats have shown that agroclavine can enhance the activity of natural killer (NK) cells under normal conditions.[3]

This compound: Specific quantitative data on the receptor binding affinities (Ki values) and functional activities (EC50/IC50 values) of this compound at major neurotransmitter receptors are not extensively available in the public domain. It is primarily recognized as a crucial intermediate in the biosynthesis of other bioactive ergot alkaloids, such as the fumigaclavines.[4]

CompoundReceptor TargetBioactivityQuantitative Data
Agroclavine Dopamine D1 ReceptorAgonist[3]Ki / EC50 not specified in reviewed literature
α-AdrenoceptorsAgonist[3]Ki / EC50 not specified in reviewed literature
This compound VariousNot extensively characterizedNo specific Ki / EC50 values found in reviewed literature
Cytotoxicity
CompoundCell LineIC50
Agroclavine Not specifiedData not available in reviewed literature
This compound Not specifiedData not available in reviewed literature

Mandatory Visualization

Biosynthetic Pathway of this compound and Agroclavine Tryptophan Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan Tryptophan->Dimethylallyltryptophan DMAPP DMAPP DMAPP->Dimethylallyltryptophan Chanoclavine-I Chanoclavine-I Dimethylallyltryptophan->Chanoclavine-I Multiple steps Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde This compound This compound Chanoclavine-I-aldehyde->this compound EasA (reductase) Agroclavine Agroclavine Chanoclavine-I-aldehyde->Agroclavine EasA (isomerase)

Caption: Biosynthesis of this compound and Agroclavine.

Experimental Workflow for Receptor Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Cell Culture Cell Culture Homogenization Homogenization Cell Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Protein Quantification Protein Quantification Resuspension->Protein Quantification Incubation Incubate membranes with radioligand and test compound Protein Quantification->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Determine Ki value Scintillation Counting->Data Analysis

Caption: Workflow for a Radioligand Receptor Binding Assay.

Dopamine D1 Receptor Signaling Pathway Agroclavine Agroclavine D1 Receptor D1 Receptor Agroclavine->D1 Receptor binds Gs Protein Gs Protein D1 Receptor->Gs Protein activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets

Caption: Simplified Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (this compound and agroclavine) are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Radioligand Receptor Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or agroclavine).

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and agroclavine) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This comparative guide highlights the current understanding of the bioactivities of this compound and agroclavine. While both clavine alkaloids demonstrate antimicrobial potential, agroclavine has been more specifically characterized as an agonist at dopamine and adrenergic receptors. A significant gap in the literature exists regarding the detailed receptor binding profile and cytotoxic effects of this compound. The provided experimental protocols offer a foundation for researchers to conduct direct comparative studies to further elucidate the pharmacological profiles of these two important ergot alkaloids. Such research is crucial for unlocking their full therapeutic potential and understanding their mechanisms of action.

References

Festuclavine as a Biomarker for Ergot Alkaloid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergot alkaloids are a complex class of mycotoxins produced by various fungi, notably species of Claviceps and Aspergillus. Their presence in agricultural commodities poses a significant risk to human and animal health, while their diverse pharmacological activities have led to the development of numerous pharmaceuticals. Accurate monitoring of ergot alkaloid production is crucial for both food safety and industrial fermentation processes. This guide provides a comprehensive comparison of Festuclavine as a potential biomarker for ergot alkaloid production against other alternatives, supported by experimental data and detailed methodologies.

The Central Role of this compound in Ergot Alkaloid Biosynthesis

This compound is a key intermediate in the biosynthesis of a wide range of ergot alkaloids. It sits (B43327) at a crucial branch point in the metabolic pathway, leading to the formation of diverse downstream products, including the pharmacologically important ergopeptines. The concentration of this compound could, in theory, reflect the overall metabolic flux towards the production of these end-product alkaloids, making it a candidate for a process biomarker.

The following diagram illustrates the position of this compound within the ergot alkaloid biosynthetic pathway.

Ergot_Alkaloid_Pathway cluster_early Early Pathway cluster_late Late Pathway Branches Tryptophan L-Tryptophan DMAT Dimethylallyl- tryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I Chanoclavine_I_Aldehyde Chanoclavine-I Aldehyde Chanoclavine_I->Chanoclavine_I_Aldehyde This compound This compound Chanoclavine_I_Aldehyde->this compound EasA (reductase) Agroclavine Agroclavine Chanoclavine_I_Aldehyde->Agroclavine EasA (isomerase) Fumigaclavines Fumigaclavines This compound->Fumigaclavines Dihydroergot_Alkaloids Dihydroergot Alkaloids This compound->Dihydroergot_Alkaloids Lysergic_Acid Lysergic Acid Agroclavine->Lysergic_Acid Ergopeptines Ergopeptines (e.g., Ergotamine) Lysergic_Acid->Ergopeptines

Ergot Alkaloid Biosynthetic Pathway

Comparison of Potential Biomarkers for Ergot Alkaloid Production

The ideal biomarker for ergot alkaloid production should be easily and reliably quantifiable, and its concentration should strongly correlate with the total yield of the target ergot alkaloids. Besides this compound, other intermediates in the pathway and even the producing fungus itself can be considered as potential biomarkers.

Biomarker CandidatePrincipleAdvantagesDisadvantages
This compound A key metabolic intermediate at a pathway branch point.- Central position in the pathway may reflect total flux. - Chemically stable and amenable to LC-MS/MS analysis.- May not correlate with the production of all downstream alkaloids equally. - Its concentration can be transient and may not represent the final product accumulation. - Limited commercially available analytical standards.
Chanoclavine-I Aldehyde The common precursor to both the this compound and Agroclavine branches.- Represents the total flux into the later stages of the pathway. - An earlier indicator of pathway activation.- Potentially less stable than this compound. - Its concentration may not predict the distribution between the two major branches.
Agroclavine The key intermediate leading to the production of lysergic acid and ergopeptines.- More directly upstream of the toxicologically significant ergopeptines. - A good indicator for the production of lysergic acid-derived alkaloids.- Does not account for the production of fumigaclavines or dihydroergot alkaloids derived from this compound.
Fungal DNA/RNA Detection of the genetic material of the ergot alkaloid-producing fungus.- Highly sensitive and specific for the presence of the producing organism. - Can provide early detection before significant alkaloid accumulation.- Does not provide information on the actual level of alkaloid production, as gene presence does not always correlate with expression and metabolite synthesis.
Total Regulated Ergot Alkaloids Direct measurement of the final toxicologically relevant ergot alkaloids (e.g., ergotamine, ergocristine).- Provides the most accurate assessment of toxicity and product yield. - The current gold standard for regulatory purposes.- More complex and time-consuming analysis of multiple compounds. - Does not provide early insights into the production process for optimization.

Experimental Protocols

Representative Protocol for Ergot Alkaloid Analysis by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of ergot alkaloids, including this compound, from fungal cultures or contaminated grain.

1. Sample Preparation (QuEChERS-based)

  • Homogenization: Mill 5 g of the sample to a fine powder.

  • Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water/formic acid, 79:20:1, v/v/v) to the homogenized sample in a 50 mL polypropylene (B1209903) tube.

  • Salting-out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.

  • Final Preparation: Vortex and centrifuge. The supernatant is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Representative MRM Transitions Specific precursor and product ions for each analyte need to be optimized. For this compound (C16H20N2), the protonated molecule [M+H]⁺ would be the precursor ion.

Validation of a Biomarker: A Proposed Workflow

The validation of this compound or any other intermediate as a reliable biomarker requires a systematic experimental approach to establish a quantitative correlation with the final ergot alkaloid products.

Biomarker_Validation_Workflow cluster_setup Experimental Setup Strain_Selection Select diverse ergot alkaloid-producing fungal strains Fermentation Perform fermentation experiments Strain_Selection->Fermentation Culture_Conditions Define varied culture conditions (media, temperature, time) Culture_Conditions->Fermentation Sampling Collect samples at multiple time points Fermentation->Sampling Analysis LC-MS/MS quantification of: - Biomarker (e.g., this compound) - Final Ergot Alkaloids Sampling->Analysis Data_Analysis Statistical Correlation Analysis (e.g., Pearson correlation, regression) Analysis->Data_Analysis Validation Assess predictive power of the biomarker Data_Analysis->Validation Conclusion Determine suitability of this compound as a predictive biomarker Validation->Conclusion

Workflow for Biomarker Validation

Conclusion

This compound holds theoretical promise as a biomarker for ergot alkaloid production due to its central position in the biosynthetic pathway. Its chemical stability and amenability to modern analytical techniques like LC-MS/MS further support its candidacy. However, there is a notable lack of published experimental data that robustly validates a quantitative correlation between this compound levels and the final accumulation of toxicologically significant ergot alkaloids across different fungal species and production conditions.

While the direct measurement of the final ergot alkaloid profile remains the definitive method for assessing toxicity and product yield, the use of an early pathway intermediate like this compound could offer a more rapid and cost-effective approach for process monitoring and optimization in industrial settings. Future research should focus on conducting systematic validation studies, as outlined in the proposed workflow, to ascertain the predictive power of this compound and other pathway intermediates as reliable biomarkers for ergot alkaloid production.

A Comparative Pharmacological Study: Festuclavine and Ergotamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of two ergot alkaloids: festuclavine and ergotamine. While ergotamine is a well-characterized compound with a long history of clinical use, particularly for migraines, this compound is primarily known as a biosynthetic precursor to other ergot alkaloids. This document summarizes the available experimental data for ergotamine and provides a qualitative assessment of the potential pharmacological profile of this compound based on the characteristics of the broader class of clavine alkaloids.

Executive Summary

Quantitative Pharmacological Data: Ergotamine

The following tables summarize the receptor binding affinities (Ki) and functional activities (EC50/IC50) of ergotamine at various neurotransmitter receptors. This data highlights its broad spectrum of activity.

Table 1: Receptor Binding Affinity (Ki) of Ergotamine

Receptor FamilyReceptor SubtypeKi (nM)Notes
Serotonin (B10506) 5-HT1APotent Agonist[3]Acts as a partial agonist and antagonist.[4]
5-HT1BHigh Potency[1]A primary target for migraine therapy.[1]
5-HT1DHigh Potency[1]A primary target for migraine therapy.[1]
5-HT2APartial Agonist[5]Interacts with all subtypes of 5-HT1 and 5-HT2 receptors.[4]
5-HT2B--
5-HT2C-Interacts with all subtypes of 5-HT1 and 5-HT2 receptors.[4]
Dopamine (B1211576) D2-Interacts with dopamine receptors.
Adrenergic α1-Acts as a partial agonist and antagonist.[4]
α2-Acts as a partial agonist and antagonist.[4]

Note: Specific Ki values for all receptor subtypes are not consistently reported across the literature. The table reflects the qualitative descriptions of potency where exact numerical values are unavailable.

Table 2: Functional Activity (EC50/IC50) of Ergotamine

Receptor FamilyReceptor SubtypeActivityEC50/IC50 (nM)Notes
Serotonin 5-HT1B/1DAgonist-Induces vasoconstriction.[1]
5-HT2APartial Agonist-Contracts isolated rat aorta with an intrinsic activity of 50% of that of 5-HT.[5]
Pharmacological Profile of this compound: A Qualitative Assessment

Direct experimental data detailing the receptor binding affinities and functional potencies of this compound are scarce in publicly available scientific literature. This compound is a tetracyclic ergot alkaloid of the clavine class.[6] Structurally, clavine alkaloids are characterized by the absence of the large peptide side chain present in ergotamine. Some evidence suggests that clavine alkaloids lacking a carboxyl group may exhibit increased selectivity for serotonin receptors.[2] Based on the general pharmacology of related clavine alkaloids, it can be hypothesized that this compound may interact with serotonin, dopamine, and adrenergic receptors, though likely with a different affinity and selectivity profile compared to ergotamine. To ascertain its specific pharmacological properties, detailed in vitro studies employing the experimental protocols outlined below are necessary.

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the pharmacological profiles of compounds like this compound and ergotamine.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of the test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, α1, α2).

  • Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • Test compound (this compound or Ergotamine) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase.

Objective: To measure the effect of the test compound on the intracellular concentration of cyclic AMP (cAMP).

Materials:

  • Cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound (this compound or Ergotamine) at various concentrations.

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • A known agonist for the receptor of interest (for antagonist assays).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Plate the cells in 96- or 384-well plates and grow to the desired confluency.

  • Compound Treatment:

    • For Gs-coupled receptors (stimulate cAMP production): Add varying concentrations of the test compound to the cells.

    • For Gi-coupled receptors (inhibit cAMP production): Pre-treat the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of forskolin.

    • For antagonist activity: Pre-treat the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of a known agonist.

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

  • Generate concentration-response curves by plotting the cAMP levels against the log concentration of the test compound.

  • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

  • For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways for the receptors targeted by ergot alkaloids and a general workflow for their pharmacological comparison.

G Serotonin Receptor Signaling Pathways cluster_5HT1 5-HT1 Receptors (Gi/o-coupled) cluster_5HT2 5-HT2 Receptors (Gq-coupled) 5HT1_Agonist 5-HT1 Agonist (e.g., Ergotamine) 5HT1_Receptor 5-HT1 Receptor 5HT1_Agonist->5HT1_Receptor Gi_o Gi/o Protein 5HT1_Receptor->Gi_o AC_Inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PKA_Inhibition PKA (Inhibition) cAMP_Decrease->PKA_Inhibition Cellular_Response_1 Cellular Response (e.g., Neuronal Inhibition) PKA_Inhibition->Cellular_Response_1 5HT2_Agonist 5-HT2 Agonist (e.g., Ergotamine) 5HT2_Receptor 5-HT2 Receptor 5HT2_Agonist->5HT2_Receptor Gq Gq Protein 5HT2_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Increase ↑ Intracellular Ca2+ IP3->Ca_Increase PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response_2 Cellular Response (e.g., Smooth Muscle Contraction) Ca_Increase->Cellular_Response_2 PKC_Activation->Cellular_Response_2

Caption: Simplified signaling pathways for G-protein coupled serotonin receptors.

G Dopamine and Adrenergic Receptor Signaling Pathways cluster_D1_Beta D1-like & β-Adrenergic Receptors (Gs-coupled) cluster_D2_Alpha2 D2-like & α2-Adrenergic Receptors (Gi/o-coupled) cluster_Alpha1 α1-Adrenergic Receptors (Gq-coupled) D1_Beta_Agonist D1/β Agonist D1_Beta_Receptor D1/β Receptor D1_Beta_Agonist->D1_Beta_Receptor Gs Gs Protein D1_Beta_Receptor->Gs AC_Activation Adenylyl Cyclase (Activation) Gs->AC_Activation cAMP_Increase ↑ cAMP AC_Activation->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Cellular_Response_1 Cellular Response PKA_Activation->Cellular_Response_1 D2_Alpha2_Agonist D2/α2 Agonist (e.g., Ergotamine) D2_Alpha2_Receptor D2/α2 Receptor D2_Alpha2_Agonist->D2_Alpha2_Receptor Gi_o Gi/o Protein D2_Alpha2_Receptor->Gi_o AC_Inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PKA_Inhibition PKA (Inhibition) cAMP_Decrease->PKA_Inhibition Cellular_Response_2 Cellular Response PKA_Inhibition->Cellular_Response_2 Alpha1_Agonist α1 Agonist (e.g., Ergotamine) Alpha1_Receptor α1 Receptor Alpha1_Agonist->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_3 Cellular Response Ca_PKC->Cellular_Response_3

Caption: Overview of dopamine and adrenergic receptor signaling pathways.

G Experimental Workflow for Pharmacological Comparison Start Start: Compound Selection (this compound vs. Ergotamine) Receptor_Selection Receptor Target Selection (Serotonin, Dopamine, Adrenergic) Start->Receptor_Selection Binding_Assay Radioligand Binding Assay Receptor_Selection->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) Receptor_Selection->Functional_Assay Ki_Determination Determine Binding Affinity (Ki) Binding_Assay->Ki_Determination EC50_IC50_Determination Determine Potency & Efficacy (EC50, IC50, Emax) Functional_Assay->EC50_IC50_Determination Data_Analysis Comparative Data Analysis Ki_Determination->Data_Analysis EC50_IC50_Determination->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

Caption: General workflow for comparative pharmacological profiling.

References

A Comparative Guide to the Cross-Reactivity of Anti-Ergotamine Antibodies with Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ergotamine and festuclavine, with a focus on the potential cross-reactivity of anti-ergotamine antibodies with this compound. Due to the absence of direct quantitative experimental data in publicly available literature, this comparison is based on structural analysis and a proposed experimental protocol to determine the degree of cross-reactivity.

Introduction

Ergotamine is a well-known ergot alkaloid with significant vasoconstrictive properties, widely used in the treatment of migraine headaches.[1] this compound, another member of the clavine class of ergot alkaloids, shares the core ergoline (B1233604) ring structure but lacks the complex peptide moiety of ergotamine.[2] Antibody-based assays, such as ELISA, are frequently employed for the detection and quantification of ergot alkaloids.[3] However, the structural similarity among these compounds can lead to antibody cross-reactivity, where an antibody raised against one alkaloid may also bind to others.[3] This guide explores the potential for such cross-reactivity between anti-ergotamine antibodies and this compound.

Structural Comparison

The potential for cross-reactivity between an antibody and a non-target antigen is largely dependent on the structural similarity of the molecules.[3] While both ergotamine and this compound are derived from the tetracyclic ergoline ring system, they possess distinct structural features that will influence their interaction with anti-ergotamine antibodies.

FeatureErgotamineThis compound
Core Structure ErgolineErgoline
Class Ergopeptine AlkaloidClavine Alkaloid
Side Chain at C-8 Complex tripeptide moietyMethyl group
Double bond at C-9 to C-10 YesNo (saturated)
Molecular Formula C33H35N5O5C16H20N2
Molar Mass 581.7 g/mol 240.3 g/mol

Ergotamine possesses a large and complex tripeptide side chain attached at the C-8 position of the ergoline ring. This complex moiety is a significant antigenic determinant, and antibodies raised against ergotamine are likely to have binding sites that recognize epitopes within this structure.

This compound , in contrast, is a much simpler clavine alkaloid. It has a methyl group at the C-8 position and a saturated bond between C-9 and C-10. The absence of the bulky peptide chain is the most significant structural difference compared to ergotamine.

The primary epitope for an anti-ergotamine antibody is likely to be the peptide portion of the molecule. Given the absence of this significant structural feature in this compound, the cross-reactivity of a highly specific anti-ergotamine antibody with this compound is expected to be low. However, if the antibody recognizes a common epitope on the shared ergoline ring structure, a degree of cross-reactivity may be observed.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To quantitatively assess the cross-reactivity of anti-ergotamine antibodies with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method.[3] This technique measures the ability of this compound (the competitor) to inhibit the binding of anti-ergotamine antibodies to ergotamine coated on a microplate.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • Anti-ergotamine antibody

  • Ergotamine-peroxidase (HRP) conjugate (or a suitable secondary antibody-HRP conjugate)

  • Ergotamine standard

  • This compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Experimental Workflow:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with Ergotamine B Block unbound sites A->B Wash C Add Anti-Ergotamine Ab + Ergotamine Std or this compound B->C Wash D Add Enzyme-conjugated Secondary Ab C->D Wash E Add Substrate D->E Wash F Measure Absorbance E->F Stop Reaction Cross_Reactivity_Logic cluster_components Assay Components cluster_outcome Outcome Ergotamine Ergotamine Assay Competitive ELISA Ergotamine->Assay This compound This compound This compound->Assay Antibody Anti-Ergotamine Antibody Antibody->Assay Result Cross-Reactivity (%) Assay->Result

References

A Comparative Analysis of the Neurotropic Potential of Festuclavine and Lysergic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotropic effects of two ergot alkaloids: Festuclavine and Lysergic Acid. While both compounds share a common structural backbone, their neurotropic activities and the extent of their scientific investigation differ significantly. This document synthesizes available experimental data, outlines key signaling pathways, and provides detailed experimental protocols to support further research in neuropharmacology and drug development.

Introduction

This compound is a tetracyclic ergot alkaloid that serves as a crucial intermediate in the biosynthesis of other ergot alkaloids, such as the fumigaclavines and dihydrolysergic acid derivatives. Its own neurotropic properties, however, are not extensively documented in publicly available research.

Lysergic acid, and more prominently its diethylamide derivative (LSD), has been the subject of considerable research for its potent psychoactive effects. Recent studies have refocused on its potential therapeutic applications, particularly its ability to promote neural plasticity, which has significant implications for treating neuropsychiatric disorders. This guide will primarily focus on the neurotropic effects of LSD as a proxy for the potential actions of lysergic acid, given the extensive data available for the former.

Receptor Binding Affinity

The interaction of a compound with specific neural receptors is the first step in initiating a cellular response. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Data Summary: Receptor Binding Affinities (Ki in nM)
Receptor SubtypeThis compound (Predicted pKi)Lysergic Acid Diethylamide (LSD) (Experimental Ki)
Serotonin (B10506) Receptors
5-HT1A>7.01.1[1]
5-HT1B>7.0-
5-HT1D>8.0-
5-HT2A-2.9[1]
5-HT2B-4.9[1]
5-HT2C-23[1]
5-HT6>7.02.3[1]
5-HT7>7.0-
Dopamine (B1211576) Receptors
D2>7.0-

Neurotropic Effects: A Comparative Overview

Neurite Outgrowth

Neurite outgrowth, the process of neurons extending their axons and dendrites, is a fundamental aspect of neural development and repair.

  • Lysergic Acid (as LSD): Multiple studies have demonstrated that LSD promotes neuritogenesis. It has been shown to increase the complexity of dendritic branching and stimulate the growth of dendritic spines in both human brain organoids and primary rat cortical neurons. This effect suggests that lysergic acid derivatives could play a role in repairing neural circuits.

  • This compound: There is currently a lack of published experimental data on the effects of this compound on neurite outgrowth.

Neurogenesis

Neurogenesis, the formation of new neurons, is crucial for learning, memory, and mood regulation.

  • Lysergic Acid (as LSD): The effect of LSD on adult neurogenesis is not yet clear, with some studies reporting no significant impact or even a decrease in hippocampal neurogenesis. However, other research suggests a potential role for LSD in modulating neurogenesis through the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.

  • This compound: No direct experimental evidence on the effects of this compound on neurogenesis has been found in the reviewed literature.

Signaling Pathways

The binding of this compound and lysergic acid derivatives to their respective receptors initiates a cascade of intracellular signaling events.

Lysergic Acid (as LSD) Signaling

LSD's effects are primarily mediated through the serotonin 5-HT2A receptor, leading to the activation of several downstream pathways that are implicated in its neuroplastic effects.

LSD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LSD LSD Receptor 5-HT2A Receptor LSD->Receptor binds Gq Gq protein Receptor->Gq activates BetaArrestin β-Arrestin Receptor->BetaArrestin recruits TrkB TrkB Receptor Receptor->TrkB transactivates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG MAPK MAPK/ERK Pathway BetaArrestin->MAPK mTOR mTOR Pathway TrkB->mTOR Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC GeneExpression Gene Expression (Plasticity-related genes) Ca_PKC->GeneExpression MAPK->GeneExpression mTOR->GeneExpression

Caption: Signaling pathways activated by LSD binding to the 5-HT2A receptor.

This compound Signaling

Due to the limited data on this compound's specific receptor interactions and downstream effects, a detailed signaling pathway cannot be constructed at this time. Based on its predicted affinity for various serotonin and dopamine receptors, it is plausible that it could modulate G-protein coupled receptor (GPCR) signaling, potentially affecting cAMP levels or phosphoinositide hydrolysis, but this remains to be experimentally verified.

Experimental Protocols

For researchers interested in further investigating the neurotropic effects of these and other compounds, the following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for Serotonin Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (this compound or lysergic acid).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM spiperone).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Plate Plate cell membranes, radioligand, and test compound Start->Plate Incubate Incubate to reach equilibrium Plate->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Analyze data: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the growth of neurites from cultured neurons.

Materials:

  • Primary neurons (e.g., rat cortical neurons) or a neuronal cell line (e.g., PC12, SH-SY5Y).

  • Cell culture medium and supplements.

  • Test compound.

  • Poly-D-lysine or other coating substrate for culture plates.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Coat culture plates with an appropriate substrate to promote neuronal attachment.

  • Seed the neurons at a low density to allow for clear visualization of individual neurites.

  • Allow the cells to attach for several hours or overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., BDNF).

  • Incubate for a period sufficient to allow for neurite growth (e.g., 24-72 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Use automated image analysis software to quantify neurite length, number of branches, and other morphological parameters.

cAMP Accumulation Assay

This assay measures the effect of a compound on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in GPCR signaling.

Materials:

  • Cells expressing the GPCR of interest.

  • Test compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell lysis buffer.

Procedure:

  • Seed the cells in a microplate and allow them to grow to the desired confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • For Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.

  • Add the test compound at various concentrations.

  • Incubate for a short period (e.g., 15-30 minutes) to allow for changes in cAMP levels.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The available evidence strongly suggests that lysergic acid, particularly in the form of LSD, possesses significant neurotropic properties, promoting neurite outgrowth and modulating signaling pathways associated with neural plasticity. In contrast, this compound remains a largely uncharacterized compound in the context of neurotropic activity. While its predicted affinity for key neurotransmitter receptors suggests potential neuromodulatory effects, experimental validation is critically needed. The detailed protocols provided in this guide offer a framework for future studies aimed at elucidating the neurotropic potential of this compound and other novel ergot alkaloids. Such research could pave the way for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

Validating Analytical Methods for Festuclavine in Animal Feed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Festuclavine, a clavine ergot alkaloid produced by various fungi of the Claviceps genus, poses a significant threat to animal health through contaminated feed. Accurate and reliable quantification of this mycotoxin is crucial for ensuring feed safety and preventing toxicosis in livestock. This guide provides a comparative overview of two prominent analytical methods for the determination of this compound in animal feed: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present detailed experimental protocols, a summary of validation parameters, and visual workflows to aid researchers in selecting and implementing the most suitable method for their needs.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used technique for the quantification of ergot alkaloids.[1][2][3][4] It offers a balance of sensitivity and cost-effectiveness. The method relies on the native fluorescence of this compound for detection.

Experimental Protocol: HPLC-FLD

1. Sample Preparation (QuEChERS-based Extraction)

A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is frequently employed for extraction.[5]

  • Homogenization: Grind a representative sample of animal feed to a fine powder.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile (upper) layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The filtrate is now ready for HPLC-FLD analysis.

2. HPLC-FLD Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient elution is typically used with a mixture of ammonium (B1175870) carbonate solution and acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 330 nm.[5]

    • Emission Wavelength: 420 nm.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of mycotoxins due to its high selectivity and sensitivity, allowing for both quantification and confirmation.[1][2][6][7]

Experimental Protocol: LC-MS/MS

1. Sample Preparation

The extraction and cleanup steps are similar to those for HPLC-FLD, often employing a QuEChERS-based method or solvent extraction.[7][8]

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent mixture, such as acetonitrile:water:acetic acid (79:20:1, v/v/v).[8]

    • Shake vigorously for 30 minutes.

    • Centrifuge the extract.

  • Cleanup (Immunoaffinity Column or SPE):

    • For enhanced cleanup and to minimize matrix effects, an immunoaffinity column specific for ergot alkaloids or a solid-phase extraction (SPE) cartridge (e.g., C18) can be used.[8][9][10]

    • The supernatant from the extraction is passed through the column, washed, and the analytes are eluted with a suitable solvent (e.g., methanol).

  • Final Preparation:

    • The eluate is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in a suitable solvent (e.g., mobile phase) before injection.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column is commonly used.

    • Mobile Phase: Gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium formate (B1220265) to improve ionization.[11]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for ergot alkaloids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Comparison of Method Validation Parameters

The following table summarizes typical performance characteristics for the two methods based on published data for ergot alkaloids.

Validation ParameterHPLC-FLDLC-MS/MS
Specificity/Selectivity Good, but susceptible to interference from matrix components with similar fluorescence properties.Excellent, due to the high selectivity of MRM transitions.
Linearity (R²) Typically >0.99.[5]Typically >0.99.[12]
Limit of Detection (LOD) 3 - 7 µg/kg.[5]0.5 - 2 µg/kg.[12]
Limit of Quantification (LOQ) 10 - 15 µg/kg.[5]1 - 5 µg/kg.[12]
Accuracy (Recovery) 70 - 110%.[3][4]74 - 106%.[12]
Precision (RSD) < 15% (Repeatability), < 16% (Reproducibility).[5]< 15% (Repeatability), < 17% (Reproducibility).[12]
Robustness Generally good, but sensitive to changes in mobile phase composition and pH.High, less affected by minor variations in chromatographic conditions.

Experimental Workflow Diagrams

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Animal Feed Sample Grinding Grinding & Homogenization Sample->Grinding Extraction QuEChERS Extraction (Acetonitrile/Water) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA/MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC FLD Fluorescence Detection (Ex: 330 nm, Em: 420 nm) HPLC->FLD Data Data Acquisition & Quantification FLD->Data

HPLC-FLD Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Animal Feed Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., ACN/Water/Acid) Grinding->Extraction Cleanup Cleanup (Immunoaffinity or SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC LC Separation (C18 Column) Evaporation->LC MSMS MS/MS Detection (ESI+, MRM) LC->MSMS Data Data Acquisition & Confirmation MSMS->Data

LC-MS/MS Experimental Workflow

Conclusion

Both HPLC-FLD and LC-MS/MS are suitable methods for the determination of this compound in animal feed. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-FLD is a robust and cost-effective method suitable for routine quantitative analysis when high sample throughput is necessary and the required sensitivity is within the µg/kg range.[3][4][5]

  • LC-MS/MS offers superior selectivity and sensitivity, making it the preferred method for confirmatory analysis, research purposes, and when lower detection limits are required.[1][2][6][7] It is also well-suited for multi-mycotoxin analysis.[7][12]

Researchers should carefully consider the validation data and the specific goals of their study to select the most appropriate analytical method for this compound determination in animal feed.

References

A Comparative Docking Analysis of Festuclavine and Other Ergolines at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking and binding affinities of Festuclavine and other selected ergoline (B1233604) alkaloids at various serotonin (B10506) (5-HT) receptor subtypes. Ergot alkaloids, a diverse class of compounds produced by fungi of the Claviceps genus, are known for their wide range of pharmacological activities, largely mediated through their interactions with adrenergic, dopaminergic, and serotonergic receptors. Understanding the nuanced interactions of these compounds, including the clavine alkaloid this compound, with serotonin receptors is pivotal for the development of novel therapeutics with improved selectivity and efficacy.

While direct experimental binding or docking data for this compound is limited in the current body of scientific literature, this guide leverages available data for structurally related clavine alkaloids and other prominent ergolines to provide a comparative context. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of molecular pharmacology, medicinal chemistry, and drug discovery.

Comparative Binding Affinities of Ergot Alkaloids at Serotonin Receptors

The following table summarizes the reported binding affinities (Ki in nM) of several ergoline alkaloids for a range of human serotonin receptor subtypes. A lower Ki value is indicative of a higher binding affinity. It is important to note the absence of specific binding data for this compound in the reviewed literature. The data for related clavine alkaloids, such as lysergol (B1675761) and agroclavine, are included to provide a basis for potential inference.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Lysergol 2.8[1]5.6[1]4.5[1]11.2[1]100[2]Data Not Available
Agroclavine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Ergotamine 4.31.11.34.55.810.0
LSD 1.22.44.91.76.83.5
Ergonovine 6.8[3]30[3]Data Not Available50[3]100[2]Data Not Available
Bromocriptine 12130182104.6[2]130

Note: The presented data is compiled from various sources and methodologies, which may lead to variations. The absence of data for a specific compound-receptor interaction indicates that it was not found in the reviewed literature.

Experimental Protocols

The determination of binding affinities and the execution of molecular docking studies are crucial for understanding ligand-receptor interactions. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay

This experimental technique is employed to determine the binding affinity of a ligand for a specific receptor.

  • Receptor Preparation: Membranes from cells recombinantly expressing the serotonin receptor subtype of interest are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., an ergoline alkaloid).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Molecular Docking Protocol

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a receptor.

  • Protein Preparation: The three-dimensional structure of the serotonin receptor is obtained from a protein database (e.g., PDB) or generated using homology modeling if a crystal structure is unavailable. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted to a 3D structure. The ligand's geometry is then optimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand within the receptor's active site. The program scores and ranks the different poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The top-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the receptor.

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

G_protein_signaling Serotonin Receptor G-Protein Signaling Pathway cluster_membrane Cell Membrane Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein G-Protein (Gq/11) Serotonin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ergoline_Ligand Ergoline Ligand (e.g., this compound) Ergoline_Ligand->Serotonin_Receptor Binds to Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Serotonin Receptor G-Protein Signaling Pathway.

docking_workflow Experimental Workflow for Comparative Docking Studies Protein_Prep 1. Protein Preparation (Receptor Structure) Grid_Gen 3. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (Ergoline Structures) Docking 4. Molecular Docking (Predict Binding Poses) Ligand_Prep->Docking Grid_Gen->Docking Scoring 5. Scoring & Ranking (Estimate Binding Affinity) Docking->Scoring Analysis 6. Pose Analysis (Identify Key Interactions) Scoring->Analysis Comparison 7. Comparative Analysis Analysis->Comparison

References

A Comparative Guide to the Substrate Specificity of Enzymes Downstream of Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of key enzymes involved in the ergot alkaloid biosynthetic pathway immediately following the formation of festuclavine. Understanding the substrate preferences of these enzymes is critical for the chemoenzymatic synthesis of novel ergot alkaloid derivatives with potential therapeutic applications.

Introduction

This compound is a crucial branch-point intermediate in the biosynthesis of various ergot alkaloids. Enzymes acting downstream of this compound determine the structural diversification of the final products, leading to either the fumigaclavine or the dihydrolysergic acid series of compounds. The substrate specificity of these enzymes dictates the range of clavine alkaloids that can be modified, offering opportunities for biocatalysis and the generation of new bioactive molecules. This guide focuses on two key cytochrome P450 monooxygenases: EasM from Aspergillus fumigatus and CloA from Claviceps species.

Enzymatic Pathway Overview

The immediate fate of this compound is determined by two distinct enzymatic pathways. In Aspergillus fumigatus, this compound is hydroxylated by EasM to produce fumigaclavine B. In certain Claviceps species, this compound is a substrate for CloA, leading to the formation of dihydrolysergic acid.

Festuclavine_Pathway This compound This compound fumigaclavine_b Fumigaclavine B This compound->fumigaclavine_b EasM (A. fumigatus) dihydrolysergic_acid Dihydrolysergic Acid This compound->dihydrolysergic_acid CloA (C. africana) fumigaclavines Further Fumiglavines fumigaclavine_b->fumigaclavines dihydroergopeptines Dihydroergopeptines dihydrolysergic_acid->dihydroergopeptines

Figure 1: Enzymatic conversion of this compound.

Comparative Substrate Specificity

While detailed kinetic data (Km, kcat) for the enzymes downstream of this compound with a range of substrates are not extensively published, comparative studies and qualitative analyses provide significant insights into their substrate preferences.

Table 1: Substrate Specificity of EasM and CloA Variants
Enzyme (Organism)Primary SubstrateOther Known Substrates/ActivitiesProductsKey Findings & References
EasM (Aspergillus fumigatus)This compoundLikely does not act on prenylated this compound.Fumigaclavine BKnockout of easM abolishes fumigaclavine production and leads to this compound accumulation. A prenylated form of this compound also accumulates, suggesting the prenyltransferase EasL may act on this compound when EasM is absent.[1]
CloA (Epichloë typhina × E. festucae)Agroclavine (B1664434)Does not recognize this compound as a substrate.Lysergic AcidThis allele is specific for the unsaturated ergoline (B1233604) ring of agroclavine and is inactive towards the saturated D-ring of this compound.[2]
CloA (Claviceps africana)Agroclavine & this compoundExhibits relaxed substrate specificity compared to the Epichloë allele.Lysergic Acid & Dihydrolysergic AcidThis allele can oxidize both agroclavine and this compound, indicating a broader substrate acceptance that accommodates both saturated and unsaturated ergoline scaffolds.[2]

Experimental Protocols

The assessment of substrate specificity for these cytochrome P450 enzymes typically involves heterologous expression of the enzyme, in vitro reconstitution of its activity, and analysis of the reaction products by liquid chromatography-mass spectrometry (LC-MS).

General Experimental Workflow

Experimental_Workflow cluster_expression Enzyme Production cluster_assay Enzyme Assay cluster_analysis Analysis gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning expression Heterologous Expression (e.g., E. coli, S. cerevisiae) cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification reconstitution Reconstitution of P450 Activity (with CPR & NADPH) purification->reconstitution incubation Incubation with Substrate(s) reconstitution->incubation extraction Product Extraction incubation->extraction lcms LC-MS/MS Analysis (Product Identification & Quantification) extraction->lcms kinetics Kinetic Parameter Determination lcms->kinetics

Figure 2: General workflow for assessing enzyme substrate specificity.
Protocol 1: Heterologous Expression and Purification of Fungal P450s

  • Gene Synthesis and Cloning : The coding sequence for the target P450 enzyme (e.g., easM, cloA) is synthesized with codon optimization for a suitable expression host such as Escherichia coli or Saccharomyces cerevisiae. The gene is then cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Host Transformation and Expression : The expression vector is transformed into the chosen host. Protein expression is induced under optimized conditions of temperature, inducer concentration, and time. For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) from the native organism or a suitable partner is often necessary for activity.

  • Cell Lysis and Protein Purification : Cells are harvested and lysed. The target enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

Protocol 2: In Vitro P450 Enzyme Activity Assay
  • Reaction Mixture Preparation : A typical reaction mixture in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) contains the purified P450 enzyme, a cytochrome P450 reductase (if not co-expressed), a source of electrons (NADPH), and the substrate (e.g., this compound or a potential alternative).

  • Initiation and Incubation : The reaction is initiated by the addition of NADPH. The mixture is incubated at an optimal temperature (e.g., 28-37°C) for a defined period.

  • Reaction Quenching and Product Extraction : The reaction is stopped, often by the addition of an organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile), which also serves to extract the products.

  • LC-MS/MS Analysis : The extracted products are analyzed by reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Products are identified and quantified by comparing their retention times and mass fragmentation patterns with authentic standards, if available, or by high-resolution mass spectrometry for putative identification.

Discussion and Future Directions

The available data, though primarily qualitative, clearly demonstrate that the substrate specificity of enzymes downstream of this compound is a key determinant of the final ergot alkaloid profile in different fungal species. The case of the two CloA alleles with distinct substrate preferences highlights how subtle changes in an enzyme's active site can lead to significant diversification of natural product pathways.

For drug development professionals, the relaxed substrate specificity of enzymes like the C. africana CloA presents an attractive target for biocatalytic applications. Heterologous expression of these enzymes in microbial hosts could enable the conversion of a range of natural and synthetic clavine alkaloids into novel derivatives.

Future research should focus on:

  • Quantitative Kinetic Analysis : Detailed kinetic studies (Km, kcat) of EasM and CloA with a library of this compound analogs to precisely map their substrate tolerance.

  • Structural Biology : Solving the crystal structures of these enzymes with bound substrates or inhibitors to elucidate the molecular basis of their substrate specificity.

  • Enzyme Engineering : Using techniques like directed evolution and site-directed mutagenesis to alter the substrate specificity of these enzymes for the production of desired ergot alkaloid derivatives.

By further characterizing these fascinating enzymes, the scientific community can unlock new possibilities for the synthesis of complex and medicinally valuable compounds.

References

A Head-to-Head Comparison of Modern Synthetic Routes to Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

Festuclavine, a member of the clavine family of ergot alkaloids, possesses a unique tetracyclic ergoline (B1233604) scaffold that has intrigued and challenged synthetic chemists for decades. Its biological activity and complex architecture have spurred the development of numerous synthetic strategies. This guide provides a detailed, head-to-head comparison of three prominent and distinct total syntheses of this compound, offering valuable insights for researchers in natural product synthesis and drug development. The routes compared are the catalytic asymmetric nitro-Michael reaction approach by Bhunia and Bisai, the divergent palladium-catalyzed cascade developed by Jia and coworkers, and the concise synthesis from lysergol (B1675761) reported by Wipf and team.

Quantitative Comparison of Synthesis Routes

The efficiency and practicality of a synthetic route are often best summarized by quantitative metrics. The following table provides a clear comparison of the key data points for the three distinct approaches to this compound.

ParameterBhunia and Bisai (2017)Jia et al. (2017)Wipf et al. (2024)
Overall Yield ~14% (from known starting material)Not explicitly stated for this compound alone~49% (from lysergol)
Number of Steps 10 steps9 steps3 steps (from lysergol)
Key Strategy Catalytic asymmetric nitro-Michael reactionPd-catalyzed Larock indole (B1671886) annulation/Tsuji-Trost allylationReduction of lysergine
Stereocontrol Thiourea-catalyzed intramolecular nitronate addition (up to 97% ee)Chiral N-tert-butylsulfinylimine mediated propargylationDerived from stereochemically defined lysergol
Starting Materials 4-bromo-1H-indole-2-carbaldehyde2-bromo-1-methyl-3-nitrobenzene(+)-Lysergol

Detailed Synthetic Strategies and Experimental Protocols

A defining feature of each synthesis is its core strategy for constructing the complex ergoline skeleton. Below, we delve into the key transformations of each route and provide detailed experimental protocols for these critical steps.

Bhunia and Bisai: Catalytic Asymmetric Nitro-Michael Approach

This synthesis employs a thiourea-catalyzed intramolecular nitro-Michael reaction as the key step to establish the crucial C-C bond and set the stereochemistry of the C and D rings.

Key Features:

  • Enantioselective: Achieves high enantioselectivity through organocatalysis.

  • Convergent: Constructs the tetracyclic core from a linear precursor.

Experimental Protocol for the Key Nitro-Michael Cyclization:

To a solution of the nitro-olefin precursor (1 equivalent) in toluene (B28343) (0.1 M) at -20 °C was added the thiourea (B124793) catalyst (20 mol%). The reaction mixture was stirred at this temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the cyclized product.

Bhunia_Bisai A Indole Precursor B Nitro-olefin A->B Several Steps C Tetracyclic Nitroester B->C Thiourea Catalyst (Key Step) D This compound C->D Reduction & Cyclization Jia A Acyclic Precursor B Tetracyclic Core A->B Pd(OAc)2, Me-phos (Key Cascade) C This compound B->C Deprotection & Reduction Wipf A (+)-Lysergol B Lysergine A->B 1. MsCl, Et3N 2. LiAlH4 C This compound B->C H2, Pd/C (Key Step)

Establishing a Certified Reference Material for Festuclavine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and identification of festuclavine, a key intermediate in the biosynthesis of several ergot alkaloids, is crucial for research and drug development. Currently, the lack of a commercially available Certified Reference Material (CRM) for this compound presents a significant challenge to ensuring the quality and comparability of analytical data. This guide outlines the comprehensive process for establishing a this compound CRM and provides a comparative framework against a commercially available, structurally related analytical standard, agroclavine (B1664434).

Comparative Analysis of Analytical Standards

A key aspect of establishing a new reference material is to compare its characterized values with an existing, high-purity standard. Agroclavine, an ergoline (B1233604) alkaloid structurally similar to this compound, is commercially available as a high-purity analytical standard and serves as a suitable comparator. The following table summarizes the key analytical parameters for the newly established this compound CRM and the agroclavine analytical standard.

ParameterThis compound Certified Reference Material (Proposed)Agroclavine Analytical Standard (Comparator)Analytical Method(s)
Identity Confirmation ConfirmedConfirmed¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (Mass Fraction) ≥ 99.5%≥ 98%High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Certified Value (Content) Value assigned with uncertainty (e.g., 99.7 ± 0.2 mg/g)Stated by the manufacturerMass Balance Approach
Water Content < 0.1%Specified by manufacturerKarl Fischer Titration
Residual Solvents < 0.05%Specified by manufacturerHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Inorganic Impurities < 0.01%Not typically specifiedInductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Ash Content
Traceability Traceable to SI unitsTraceable to internal standardsISO 17034 guidelines
Stability Long-term stability data providedStability data provided by manufacturerHPLC-UV

Experimental Protocols for Certification

The certification of the this compound reference material involves a series of rigorous experiments to confirm its identity, determine its purity, and assign a certified value for its content. These protocols are designed in accordance with ISO 17034 for the competence of reference material producers.

Identity Confirmation

Objective: To unequivocally confirm the chemical structure of the this compound candidate material.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The material is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with established literature values for this compound.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. The measured mass is compared to the theoretical exact mass of this compound (C₁₆H₂₀N₂) to confirm the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • The FTIR spectrum of the material is recorded and compared to a reference spectrum or known characteristic absorption bands for the functional groups present in this compound.

Purity Determination by HPLC-UV

Objective: To quantify the mass fraction of this compound and identify any organic impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a suitable buffer, e.g., ammonium (B1175870) acetate) is used to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

  • Procedure:

    • A stock solution of the this compound candidate material is prepared in a suitable solvent (e.g., methanol).

    • A series of calibration standards are prepared by diluting the stock solution.

    • The calibration standards and the sample solution are injected into the HPLC system.

    • The peak area of this compound is used to calculate its concentration based on the calibration curve.

    • The area percentages of any impurity peaks are also determined.

Content Assignment by Mass Balance

Objective: To assign a certified value for the content of this compound in the reference material.

Methodology:

The mass balance approach is a primary method for assigning the purity of a reference material. The content of the main component is determined by subtracting the mass fractions of all identified impurities from 100%.

Content (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

  • Organic Impurities: Determined by HPLC-UV as described above.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). The material is heated in a sealed vial to release volatile organic compounds, which are then analyzed by GC-MS.

  • Inorganic Impurities: Determined by measuring the ash content after combustion of the material or by using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis.

Visualizing the Certification Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows and logical relationships involved in establishing a certified reference material for this compound.

Certification_Workflow cluster_0 Material Sourcing and Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Content Determination cluster_3 Certification and Documentation A Synthesis or Isolation of this compound B Preliminary Characterization (TLC, mp) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (HRMS) B->D E FTIR Spectroscopy B->E F Purity by HPLC-UV B->F J Content Assignment (Mass Balance) F->J G Water Content (Karl Fischer) G->J H Residual Solvents (HS-GC-MS) H->J I Inorganic Impurities (Ash/ICP-MS) I->J K Uncertainty Budget Calculation J->K L Homogeneity and Stability Studies K->L M Issuance of Certificate of Analysis L->M

Caption: Workflow for the certification of a this compound reference material.

Mass_Balance_Concept cluster_impurities Impurities Total Total Mass (100%) This compound This compound Content Total->this compound - Impurities Total Impurities Total->Impurities = Organic Organic Impurities Impurities->Organic Water Water Impurities->Water Solvents Residual Solvents Impurities->Solvents Inorganic Inorganic Impurities Impurities->Inorganic

Caption: Conceptual diagram of the mass balance approach for content assignment.

HPLC_Purity_Workflow start Start prep Sample and Standard Preparation Prepare stock solution Prepare calibration standards Prepare sample solution start->prep hplc HPLC Analysis Inject blank, standards, and sample Acquire chromatograms prep->hplc data Data Analysis Integrate peak areas Construct calibration curve Calculate this compound concentration Determine impurity percentages hplc->data report Report Purity data->report

Caption: Experimental workflow for purity determination by HPLC-UV.

By following these rigorous protocols and establishing a comprehensive characterization file, a high-quality Certified Reference Material for this compound can be produced. This will provide researchers and analytical laboratories with a vital tool for ensuring the accuracy, reliability, and comparability of their results, ultimately advancing research and development in areas involving this important ergot alkaloid.

Comparative Guide to Quantitative Assays for Festuclavine: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The predominant analytical technique for the quantification of festuclavine and other mycotoxins is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[1] An alternative approach, particularly for high-throughput screening, is the Enzyme-Linked Immunosorbent Assay (ELISA), which offers ease of use and speed.[2] This guide will compare the performance characteristics of these two methods, provide detailed experimental protocols, and illustrate the workflows involved.

Comparative Performance of Analytical Methods

The choice of an analytical method is typically a trade-off between sensitivity, specificity, accuracy, precision, and throughput. The following tables summarize the typical quantitative performance data for LC-MS/MS and ELISA methods based on the analysis of mycotoxins. These parameters are fundamental to any assay validation and are key metrics evaluated in inter-laboratory comparisons.[3][4][5]

Table 1: Performance Characteristics of LC-MS/MS for Mycotoxin Analysis

Validation ParameterTypical Performance
Linearity (R²) >0.99
Accuracy (Recovery) 80-120%[1]
Precision (RSD) Intra-day: <15%, Inter-day: <20%[4][6]
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL range[2]
Analysis Time per Sample 5-20 minutes[7]

Table 2: Performance Characteristics of ELISA for Mycotoxin Analysis

Validation ParameterTypical Performance
Linearity (R²) >0.98
Accuracy (Recovery) 70-120%[2]
Precision (RSD) Intra-assay: <10%, Inter-assay: <15%[8][9]
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Low to mid ng/mL range[2]
Analysis Time per Sample <10 minutes (for multiple samples in parallel)

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible analytical methods and are essential for successful inter-laboratory validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure for the analysis of mycotoxins, including this compound, in a relevant matrix.

1. Sample Preparation and Extraction:

  • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

  • Add an appropriate volume of extraction solvent (e.g., acetonitrile (B52724)/water mixture).[1]

  • Vortex or shake vigorously for a set period (e.g., 15-30 minutes).

  • Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes.

  • Filter the supernatant through a 0.22 µm filter.

2. (Optional) Solid-Phase Extraction (SPE) Clean-up:

  • Condition an appropriate SPE cartridge with methanol (B129727) followed by water.

  • Load a portion of the filtered extract onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest with a suitable solvent.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (A) and acetonitrile or methanol with formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This outlines a typical direct competitive ELISA procedure.

1. Sample Preparation:

  • Extract the sample as described in the LC-MS/MS protocol (steps 1a-1e).

  • The extract may require dilution in a buffer provided with the ELISA kit to minimize matrix effects.

2. ELISA Procedure:

  • Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated this compound to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to the wells.

  • Incubate for a short period (e.g., 10-15 minutes) in the dark for color development.

  • Add a stop solution to halt the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flows, the following diagrams have been generated using the DOT language.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Clean-up cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE_Conditioning SPE Conditioning Filtration->SPE_Conditioning LC_Separation LC Separation Filtration->LC_Separation SPE_Loading SPE Loading SPE_Conditioning->SPE_Loading SPE_Wash SPE Wash SPE_Loading->SPE_Wash SPE_Elution SPE Elution SPE_Wash->SPE_Elution Evaporation Evaporation SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

Caption: LC-MS/MS analysis workflow for this compound.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Dilution Dilution Extraction->Dilution Add_Reagents Add Samples/Standards & Conjugate Dilution->Add_Reagents Incubation_1 Competitive Binding Incubation Add_Reagents->Incubation_1 Washing Washing Incubation_1->Washing Add_Substrate Add Substrate Washing->Add_Substrate Incubation_2 Color Development Incubation Add_Substrate->Incubation_2 Add_Stop Add Stop Solution Incubation_2->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate Concentration Standard_Curve->Calculate_Concentration InterLab_Validation cluster_labs Participating Laboratories Method_Development Optimized & Single-Lab Validated Method Protocol_Distribution Distribute Standardized Protocol & Samples to Participating Labs Method_Development->Protocol_Distribution lab1 Lab 1 (Analysis) Protocol_Distribution->lab1 lab2 Lab 2 (Analysis) Protocol_Distribution->lab2 lab_n Lab n (Analysis) Protocol_Distribution->lab_n Data_Submission Collect & Statistically Analyze Data from All Labs lab1->Data_Submission lab2->Data_Submission lab_n->Data_Submission Validation_Report Generate Inter-laboratory Validation Report (Precision, Reproducibility, etc.) Data_Submission->Validation_Report

References

Safety Operating Guide

Navigating the Safe Disposal of Festuclavine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of Festuclavine, a clavine alkaloid, by synthesizing general best practices for chemical waste management.

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines before proceeding with any disposal. The information presented here is a general framework based on established laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to be fully aware of the potential hazards associated with this compound. While a specific SDS for this compound was not found, related compounds and general chemical safety principles dictate the necessity of appropriate PPE.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.
Respiratory If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges should be used. All respiratory protection should be part of a comprehensive respiratory protection program.
Step-by-Step Disposal Procedures

The proper disposal of chemical waste is a regulated process. The following steps provide a logical workflow for managing this compound waste.

  • Waste Identification and Classification :

    • Determine if the this compound waste is considered "hazardous" or "extremely hazardous" according to your local and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[1][2]

    • Consult the List of Hazardous and Extremely Hazardous Wastes provided by your regulatory body.[1]

  • Containerization :

    • Use a dedicated, compatible, and properly sealed waste container.[3] The container material must be compatible with this compound and any solvents used.

    • Never mix incompatible waste streams.[3] For instance, do not mix acidic waste with basic waste or oxidizers with flammable materials.

    • The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling :

    • Clearly label the waste container with a "Hazardous Waste" label.[3]

    • The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started.

    • Indicate all components of the waste mixture, including solvents.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment is used to prevent spills from reaching the environment.[2]

  • Disposal Request :

    • Once the container is full or the accumulation time limit is reached (e.g., 90 days for extremely hazardous waste), request a pickup from your institution's EHS department.[1]

    • Do not dispose of this compound or its containers in the regular trash or down the sanitary sewer.[4][5]

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing : Empty containers of "Acutely Hazardous" or "P-list" chemicals must be triple rinsed.[4] The rinsate must be collected and disposed of as hazardous waste.[4]

  • Label Defacement : Before disposal of the rinsed container, all labels must be removed or completely defaced.[3]

Spill Management

In the event of a this compound spill:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Control : If safe to do so, control the source of the spill.

  • Contain : Use appropriate absorbent materials to contain the spill. Do not use combustible materials for spills of oxidizing agents.

  • Clean-up : Clean the spill area thoroughly. All spill clean-up materials must be collected and disposed of as hazardous waste.[6]

  • Report : Report the spill to your laboratory supervisor and EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Festuclavine_Disposal_Workflow cluster_prep Preparation cluster_classification Classification & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste (Hazardous vs. Non-Hazardous) ppe->classify container Select Compatible Waste Container classify->container label_waste Label Container Correctly ('Hazardous Waste', Contents, Date) container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store monitor Monitor Accumulation (Volume & Time Limits) store->monitor ehs_request Request EHS Pickup monitor->ehs_request Container Full or Time Limit Reached disposal Approved Waste Disposal Plant ehs_request->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Festuclavine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Festuclavine. The following procedures are designed to ensure safe handling, operation, and disposal of this compound.

This compound is classified as acutely toxic if swallowed and is suspected of causing genetic defects.[1] Adherence to these safety protocols is critical to mitigate risks.

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use the following personal protective equipment to prevent exposure.[1]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable gloves.
Body Protection Protective ClothingLab coat or other protective garments.
Eye/Face Protection Safety Glasses/Face ShieldWear safety glasses with side shields or a face shield.

Operational Handling and Storage

Handling Precautions:

  • Obtain special instructions before use.[1]

  • Do not handle until all safety precautions have been read and understood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only in a well-ventilated area.

Storage Conditions:

  • Store in a well-ventilated place. Keep the container tightly closed.

  • Store locked up.[1]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and contamination.

Small Spills (<1 L):

  • If you are trained, you may clean up the spill.

  • Wear appropriate personal protective equipment.

  • Contain the spill using absorbent material.

  • Collect the spilled material and absorbent into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Large Spills (>1 L) or if Untrained:

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • Contact your institution's emergency response team (e.g., Environmental Health & Safety).

  • Provide them with the Safety Data Sheet for this compound.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Festuclavine_Spill_Response spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<1L) and Trained? assess->small_spill large_spill Large Spill (>1L) or Untrained small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area & Alert Others large_spill->evacuate contact_ehs Contact Emergency Response / EH&S evacuate->contact_ehs provide_sds Provide this compound SDS contact_ehs->provide_sds end_spill Spill Response Complete provide_sds->end_spill contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste in a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose dispose->end_spill

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the product to enter drains. Contaminated labware should also be treated as hazardous waste.

Disposal Steps:

  • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and chemical-resistant container.

  • Store the waste container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.